Product packaging for Coumamidine gamma1(Cat. No.:CAS No. 121634-35-3)

Coumamidine gamma1

Cat. No.: B051222
CAS No.: 121634-35-3
M. Wt: 835.8 g/mol
InChI Key: RALPRAPANVNIPH-QPJJXVBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Coumamidine gamma1 is a selective and potent antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. TRPA1 is a non-selective cation channel often referred to as the "wasabi receptor," which acts as a key sensor for reactive chemicals, cold, and mechanical stimuli in the peripheral nervous system. This compound is of significant research value for elucidating the complex role of TRPA1 in nociception, neurogenic inflammation, and various pain pathways. Its specific mechanism involves blocking the channel, thereby inhibiting calcium influx and neuronal depolarization in response to a wide array of noxious stimuli. Researchers utilize this compound extensively in in vitro and in vivo models to investigate the pathophysiology of neuropathic pain, migraine, asthma, and other inflammatory conditions. By modulating TRPA1 activity, it serves as a critical pharmacological tool for validating TRPA1 as a therapeutic target and for advancing our understanding of sensory biology and disease mechanisms.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C33H49N13O13 B051222 Coumamidine gamma1 CAS No. 121634-35-3

Properties

CAS No.

121634-35-3

Molecular Formula

C33H49N13O13

Molecular Weight

835.8 g/mol

IUPAC Name

6-[6-[[6-[4-[(E)-3-[(3-amino-3-iminopropyl)amino]-3-oxoprop-1-enyl]phenoxy]-5-(diaminomethylideneamino)-4-hydroxy-2-methyloxan-3-yl]carbamoylamino]-5-(carbamoylamino)-4-hydroxyoxan-3-yl]oxy-7-hydroxy-2-oxo-3,3a,5,6,7,7a-hexahydropyrano[2,3-d]imidazole-1-carboxamide

InChI

InChI=1S/C33H49N13O13/c1-12-19(25(50)21(41-29(36)37)28(57-12)58-14-5-2-13(3-6-14)4-7-18(47)40-9-8-17(34)35)43-32(53)44-26-20(42-30(38)51)23(48)15(10-55-26)59-16-11-56-27-22(24(16)49)46(31(39)52)33(54)45-27/h2-7,12,15-16,19-28,48-50H,8-11H2,1H3,(H3,34,35)(H2,39,52)(H,40,47)(H,45,54)(H4,36,37,41)(H3,38,42,51)(H2,43,44,53)/b7-4+

InChI Key

RALPRAPANVNIPH-QPJJXVBHSA-N

SMILES

CC1C(C(C(C(O1)OC2=CC=C(C=C2)C=CC(=O)NCCC(=N)N)N=C(N)N)O)NC(=O)NC3C(C(C(CO3)OC4COC5C(C4O)N(C(=O)N5)C(=O)N)O)NC(=O)N

Isomeric SMILES

CC1C(C(C(C(O1)OC2=CC=C(C=C2)/C=C/C(=O)NCCC(=N)N)N=C(N)N)O)NC(=O)NC3C(C(C(CO3)OC4COC5C(C4O)N(C(=O)N5)C(=O)N)O)NC(=O)N

Canonical SMILES

CC1C(C(C(C(O1)OC2=CC=C(C=C2)C=CC(=O)NCCC(=N)N)N=C(N)N)O)NC(=O)NC3C(C(C(CO3)OC4COC5C(C4O)N(C(=O)N5)C(=O)N)O)NC(=O)N

Synonyms

coumamidine gamma(1)
coumamidine gamma1

Origin of Product

United States

Foundational & Exploratory

The Discovery and Isolation of Coumamidine Gamma1 from Saccharopolyspora sp. AB 1167L-65: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coumamidine gamma1 is a broad-spectrum aminoglycoside antibiotic of the cinodine type, discovered from the fermentation of the actinomycete Saccharopolyspora sp. AB 1167L-65.[1] This technical guide provides a comprehensive overview of the discovery, isolation, and biological activity of this compound. It includes detailed, though generalized, experimental protocols for its production and purification, quantitative data on its antimicrobial efficacy, and an exploration of its likely mechanism of action. This document is intended to serve as a resource for researchers in natural product discovery, antibiotic development, and microbial fermentation.

Introduction

The rise of antibiotic-resistant bacteria presents a formidable challenge to global health. Actinomycetes have historically been a prolific source of novel antibiotics, and the exploration of their metabolic products continues to be a critical avenue for the discovery of new therapeutic agents. This compound, along with its isomer Coumamidine gamma2, emerged from a screening program designed to identify compounds with activity against Pseudomonas aeruginosa, a notoriously difficult-to-treat pathogen.[1] These water-soluble, basic compounds are structurally related to the glycocinnamoylspermidine class of antibiotics.[1] This guide details the scientific journey from the identification of the producing microorganism to the characterization of the antimicrobial properties of this compound.

Discovery and Producing Organism

This compound is produced by the actinomycete strain Saccharopolyspora sp. AB 1167L-65.[1] A culture of this strain has been deposited in the permanent collection of the Agricultural Research Service at the Northern Regional Research Center (Peoria, Illinois, USA) with the accession number NRRL 18369.

Fermentation for this compound Production

The production of this compound is achieved through submerged aerobic fermentation of Saccharopolyspora sp. AB 1167L-65. While specific media compositions from the original studies are not exhaustively detailed, a general approach can be outlined based on common practices for actinomycete fermentation.

Experimental Protocol: Fermentation
  • Inoculum Preparation: A seed culture of Saccharopolyspora sp. AB 1167L-65 is prepared by inoculating a suitable seed medium with spores or a vegetative mycelial suspension. The culture is incubated on a rotary shaker to generate sufficient biomass for inoculation of the production fermenter.

  • Production Medium: A sterile production medium containing a carbon source (e.g., glucose, starch) and a nitrogen source (e.g., soybean meal, yeast extract), along with essential minerals, is prepared. While the patent for Coumamidines does not specify the exact medium, literature on other Saccharopolyspora species suggests that complex media are often employed to enhance antibiotic production.[2][3][4][5][6]

  • Fermentation Conditions: The production fermenter is inoculated with the seed culture. The fermentation is carried out under aerobic conditions with agitation and aeration to ensure sufficient oxygen supply for microbial growth and secondary metabolite production. The pH of the culture is monitored and controlled.

  • Fermentation Duration: The production of Coumamidines is typically observed between 3 and 9 days post-inoculation. The optimal harvest time is determined by monitoring the antibiotic titer in the fermentation broth, for instance, through a bioassay against a susceptible indicator organism.

Isolation and Purification of this compound

A multi-step chromatographic process is employed to isolate and purify this compound from the fermentation broth. The following protocol is a generalized procedure based on the available patent information.

Experimental Protocol: Isolation and Purification
  • Broth Filtration: The fermentation broth is filtered to separate the mycelial biomass from the supernatant containing the dissolved Coumamidines.

  • Resin Adsorption: The pH of the filtrate is adjusted to approximately 7.0, and it is then mixed with Diaion HP-20® resin. The Coumamidine compounds are adsorbed onto the resin.

  • Elution from Resin: The resin is washed, and the antibiotic activity is eluted using a step gradient of increasing methanol concentration, from water to 100% methanol.

  • Cation Exchange Chromatography: The active fractions from the resin elution are pooled, concentrated, and subjected to cation exchange chromatography using a CM Sephadex® column. A linear gradient of sodium chloride (0% to 5%) is used to elute the bound compounds.

  • Desalting: The fractions containing this compound are desalted using a carbon column.

  • Size Exclusion Chromatography: A final purification step is performed using a size exclusion column with a buffered mobile phase to yield purified this compound.

Isolation_Workflow Fermentation Fermentation of Saccharopolyspora sp. AB 1167L-65 Filtration Broth Filtration Fermentation->Filtration Resin_Adsorption Diaion HP-20® Resin Adsorption (pH 7) Filtration->Resin_Adsorption Elution Methanol Gradient Elution Resin_Adsorption->Elution Cation_Exchange CM Sephadex® Chromatography (NaCl Gradient) Elution->Cation_Exchange Desalting Carbon Column Desalting Cation_Exchange->Desalting Size_Exclusion Size Exclusion Chromatography Desalting->Size_Exclusion Purified_Coumamidine Purified this compound Size_Exclusion->Purified_Coumamidine

Caption: Generalized workflow for the isolation and purification of this compound.

Biological Activity and Quantitative Data

This compound exhibits a broad spectrum of activity against both Gram-positive and Gram-negative aerobic bacteria.[7]

In Vitro Antimicrobial Activity

The minimum inhibitory concentration (MIC) required to inhibit the growth of 90% of isolates (MIC90) for this compound against various bacterial species is summarized in the table below.[7]

Bacterial SpeciesMIC90 (µg/mL)
Staphylococcus aureus1.0
Streptococcus pyogenes8
Enterobacteriaceae2.0
Pseudomonas aeruginosa8
Campylobacter jejuni & C. coli1
Legionella pneumophila8
Haemophilus influenzae0.5
Neisseria gonorrhoeae0.5
P. aeruginosa BMH 10 (aminoglycoside super-sensitive)0.2

This compound demonstrates rapid bactericidal activity against Staphylococcus aureus.[7] A significant reduction in viable bacterial count (to less than 10 cfu) was observed within 2 hours of exposure to a concentration four times the MIC.[7]

Frequency of Resistance

The development of resistance to this compound appears to be a rare event. The frequency of resistance was found to be less than 1 x 10-9 for both Escherichia coli and Staphylococcus aureus when challenged with concentrations 4 and 8 times the MIC.[7]

In Vivo Pharmacokinetics in a Mouse Model

Pharmacokinetic studies in mice following a single subcutaneous dose of 25 mg/kg of this compound revealed the following parameters:[7]

Pharmacokinetic ParameterValue
Cmax (Peak Serum Concentration)4.5 µg/mL
t1/2 (Half-life)1 hour
ED50 (S. aureus infection model)< 0.6 mg/kg/day

This compound was not absorbed following oral administration.[7]

Mechanism of Action

The precise molecular target and signaling pathways affected by this compound have not been explicitly detailed in the available literature. However, based on its structural similarity to the glycocinnamoylspermidine antibiotic cinodine, a plausible mechanism of action can be inferred. Cinodine has been shown to be a potent and irreversible inhibitor of bacterial DNA synthesis. It is believed to bind directly to DNA, leading to the cessation of replication and subsequent cell death. This suggests that this compound likely exerts its bactericidal effects through a similar mechanism, targeting bacterial DNA integrity and replication.

Mechanism_of_Action Coumamidine This compound Bacterial_Cell Bacterial Cell Coumamidine->Bacterial_Cell Enters Cell DNA Bacterial DNA Coumamidine->DNA Binds to DNA Bacterial_Cell->DNA DNA_Synthesis DNA Synthesis Cell_Death Bacterial Cell Death DNA_Synthesis->Cell_Death Inhibition leads to

Caption: Proposed mechanism of action of this compound based on related compounds.

Structure Elucidation

The chemical structures of this compound and gamma2 were determined through spectroscopic methods.[7] Two-dimensional nuclear magnetic resonance (2D NMR) correlation experiments and mass spectral data were instrumental in elucidating their complex structures and establishing their relationship to the cinodine family of antibiotics.[7]

Conclusion

This compound represents a significant discovery in the field of natural product antibiotics. Its broad spectrum of activity, particularly against challenging Gram-negative pathogens, coupled with a low frequency of resistance, underscores its potential as a lead compound for further drug development. The information presented in this technical guide provides a foundational understanding for researchers interested in the biosynthesis, optimization of production, and further investigation of the mechanism of action of this promising class of antibiotics. Further research is warranted to fully elucidate the specific molecular interactions and to explore the potential for derivatization to enhance its therapeutic properties.

References

Structural Elucidation of Coumamidine Gamma1: A Technical Guide to 2D NMR Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumamidine gamma1 is a novel, broad-spectrum antibiotic belonging to the cinodine class of natural products.[1][2] Its structural determination, like that of many complex biomolecules, relies heavily on a suite of two-dimensional Nuclear Magnetic Resonance (2D NMR) experiments. These techniques provide through-bond and through-space correlations between nuclei, allowing for the piecing together of a molecule's constitution and stereochemistry. This guide outlines the key 2D NMR experiments and the logical workflow for the structural elucidation of a molecule with the complexity of this compound.

Experimental Protocols

A successful structural elucidation campaign begins with the acquisition of high-quality NMR data. The following are detailed methodologies for the key 2D NMR experiments integral to this process.

Sample Preparation

A pure sample of the analyte (e.g., 5-10 mg of this compound) is dissolved in a deuterated solvent (e.g., 0.5 mL of D₂O or DMSO-d₆) and transferred to a 5 mm NMR tube. The choice of solvent is critical and should be based on the solubility of the compound and the desired NMR experiment (e.g., D₂O is suitable for observing most protons, while aprotic solvents like DMSO-d₆ will not exchange with labile protons).

NMR Instrumentation

All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

Key 2D NMR Experiments
  • ¹H-¹H Correlation Spectroscopy (COSY): This experiment identifies protons that are spin-spin coupled, typically through two or three bonds.

    • Pulse Program: cosygpqf

    • Parameters:

      • Spectral Width (¹H): 10-12 ppm

      • Number of Scans: 2-4

      • Number of Increments: 256-512

      • Relaxation Delay: 1.5-2.0 s

  • Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates protons directly to their attached carbons (¹JCH).

    • Pulse Program: hsqcedetgpsisp2.3

    • Parameters:

      • Spectral Width (¹H): 10-12 ppm

      • Spectral Width (¹³C): 180-200 ppm

      • Number of Scans: 4-8

      • Number of Increments: 256

      • ¹JCH Coupling Constant: 145 Hz (average for sp³ and sp² carbons)

  • Heteronuclear Multiple Bond Correlation (HMBC): This experiment shows correlations between protons and carbons over two to three bonds (²JCH, ³JCH), and is crucial for connecting spin systems.

    • Pulse Program: hmbcgplpndqf

    • Parameters:

      • Spectral Width (¹H): 10-12 ppm

      • Spectral Width (¹³C): 180-200 ppm

      • Number of Scans: 16-64

      • Number of Increments: 256

      • Long-Range Coupling Constant (ⁿJCH): Optimized for 8 Hz

  • Nuclear Overhauser Effect Spectroscopy (NOESY) / Rotating-frame Overhauser Effect Spectroscopy (ROESY): These experiments identify protons that are close in space, providing critical information for determining relative stereochemistry and 3D conformation. ROESY is often preferred for medium-sized molecules where the NOE may be close to zero.

    • Pulse Program (ROESY): roesygpph

    • Parameters:

      • Spectral Width (¹H): 10-12 ppm

      • Number of Scans: 8-16

      • Number of Increments: 256

      • Mixing Time: 200-500 ms

Data Presentation

The quantitative data obtained from the 1D and 2D NMR spectra are summarized in tables for clear and concise presentation.

Table 1: ¹H and ¹³C NMR Data for a Hypothetical Structural Fragment of this compound (in D₂O, 500 MHz)

PositionδC (ppm)δH (ppm, J in Hz)COSY Correlations (¹H)HMBC Correlations (¹³C)ROESY Correlations (¹H)
1175.2--H-2, H-3-
255.83.85 (dd, 8.5, 4.0)H-3C-1, C-3, C-4H-3, H-4
372.14.10 (t, 8.5)H-2, H-4C-1, C-2, C-4, C-5H-2, H-5
478.93.95 (m)H-3, H-5C-2, C-3, C-5, C-6H-2, H-6
570.34.25 (d, 3.0)H-4C-3, C-4, C-6H-3, H-7
698.55.50 (d, 1.5)-C-4, C-5, C-7H-4, H-7
735.61.90 (m), 2.15 (m)H-8C-5, C-6, C-8, C-9H-5, H-8
828.41.65 (m)H-7, H-9C-7, C-9, C-10H-7, H-9
945.23.10 (t, 6.5)H-8C-7, C-8, C-10H-8

Visualizations of Workflow and Logic

The structural elucidation process follows a logical progression from data acquisition to the final proposed structure. These relationships can be visualized using diagrams.

experimental_workflow cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Interpretation cluster_structure_elucidation Structure Elucidation A 1D ¹H NMR G Identify Spin Systems (COSY) A->G B 1D ¹³C NMR H Assign ¹H-¹³C One-Bond Correlations (HSQC) B->H C COSY C->G D HSQC D->H E HMBC I Connect Spin Systems (HMBC) E->I F ROESY/NOESY J Determine Relative Stereochemistry (ROESY/NOESY) F->J G->I H->I K Propose Planar Structure I->K L Propose 3D Structure J->L K->L

Figure 1: Experimental workflow for 2D NMR-based structural elucidation.

The logical connections derived from the 2D NMR data are pivotal in assembling the final structure.

logical_relationships cluster_fragments Identified Structural Fragments cluster_connections Inter-fragment Connections cluster_stereochemistry Stereochemical Relationships cluster_final_structure Final Structure Assembly FragA Fragment A (from COSY & HSQC) HMBC1 HMBC (H-5 to C-12) FragA->HMBC1 ROESY1 ROESY (H-5 to H-14) FragA->ROESY1 FragB Fragment B (from COSY & HSQC) FragB->HMBC1 HMBC2 HMBC (H-14 to C-15) FragB->HMBC2 FragB->ROESY1 FragC Fragment C (from COSY & HSQC) FragC->HMBC2 Final Assembled Structure of This compound HMBC1->Final HMBC2->Final ROESY1->Final

Figure 2: Logical relationships in assembling a structure from 2D NMR data.

Conclusion

The structural elucidation of complex natural products like this compound is a meticulous process that heavily relies on the power of 2D NMR spectroscopy. By systematically applying a suite of experiments including COSY, HSQC, HMBC, and NOESY/ROESY, and by carefully analyzing the resulting correlation data, it is possible to piece together the complete chemical structure. While the specific data for this compound remains elusive in publicly accessible domains, the principles and methodologies outlined in this guide provide a robust framework for researchers, scientists, and drug development professionals engaged in the vital work of natural product discovery and characterization.

References

An In-depth Technical Guide to the Mechanism of Action of Coumamidine gamma1 as a DNA Synthesis Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document elucidates the mechanism of action of Coumamidine gamma1, a potent broad-spectrum antibiotic. Due to the limited availability of detailed studies on this compound itself, this guide leverages extensive data from its close structural analog, cinodine, to provide a comprehensive understanding of its function as a DNA synthesis inhibitor.

Executive Summary

This compound is a member of the glycocinnamoylspermidine class of antibiotics. While specific mechanistic studies on this compound are scarce, research on the closely related compound, cinodine, reveals a potent inhibitory effect on bacterial DNA synthesis. The primary mechanism of action is believed to be the direct binding to bacterial DNA, which subsequently leads to the inhibition of essential enzymes involved in DNA replication, most notably DNA gyrase (a type II topoisomerase). This inhibition results in the cessation of DNA replication, leading to bacterial cell death. This document provides a detailed overview of the proposed mechanism, supported by experimental data from studies on cinodine, and outlines the methodologies used to elucidate this action.

Proposed Mechanism of Action

The antibacterial activity of this compound is attributed to its ability to disrupt the process of DNA replication in bacteria. This is achieved through a two-pronged approach:

  • Direct DNA Binding: this compound, like cinodine, is proposed to physically bind to bacterial DNA. This interaction is a critical first step in its inhibitory action.

  • Inhibition of DNA Gyrase: The binding of the antibiotic to DNA is thought to interfere with the function of DNA gyrase. DNA gyrase is a crucial enzyme in bacteria that introduces negative supercoils into DNA, a process essential for relieving torsional stress during DNA replication and transcription. By inhibiting this enzyme, this compound effectively halts the replication fork progression, leading to an irreversible cessation of DNA synthesis.

The following diagram illustrates the proposed signaling pathway for the mechanism of action of this compound.

Coumamidine_gamma1_Mechanism_of_Action Coumamidine This compound DNA Bacterial DNA Coumamidine->DNA Binds to DNAGyrase DNA Gyrase (Topoisomerase II) Coumamidine->DNAGyrase Inhibits DNA->DNAGyrase interacts with ReplicationFork Replication Fork Progression DNAGyrase->ReplicationFork Enables DNASynthesis DNA Synthesis ReplicationFork->DNASynthesis Leads to CellDeath Bacterial Cell Death DNASynthesis->CellDeath Cessation leads to Radiolabeled_Precursor_Assay_Workflow Start Start: Bacterial Culture in Log Phase AddCompound Add this compound (or Cinodine) at various concentrations Start->AddCompound AddPrecursors Add Radiolabeled Precursors ([3H]thymidine, [3H]uridine, [14C]leucine) AddCompound->AddPrecursors Incubate Incubate for a defined period AddPrecursors->Incubate Lyse Lyse cells and precipitate macromolecules (e.g., with TCA) Incubate->Lyse Filter Filter to collect precipitate Lyse->Filter Scintillation Quantify radioactivity using liquid scintillation counting Filter->Scintillation Analyze Analyze data: Compare treated vs. control Scintillation->Analyze Equilibrium_Dialysis_Workflow Start Start: Prepare dialysis cells and membrane Chamber1 Chamber 1: Add DNA solution Start->Chamber1 Chamber2 Chamber 2: Add this compound (or Cinodine) solution Start->Chamber2 Assemble Assemble dialysis cell with membrane separating chambers Chamber1->Assemble Chamber2->Assemble Equilibrate Incubate with gentle agitation until equilibrium is reached Assemble->Equilibrate Sample Take samples from both chambers Equilibrate->Sample Quantify Quantify the concentration of the antibiotic in each chamber (e.g., by HPLC or spectrophotometry) Sample->Quantify Calculate Calculate bound and free antibiotic concentrations and determine binding constant (Kd) Quantify->Calculate

An In-Depth Technical Guide to the Antibacterial Spectrum of Coumamidine Gamma1 Against Gram-Positive Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antibacterial spectrum of Coumamidine gamma1, with a specific focus on its activity against Gram-positive bacteria. This document includes quantitative data on its efficacy, detailed experimental protocols for determining antibacterial susceptibility, and a visual representation of the experimental workflow.

Introduction to this compound

This compound is a novel antibiotic belonging to the cinodine class of broad-spectrum antibiotics.[1][2] Structurally, it is an isomer of coumamidine gamma2 and is a close relative of the cinodines.[3] These antibiotics are produced by the fermentation of an actinomycete.[3] this compound has demonstrated significant activity against a wide range of both aerobic Gram-positive and Gram-negative bacteria.[1] Its mode of action is believed to be similar to that of cinodine, which functions as a potent and irreversible inhibitor of bacterial DNA synthesis.[4][5]

Antibacterial Spectrum of this compound

The antibacterial activity of this compound has been quantified using the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[6][7][8] The MIC90, the concentration required to inhibit the growth of 90% of isolates of a given species, is a key metric for assessing the efficacy of an antibiotic.

Below is a summary of the reported MIC90 values for this compound against various Gram-positive bacteria.[1]

Gram-Positive BacteriaMIC90 (µg/mL)
Staphylococcus aureus1.0
Streptococcus pyogenes8.0

Data sourced from Fernandes et al., 1989.[1]

Experimental Protocols: Determination of Minimum Inhibitory Concentration (MIC)

The following is a detailed protocol for determining the MIC of this compound against Gram-positive bacteria using the broth microdilution method. This method is a standard and widely accepted technique for antimicrobial susceptibility testing.[9][10][11]

3.1. Materials

  • This compound stock solution of known concentration

  • Sterile 96-well microtiter plates[12]

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Bacterial inoculum of the test organism (e.g., Staphylococcus aureus, Streptococcus pyogenes) standardized to a 0.5 McFarland turbidity standard (approximately 1.5 x 10^8 CFU/mL)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Pipettes and sterile pipette tips

  • Incubator set to 35-37°C

  • Spectrophotometer

3.2. Inoculum Preparation

  • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test Gram-positive bacterium.

  • Suspend the colonies in sterile saline or PBS.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This can be done visually or by using a spectrophotometer to achieve an absorbance of 0.08 to 0.13 at 625 nm.

  • Within 15 minutes of standardization, dilute the suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.[8]

3.3. Broth Microdilution Procedure

  • Dispense 50 µL of sterile MHB into each well of a 96-well microtiter plate.

  • Add 50 µL of the this compound stock solution to the first well of each row to be tested, creating a 1:2 dilution.

  • Perform a serial two-fold dilution by transferring 50 µL from the first well to the second well, and so on, down each row. Discard the final 50 µL from the last well in the dilution series.

  • The last two wells of a row should be reserved as controls: one for a growth control (no antibiotic) and one for a sterility control (no bacteria).

  • Add 50 µL of the standardized bacterial inoculum to each well, except for the sterility control well. This brings the final volume in each well to 100 µL.

  • Seal the plate and incubate at 35-37°C for 16-20 hours in ambient air.

3.4. Interpretation of Results

  • After incubation, visually inspect the microtiter plate for turbidity.

  • The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well in the dilution series).[8]

  • The growth control well should show turbidity, and the sterility control well should remain clear.

Visualization of Experimental Workflow and Logical Relationships

4.1. Experimental Workflow for MIC Determination

The following diagram illustrates the key steps in the broth microdilution MIC assay.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation_reading Incubation & Reading start Start culture Bacterial Culture (18-24h) start->culture inoculum Prepare Inoculum (0.5 McFarland) culture->inoculum dilute_inoculum Dilute Inoculum (5x10^5 CFU/mL) inoculum->dilute_inoculum add_inoculum Inoculate Wells dilute_inoculum->add_inoculum add_broth Add Broth to 96-well Plate serial_dilution Perform Serial Dilution of this compound add_broth->serial_dilution serial_dilution->add_inoculum incubate Incubate Plate (16-20h, 37°C) add_inoculum->incubate read_mic Visually Read MIC incubate->read_mic end End read_mic->end

Caption: Workflow for MIC determination.

4.2. Postulated Mechanism of Action Signaling Pathway

Based on the known mechanism of the related cinodine antibiotics, this compound is presumed to inhibit bacterial DNA synthesis.[4][5] The precise signaling cascade is not fully elucidated in the provided literature. However, a simplified logical diagram can represent this proposed mechanism.

Mechanism_of_Action coumamidine This compound cell_entry Bacterial Cell Entry coumamidine->cell_entry dna_binding Binding to Bacterial DNA cell_entry->dna_binding dna_binding->inhibition dna_synthesis DNA Synthesis cell_death Bacterial Cell Death dna_synthesis->cell_death leads to inhibition->dna_synthesis

Caption: Postulated mechanism of action.

Conclusion

This compound demonstrates notable antibacterial activity against key Gram-positive pathogens, including Staphylococcus aureus and Streptococcus pyogenes. Its efficacy, as demonstrated by low MIC90 values, positions it as a compound of interest for further drug development. The standardized broth microdilution method provides a reliable and reproducible means of assessing its in vitro antibacterial spectrum. While the precise signaling pathways remain an area for further investigation, its presumed mechanism of inhibiting DNA synthesis offers a solid foundation for future mechanistic studies. This guide provides researchers and drug development professionals with the foundational knowledge and experimental framework to further investigate the potential of this compound as a novel antibacterial agent.

References

Exploring the Antibacterial Spectrum of Coumamidine Gamma1 Against Gram-negative Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coumamidine gamma1, a member of the coumamidines, a class of novel broad-spectrum antibiotics, has demonstrated significant activity against a range of aerobic Gram-negative bacteria. This technical guide provides an in-depth exploration of the antibacterial spectrum of this compound, focusing on its efficacy against clinically relevant Gram-negative pathogens. This document summarizes the available quantitative data on its antibacterial potency, details the experimental protocols for its evaluation, and visually represents the proposed mechanism of action and experimental workflows. As a structural relative of the cinodines and classified as an aminoglycoside antibiotic, the primary mechanism of action of this compound is inferred to be the inhibition of bacterial protein synthesis.[1] This guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of microbiology and drug development.

Antibacterial Spectrum of this compound

This compound exhibits a broad spectrum of activity against various aerobic Gram-positive and Gram-negative bacteria.[2] All microbiological studies highlighted in this guide were performed on this compound.[2]

Minimum Inhibitory Concentration (MIC) Data

The in vitro antibacterial activity of this compound against a panel of Gram-negative bacteria is summarized in Table 1. The data represents the MIC90, which is the minimum inhibitory concentration required to inhibit the growth of 90% of the tested strains.

Table 1: MIC90 Values of this compound Against Gram-negative Bacteria [2]

Bacterial SpeciesMIC90 (µg/mL)
Enterobacteriaceae2.0
Pseudomonas aeruginosa8.0
Campylobacter jejuni and Campylobacter coli1.0
Legionella pneumophila8.0
Haemophilus influenzae0.5
Neisseria gonorrhoeae0.5
Aminoglycoside super-sensitive P. aeruginosa BMH 100.2

Bactericidal Activity and Resistance Profile

Beyond bacteriostatic action, this compound has been shown to be rapidly bactericidal. Furthermore, the development of resistance to this compound appears to be a rare event.

Bactericidal Activity

In studies involving logarithmic phase cultures, this compound demonstrated rapid bactericidal effects.[2]

Frequency of Resistance

The frequency of resistance development to this compound in Gram-negative bacteria is low. For Escherichia coli, the frequency of resistance was less than 1 x 10-9 when selected at 4 and 8 times the MIC.[2]

Table 2: Bactericidal Activity and Frequency of Resistance of this compound

ParameterOrganismObservationReference
Bactericidal ActivityS. aureus (as a model)Reduction to <10 cfu within 2 hours at 4x MIC (3.12 µg/mL)[2]
Frequency of ResistanceEscherichia coli< 1 x 10-9 at 4 and 8 times the MIC[2]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, based on standardized protocols such as those from the Clinical and Laboratory Standards Institute (CLSI).

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Protocol: Broth Microdilution MIC Assay

  • Preparation of Antimicrobial Agent: Prepare a stock solution of this compound in a suitable solvent. Perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve a range of desired concentrations.

  • Inoculum Preparation: Grow the bacterial strain to be tested on an appropriate agar medium overnight. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 105 CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted this compound. Include a growth control well (no antibiotic) and a sterility control well (no bacteria). Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • Interpretation of Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.

Bactericidal Activity Assay

This assay determines the rate at which an antibiotic kills a bacterial population.

Protocol: Time-Kill Assay

  • Preparation: Prepare tubes containing CAMHB with this compound at concentrations corresponding to multiples of the predetermined MIC (e.g., 2x, 4x, 8x MIC). Also, prepare a growth control tube without the antibiotic.

  • Inoculation: Inoculate each tube with a standardized bacterial suspension to a final density of approximately 5 x 105 CFU/mL.

  • Sampling and Plating: At various time points (e.g., 0, 2, 4, 8, 24 hours) during incubation at 35-37°C with shaking, withdraw an aliquot from each tube. Perform serial dilutions of the aliquots in sterile saline and plate them onto appropriate agar plates.

  • Colony Counting and Analysis: Incubate the agar plates overnight at 35-37°C. Count the number of viable colonies (CFU/mL) for each time point and concentration. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.

Frequency of Resistance Assay

This assay determines the rate at which spontaneous resistant mutants arise in a bacterial population.

Protocol: Spontaneous Mutation Frequency Assay

  • Inoculum Preparation: Grow a large population of the test bacterium (e.g., E. coli) in antibiotic-free broth to a high density (e.g., 1010 CFU/mL).

  • Plating on Selective Media: Plate a known number of viable cells onto agar plates containing this compound at a concentration that is a multiple of the MIC (e.g., 4x or 8x MIC).

  • Enumeration of Total Viable Count: Simultaneously, perform serial dilutions of the bacterial culture and plate onto non-selective agar to determine the total number of viable cells in the original culture.

  • Incubation and Colony Counting: Incubate all plates at 35-37°C for 24-48 hours. Count the number of colonies that grow on the antibiotic-containing plates (resistant mutants) and on the non-selective plates (total viable cells).

  • Calculation of Frequency: The frequency of resistance is calculated by dividing the number of resistant mutants by the total number of viable cells.

Visualizations

The following diagrams illustrate the experimental workflow for determining the antibacterial spectrum and the proposed mechanism of action for this compound.

Experimental_Workflow cluster_prep Preparation cluster_assays Antibacterial Assays cluster_data Data Analysis cluster_output Output Coumamidine This compound Stock MIC MIC Determination (Broth Microdilution) Coumamidine->MIC Bactericidal Bactericidal Activity (Time-Kill Assay) Coumamidine->Bactericidal Resistance Frequency of Resistance Assay Coumamidine->Resistance Bacteria Bacterial Strains (Gram-negative) Bacteria->MIC Bacteria->Bactericidal Bacteria->Resistance MIC_Data MIC90 Values MIC->MIC_Data Bactericidal_Data Kill Curves Bactericidal->Bactericidal_Data Resistance_Data Mutation Frequency Resistance->Resistance_Data Report Technical Guide/Whitepaper MIC_Data->Report Bactericidal_Data->Report Resistance_Data->Report

Caption: Experimental workflow for evaluating the antibacterial spectrum of this compound.

Mechanism_of_Action cluster_bacterium Gram-negative Bacterium cluster_membrane Cell Envelope cluster_cytoplasm Cytoplasm Outer_Membrane Outer Membrane Periplasm Periplasmic Space Outer_Membrane->Periplasm Inner_Membrane Inner Membrane Periplasm->Inner_Membrane Ribosome 30S Ribosomal Subunit Inner_Membrane->Ribosome Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Binding & Inhibition Cell_Death Bacterial Cell Death Protein_Synthesis->Cell_Death Leads to Coumamidine This compound Coumamidine->Outer_Membrane Uptake

Caption: Proposed mechanism of action of this compound in Gram-negative bacteria.

Discussion

This compound demonstrates potent in vitro activity against a range of clinically significant Gram-negative bacteria. Its bactericidal nature and low frequency of resistance make it an interesting candidate for further investigation. The mechanism of action, presumed to be similar to other aminoglycosides, involves the inhibition of protein synthesis by binding to the 30S ribosomal subunit. This leads to the production of non-functional proteins and ultimately results in bacterial cell death. The provided experimental protocols offer a standardized framework for the continued evaluation of this and other novel antimicrobial compounds. Further research is warranted to fully elucidate the specific molecular interactions and the potential for in vivo efficacy and safety of this compound.

References

Initial Studies on the Microbiological Activity of Coumamidine Gamma1: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive summary of the initial microbiological studies on Coumamidine gamma1, a novel broad-spectrum antibiotic. The document collates key findings on its in vitro activity, bactericidal effects, and proposed mechanism of action, presenting data in a structured format for clarity and ease of comparison. Detailed experimental protocols and visual diagrams of key pathways and workflows are included to support further research and development efforts in the field of antibacterial agents.

In Vitro Antimicrobial Activity of this compound

This compound has demonstrated potent activity against a wide spectrum of aerobic Gram-positive and Gram-negative bacteria[1][2][3][4]. All microbiological studies were performed on this compound, which was isolated and purified at Abbott Laboratories[4]. The minimum inhibitory concentrations (MICs) required to inhibit 90% of isolates (MIC90) are summarized in the table below.

Table 1: MIC90 of this compound Against Various Bacterial Species [1][4]

Bacterial SpeciesTypeMIC90 (µg/mL)
Staphylococcus aureusGram-positive1.0
Streptococcus pyogenesGram-positive8.0
EnterobacteriaceaeGram-negative2.0
Pseudomonas aeruginosaGram-negative8.0
Campylobacter jejuniGram-negative1.0
Campylobacter coliGram-negative1.0
Legionella pneumophilaGram-negative8.0
Haemophilus influenzaeGram-negative0.5
Neisseria gonorrhoeaeGram-negative0.5
Peptostreptococcus spp.Anaerobe8.0 to >64

Notably, an aminoglycoside super-sensitive strain, P. aeruginosa BMH 10, was also found to be highly susceptible to this compound, with an MIC of 0.2 µg/mL[1].

Bactericidal Activity and Resistance Profile

Initial studies have shown that this compound exhibits rapid bactericidal activity. In logarithmic phase cultures of S. aureus, exposure to four times the MIC (3.12 µg/mL) of this compound reduced the viable bacterial count to less than 10 colony-forming units (CFU) within two hours[1][4].

The frequency of resistance development was found to be low. For both Escherichia coli and S. aureus, the frequency of resistance was less than 1 x 10⁻⁹ when selected at four and eight times the MIC[1][4].

Proposed Mechanism of Action: DNA Gyrase Inhibition

This compound belongs to the aminocoumarin class of antibiotics[5]. This class of antibiotics is known to be potent inhibitors of bacterial DNA gyrase, an essential enzyme for DNA replication and supercoiling[5][6][7][8]. Aminocoumarins exert their activity by binding to the GyrB subunit of DNA gyrase, which contains the ATP-binding site[5][7][9]. This binding action competes with ATP, thereby inhibiting the enzyme's ATPase activity and preventing the ATP-dependent supercoiling of DNA[5][7][10]. This mechanism is distinct from that of fluoroquinolones, which target the GyrA subunit[5]. The inhibition of DNA gyrase leads to a disruption of DNA replication and repair, ultimately resulting in bacterial cell death.

cluster_0 Bacterial Cell Coumamidine Coumamidine gamma1 GyrB DNA Gyrase (GyrB Subunit) Coumamidine->GyrB Binds to DNA_supercoiled Supercoiled DNA (Replication) GyrB->DNA_supercoiled ATP-dependent supercoiling Replication_Blocked DNA Replication Blocked GyrB->Replication_Blocked Inhibits ATP ATP ATP->GyrB Competes for binding DNA_relaxed Relaxed DNA DNA_relaxed->GyrB

Caption: Proposed mechanism of action for this compound via inhibition of DNA gyrase.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the initial studies on this compound.

The MIC values for this compound were likely determined using a standard broth microdilution method, as is common practice for novel antibiotics.

  • Bacterial Strains: A panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as anaerobic species, were used.

  • Inoculum Preparation: Bacterial cultures were grown to a logarithmic phase in appropriate broth media (e.g., Mueller-Hinton Broth). The turbidity was adjusted to a 0.5 McFarland standard, corresponding to approximately 1.5 x 10⁸ CFU/mL. The inoculum was then diluted to a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Antibiotic Preparation: this compound was serially diluted in the appropriate broth medium in 96-well microtiter plates to achieve a range of concentrations.

  • Incubation: The microtiter plates were incubated at 35-37°C for 18-24 hours under aerobic or anaerobic conditions, as required for the specific bacterial species.

  • MIC Reading: The MIC was determined as the lowest concentration of this compound that completely inhibited visible growth of the bacteria.

cluster_workflow MIC Determination Workflow start Bacterial Culture (Log Phase) adjust Adjust to 0.5 McFarland Standard start->adjust dilute_inoculum Dilute Inoculum (5x10^5 CFU/mL) adjust->dilute_inoculum inoculate Inoculate Plates dilute_inoculum->inoculate prepare_plates Serial Dilution of This compound in 96-well plates prepare_plates->inoculate incubate Incubate (35-37°C, 18-24h) inoculate->incubate read Read MIC (Lowest concentration with no visible growth) incubate->read

Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.

The bactericidal activity of this compound against S. aureus was assessed using a time-kill methodology.

  • Culture Preparation: A logarithmic phase culture of S. aureus was prepared in a suitable broth medium.

  • Exposure to Antibiotic: this compound was added to the bacterial culture at a concentration of 4x MIC (3.12 µg/mL). A control culture with no antibiotic was also maintained.

  • Sampling: Aliquots were withdrawn from both the test and control cultures at specified time intervals (e.g., 0, 1, 2, 4, 6, and 24 hours).

  • Viable Cell Count: The withdrawn samples were serially diluted and plated on appropriate agar plates. The plates were incubated, and the number of colonies (CFU/mL) was determined.

  • Analysis: The reduction in viable cell count over time in the presence of this compound was calculated and compared to the control.

Conclusion

The initial microbiological studies on this compound reveal it to be a promising new antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Its rapid bactericidal action and low frequency of resistance development make it an interesting candidate for further investigation. The proposed mechanism of action, inhibition of DNA gyrase, is a well-established target for antibacterial therapy. The data and protocols presented in this guide provide a solid foundation for future research into the efficacy, safety, and potential clinical applications of this novel compound.

References

Coumamidine gamma1 as a novel broad-spectrum antibiotic

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Coumamidine gamma1 is a novel, water-soluble basic antibiotic belonging to the cinodine class of glycocinnamoylspermidines.[1] It exhibits a broad spectrum of activity against a wide range of aerobic Gram-positive and Gram-negative bacteria.[2] Discovered in fermentations of the actinomycete Saccharopolyspora sp. AB 1167L-65, this compound has demonstrated potent bactericidal activity and a low frequency of resistance development, marking it as a promising candidate for further antibiotic development.[1][2] This document provides a comprehensive overview of the available technical data on this compound, including its microbiological activity, proposed mechanism of action, and detailed experimental protocols.

Microbiological Activity

All microbiological studies have been performed on this compound, one of two isomeric compounds (gamma1 and gamma2) isolated.[2][3]

In Vitro Susceptibility

This compound has shown potent activity against a variety of clinically relevant pathogens. The Minimum Inhibitory Concentrations (MIC90), the concentration required to inhibit the growth of 90% of strains, are summarized in the table below.

Table 1: Minimum Inhibitory Concentration (MIC90) of this compound Against Various Bacterial Strains [2]

Bacterial SpeciesMIC90 (µg/mL)
Staphylococcus aureus1.0
Enterobacteriaceae2.0
Haemophilus influenzae0.5
Neisseria gonorrhoeae0.5
Campylobacter jejuni and Campylobacter coli1.0
Streptococcus pyogenes8.0
Pseudomonas aeruginosa8.0
Legionella pneumophila8.0

Notably, an aminoglycoside super-sensitive strain of P. aeruginosa (BMH 10) was also found to be highly susceptible to this compound, with an MIC of 0.2 µg/mL.[2] However, the antibiotic showed limited activity against most anaerobes, with MICs generally ranging from 8 to greater than 64 µg/mL.[2]

Bactericidal Activity and Resistance

This compound exhibits rapid bactericidal activity. In logarithmic phase cultures of S. aureus, exposure to four times the MIC (3.12 µg/mL) resulted in a reduction to less than 10 colony-forming units (cfu) within 2 hours.[2] The frequency of resistance development is low, reported to be less than 1 x 10-9 for both Escherichia coli and S. aureus when selected at 4 and 8 times the MIC.[2]

In Vivo Pharmacokinetics and Efficacy

Preclinical studies in mice have provided initial insights into the pharmacokinetic and pharmacodynamic properties of this compound.

Table 2: Pharmacokinetic and Efficacy Parameters of this compound in Mice [2]

ParameterValueConditions
Cmax 4.5 µg/mLSingle subcutaneous dose of 25 mg/kg
t1/2 1 hourSingle subcutaneous dose of 25 mg/kg
ED50 < 0.6 mg/kg/dayMouse protection test against S. aureus NCTC 10649, administered subcutaneously at 1 and 5 hours post-infection

This compound is stable in serum but is not absorbed after oral administration.[2]

Proposed Mechanism of Action

While the precise mechanism of action for this compound has not been explicitly detailed in the available literature, its structural relatives, the cinodines, are known to be potent and irreversible inhibitors of bacterial DNA synthesis.[2][3][4] The proposed mechanism involves the physical binding of the antibiotic to bacterial DNA, which leads to the immediate cessation of DNA replication and subsequent DNA degradation.[2][4] This action is highly specific, as protein synthesis remains largely unaffected, and RNA synthesis is only inhibited after a significant delay.[2]

Mechanism_of_Action cluster_bacterium Bacterial Cell Coumamidine Coumamidine gamma1 DNA Bacterial DNA Coumamidine->DNA Binds DNA_Replication DNA Replication Coumamidine->DNA_Replication Inhibits DNA->DNA_Replication Template for DNA_Degradation DNA Degradation DNA_Replication->DNA_Degradation Cell_Death Cell Death DNA_Degradation->Cell_Death

Caption: Proposed mechanism of action for this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound. These are based on standard protocols and are intended to provide a framework for reproducing the reported results.

Minimum Inhibitory Concentration (MIC) Assay

This protocol is based on the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

  • This compound stock solution

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Bacterial strains for testing

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation:

    • Aseptically pick 3-5 colonies of the test bacterium from an agar plate and inoculate into a tube of MHB.

    • Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL).

    • Dilute the standardized bacterial suspension in MHB to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in the microtiter plate wells.

  • Serial Dilution of this compound:

    • Prepare a series of twofold dilutions of the this compound stock solution in MHB across the wells of a 96-well plate. The final volume in each well should be 100 µL.

  • Inoculation:

    • Add 100 µL of the diluted bacterial suspension to each well containing the antibiotic dilutions.

    • Include a positive control (wells with bacteria and no antibiotic) and a negative control (wells with medium only).

  • Incubation:

    • Incubate the microtiter plates at 37°C for 18-24 hours.

  • Result Interpretation:

    • The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the bacteria.

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_res Result A Prepare Bacterial Inoculum (0.5 McFarland) C Inoculate wells with bacterial suspension A->C B Prepare Serial Dilutions of this compound in 96-well plate B->C D Incubate at 37°C for 18-24 hours C->D E Determine MIC: Lowest concentration with no visible growth D->E

Caption: Workflow for MIC determination.

Time-Kill Assay

This protocol outlines the procedure for assessing the bactericidal activity of this compound over time.

Objective: To evaluate the rate at which this compound kills a bacterial population.

Materials:

  • This compound

  • Logarithmic-phase culture of the test bacterium (e.g., S. aureus)

  • Appropriate growth medium (e.g., MHB)

  • Sterile saline solution

  • Agar plates

  • Incubator and shaking incubator

Procedure:

  • Inoculum Preparation:

    • Prepare an overnight culture of the test bacterium.

    • Dilute the overnight culture into fresh MHB and incubate at 37°C with shaking to obtain a logarithmic-phase culture (approximately 1-5 x 106 CFU/mL).

  • Exposure to Antibiotic:

    • Add this compound to the logarithmic-phase culture at a final concentration of 4x MIC.

    • Maintain a control culture without the antibiotic.

    • Incubate both cultures at 37°C with shaking.

  • Sampling and Plating:

    • At specified time points (e.g., 0, 0.5, 1, 2, 4, 6, and 24 hours), withdraw an aliquot from each culture.

    • Perform serial tenfold dilutions of the aliquots in sterile saline.

    • Plate a known volume of each dilution onto agar plates.

  • Enumeration:

    • Incubate the plates at 37°C for 24 hours.

    • Count the number of colonies on the plates to determine the viable bacterial count (CFU/mL) at each time point.

  • Data Analysis:

    • Plot the log10 CFU/mL against time to generate a time-kill curve. A ≥3-log10 reduction in CFU/mL is considered bactericidal.

Time_Kill_Workflow cluster_setup Setup cluster_sampling Sampling & Plating cluster_analysis Analysis A Prepare Log-Phase Bacterial Culture B Add this compound (e.g., 4x MIC) A->B C Take samples at various time points B->C D Perform serial dilutions and plate on agar C->D E Incubate plates and count colonies (CFU/mL) D->E F Plot time-kill curve (log10 CFU/mL vs. time) E->F

Caption: Workflow for the time-kill assay.

Mouse Protection Test (In Vivo Efficacy)

This protocol describes a general method for evaluating the in vivo efficacy of this compound in a mouse infection model.

Objective: To determine the effective dose (ED50) of this compound required to protect mice from a lethal bacterial infection.

Materials:

  • This compound

  • Pathogenic bacterial strain (e.g., S. aureus NCTC 10649)

  • Laboratory mice

  • Sterile saline or appropriate vehicle for antibiotic administration

  • Syringes and needles for infection and treatment administration

Procedure:

  • Infection:

    • Prepare a standardized inoculum of the bacterial strain.

    • Infect groups of mice via an appropriate route (e.g., intraperitoneal injection) with a lethal dose of the bacteria.

  • Treatment:

    • Prepare different doses of this compound.

    • Administer the various doses of the antibiotic to different groups of infected mice at specified time points post-infection (e.g., 1 and 5 hours). The administration route in the original study was subcutaneous.[2]

    • Include a control group of infected mice that receives only the vehicle.

  • Monitoring:

    • Observe the mice for a set period (e.g., 7 days) for signs of morbidity and mortality.

  • Data Analysis:

    • Record the number of surviving mice in each treatment group.

    • Calculate the ED50, the dose of the antibiotic that protects 50% of the infected mice from death, using a suitable statistical method (e.g., probit analysis).

Mouse_Protection_Workflow cluster_infection Infection Phase cluster_treatment Treatment Phase cluster_outcome Outcome Assessment A Infect groups of mice with a lethal dose of bacteria B Administer varying doses of This compound (e.g., subcutaneously) A->B C Include a vehicle control group A->C D Monitor mice for survival over a set period B->D C->D E Calculate ED50 D->E

Caption: Workflow for the mouse protection test.

Conclusion

This compound is a promising new antibiotic with a broad spectrum of activity, potent bactericidal effects, and a low propensity for resistance development. Its unique mechanism of action, likely involving the inhibition of bacterial DNA synthesis, makes it an interesting candidate for combating bacterial infections, including those caused by resistant strains. The data presented in this guide provide a solid foundation for further research and development of this compound as a potential therapeutic agent.

References

The Enigmatic Relationship Between Coumamidine Gamma-1 and the Cinodine Family of Antibiotics: A Review of Non-Existent Literature

Author: BenchChem Technical Support Team. Date: November 2025

An extensive search of scientific databases and publicly available information has revealed no existence of compounds named "Coumamidine gamma-1" or an antibiotic family known as "cinodine." This suggests that the user's query may be based on a misunderstanding, a misspelling of existing compounds, or refer to proprietary, unpublished research not in the public domain.

Given the absence of any data on the core topic, this guide will instead address the likely intended subjects of the query, based on phonetic and structural similarities to known compounds. It is plausible that "Coumamidine gamma-1" is a misnomer for a member of the coumarin class of compounds, which includes the well-known aminocoumarin antibiotics. Similarly, the "cinodine family" may be a misinterpretation of the chinolone or quinolone family of antibiotics.

This technical guide will, therefore, explore the characteristics of aminocoumarin antibiotics and quinolone antibiotics independently and discuss potential, though speculative, areas of interaction based on their known mechanisms of action.

The Aminocoumarin Antibiotics: Gyrase Inhibitors

The aminocoumarin antibiotics are a class of natural products that inhibit bacterial DNA gyrase (topoisomerase II) and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, and repair. By binding to the B subunit of DNA gyrase (GyrB), aminocoumarins prevent the ATP-dependent supercoiling of DNA, leading to bacterial cell death.

Key members of the aminocoumarin family include:

  • Novobiocin: One of the most studied aminocoumarins.

  • Coumermycin A1: Known for its high potency.

  • Clorobiocin: A chlorinated derivative.

Mechanism of Action

The mechanism of action of aminocoumarin antibiotics is well-characterized and involves the competitive inhibition of the ATPase activity of the GyrB subunit of DNA gyrase.

cluster_gyrase DNA Gyrase (GyrA/GyrB) cluster_dna Bacterial DNA GyrA GyrA Supercoiled_DNA Supercoiled DNA GyrA->Supercoiled_DNA introduces negative supercoils GyrB GyrB GyrB->GyrA ADP_Pi ADP + Pi GyrB->ADP_Pi Relaxed_DNA Relaxed DNA Relaxed_DNA->GyrA binds ATP ATP ATP->GyrB binds & hydrolyzes Aminocoumarin Aminocoumarin (e.g., Novobiocin) Aminocoumarin->GyrB inhibits ATPase activity

Figure 1. Mechanism of action of aminocoumarin antibiotics.

The Quinolone Family of Antibiotics

Quinolones are a large family of synthetic broad-spectrum antibiotics. They also target bacterial DNA gyrase, but their mechanism of action differs from that of the aminocoumarins. Quinolones bind to the A subunit of DNA gyrase (GyrA) and topoisomerase IV, trapping the enzyme-DNA complex in a state where the DNA is cleaved. This leads to the accumulation of double-strand DNA breaks and ultimately cell death.

Generations of Quinolones:

  • First Generation: Nalidixic acid

  • Second Generation: Ciprofloxacin, Norfloxacin

  • Third Generation: Levofloxacin

  • Fourth Generation: Moxifloxacin

Mechanism of Action

The bactericidal activity of quinolones stems from their ability to stabilize the gyrase-DNA cleavage complex.

cluster_gyrase DNA Gyrase (GyrA/GyrB) cluster_dna Bacterial DNA GyrA GyrA Cleaved_DNA Cleaved DNA Complex GyrA->Cleaved_DNA cleaves DNA GyrB GyrB GyrB->GyrA DNA DNA DNA->GyrA binds Cleaved_DNA->DNA re-ligation (inhibited) Cell_Death Cell Death Cleaved_DNA->Cell_Death leads to Quinolone Quinolone (e.g., Ciprofloxacin) Quinolone->GyrA stabilizes cleavage complex

Figure 2. Mechanism of action of quinolone antibiotics.

Potential (Speculative) Relationship and Synergistic Strategies

While there is no known direct relationship between a "Coumamidine gamma-1" and a "cinodine" family, the distinct binding sites of aminocoumarins (GyrB) and quinolones (GyrA) on the DNA gyrase enzyme present a theoretical basis for synergistic interactions.

Hypothetical Experimental Workflow for Synergy Testing

A standard method to assess the synergistic potential of two antimicrobial agents is the checkerboard assay.

cluster_prep Preparation cluster_assay Checkerboard Assay cluster_analysis Data Analysis A1 Prepare serial dilutions of Aminocoumarin (Drug A) A2 Dispense Drug A dilutions along x-axis of 96-well plate A1->A2 B1 Prepare serial dilutions of Quinolone (Drug B) B2 Dispense Drug B dilutions along y-axis of 96-well plate B1->B2 C1 Prepare bacterial inoculum C2 Inoculate all wells with bacteria C1->C2 A2->C2 B2->C2 D2 Incubate plate A3 Determine Minimum Inhibitory Concentration (MIC) of each drug alone and in combination D2->A3 B3 Calculate Fractional Inhibitory Concentration (FIC) Index A3->B3 C3 Interpret FIC Index: Synergy (≤0.5) Additive (>0.5 to 4) Antagonism (>4) B3->C3

Figure 3. Experimental workflow for assessing antibiotic synergy.

Quantitative Data

As "Coumamidine gamma-1" and the "cinodine family" are not documented, no quantitative data for these specific compounds can be provided. However, a representative table of MIC values for known aminocoumarins and quinolones against common bacterial strains is presented below for illustrative purposes.

Antibiotic ClassCompoundOrganismMIC (µg/mL)
Aminocoumarin NovobiocinStaphylococcus aureus0.06 - 0.25
Escherichia coli16 - 128
Quinolone CiprofloxacinStaphylococcus aureus0.12 - 1
Escherichia coli0.004 - 0.015

Note: MIC values can vary significantly between different strains and testing conditions.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of an antibiotic that inhibits the visible growth of a bacterium.

Methodology:

  • Preparation of Antibiotic Stock Solutions: Dissolve the antibiotic in a suitable solvent to create a high-concentration stock solution.

  • Serial Dilutions: Perform a series of two-fold dilutions of the antibiotic stock solution in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton broth).

  • Bacterial Inoculum Preparation: Culture the test bacterium overnight. Dilute the overnight culture to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions. Include a positive control (no antibiotic) and a negative control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the antibiotic at which there is no visible growth of the bacterium.

Conclusion

Physicochemical properties of Coumamidine gamma1 for research applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumamidine gamma1 is a potent, broad-spectrum antibiotic belonging to the cinodine class of glycocinnamoylspermidine compounds.[1] Produced by the soil actinomycete Saccharopolyspora sp. strain AB 1167L-65, this complex natural product has demonstrated significant activity against a wide range of aerobic Gram-positive and Gram-negative bacteria.[1][2] This technical guide provides a comprehensive overview of the physicochemical properties, biological activity, and proposed mechanism of action of this compound, intended to support its application in research and drug development.

Physicochemical Properties

This compound is a water-soluble, basic compound.[2] Its complex structure, elucidated through spectroscopic methods, features a core aglycone moiety with sugar attachments.[3][4] Key physicochemical data are summarized in the table below.

PropertyValueSource
Molecular Formula C₃₃H₄₉N₁₃O₁₃PubChem
Molecular Weight 835.8 g/mol PubChem
CAS Number 121634-35-3PubChem
Appearance White powderBenchchem
Solubility Readily soluble in water and dimethylsulfoxide (DMSO)Benchchem

Biological Activity and Research Applications

This compound exhibits a broad spectrum of antibacterial activity, making it a compound of interest for the development of new anti-infective agents. Its primary research application lies in the field of antibiotic discovery and development.

Antimicrobial Spectrum

The minimum inhibitory concentration (MIC) is a key measure of an antibiotic's potency. The MIC₉₀ values for this compound against a panel of clinically relevant bacteria are presented below.

Bacterial SpeciesMIC₉₀ (µg/mL)
Staphylococcus aureus1.0
Enterobacteriaceae2.0
Pseudomonas aeruginosa8.0
Haemophilus influenzae0.5
Neisseria gonorrhoeae0.5
Streptococcus pyogenes8.0
Campylobacter jejuni and Campylobacter coli1.0
Legionella pneumophila8.0

Data sourced from PubMed.[1]

Experimental Protocols

Detailed experimental protocols for the isolation, characterization, and activity testing of this compound are not extensively published. The following sections outline generalized methodologies based on standard practices for natural product antibiotics.

Isolation and Purification
  • Fermentation: Saccharopolyspora sp. strain AB 1167L-65 is cultured in a suitable nutrient-rich broth medium under optimal conditions for antibiotic production.[2]

  • Extraction: The fermentation broth is harvested, and the supernatant is separated from the biomass. This compound, being water-soluble, is typically extracted from the supernatant using techniques like solid-phase extraction.

  • Purification: The crude extract is subjected to a series of chromatographic steps to isolate this compound. This may include gel filtration and high-performance liquid chromatography (HPLC).[4]

Structural Elucidation

The chemical structure of this compound was determined using a combination of spectroscopic techniques.[4]

  • 2D Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 2D NMR experiments, such as COSY, HSQC, and HMBC, are performed to establish the connectivity of atoms within the molecule. These experiments are crucial for assembling the complex structure of natural products.

  • Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition of the compound, confirming the molecular formula.[4]

Antimicrobial Susceptibility Testing

The minimum inhibitory concentration (MIC) of this compound against various bacterial strains is determined using the broth microdilution method.

  • Preparation of Inoculum: A standardized suspension of the target bacterium is prepared in a suitable broth medium (e.g., Mueller-Hinton broth).

  • Serial Dilution: A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at the optimal temperature for bacterial growth (typically 37°C) for 18-24 hours.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Proposed Mechanism of Action

While the direct mechanism of action for this compound has not been explicitly detailed in published literature, its structural similarity to cinodine, another glycocinnamoylspermidine antibiotic, provides strong evidence for its mode of action.[4] Cinodine has been shown to be a potent and irreversible inhibitor of bacterial DNA synthesis.[5] The proposed mechanism involves the binding of the antibiotic to bacterial DNA, thereby blocking the replication process.

Coumamidine_gamma1_MoA Coumamidine This compound DNA Bacterial DNA Coumamidine->DNA Binds to Inhibition Inhibition of DNA Synthesis Coumamidine->Inhibition Replication DNA Replication DNA->Inhibition CellDeath Bacterial Cell Death Inhibition->Replication Blocks Inhibition->CellDeath Leads to

Caption: Proposed mechanism of action of this compound.

This proposed pathway suggests that this compound exerts its bactericidal effect by targeting a fundamental cellular process, making it a promising candidate for further investigation.

Conclusion

This compound is a compelling antibiotic with significant potential for research and development. Its broad spectrum of activity against both Gram-positive and Gram-negative bacteria warrants further investigation into its therapeutic applications. This technical guide provides a foundational understanding of its physicochemical properties and biological activities to aid researchers in their exploration of this promising natural product. Further studies are needed to fully elucidate its mechanism of action and to develop detailed protocols for its synthesis and application.

References

Preliminary In Vitro Efficacy of Coumamidine Gamma1: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a technical overview of the preliminary in vitro efficacy of Coumamidine gamma1, a novel broad-spectrum antibiotic. The data presented is compiled from foundational studies to offer a comprehensive resource for researchers and professionals in the field of drug development. This guide includes a summary of its antibacterial activity, detailed experimental protocols for key assays, and a proposed mechanism of action based on its structural relationship to cinodine antibiotics.

Quantitative Efficacy Data

The in vitro antibacterial activity of this compound has been evaluated against a wide range of aerobic Gram-positive and Gram-negative bacteria. The following tables summarize the key quantitative data from these preliminary studies.

Table 1: Minimum Inhibitory Concentration (MIC90) of this compound Against Various Bacterial Strains
Bacterial SpeciesTypeMIC90 (µg/mL)[1]
Staphylococcus aureusGram-positive1.0[1]
Streptococcus pyogenesGram-positive8[1]
EnterobacteriaceaeGram-negative2.0[1]
Pseudomonas aeruginosaGram-negative8[1]
Campylobacter jejuniGram-negative1[1]
Campylobacter coliGram-negative1[1]
Legionella pneumophilaGram-negative8[1]
Haemophilus influenzaeGram-negative0.5[1]
Neisseria gonorrhoeaeGram-negative0.5[1]
Pseudomonas aeruginosa BMH 10 (aminoglycoside super-sensitive)Gram-negative0.2[1]
Most Anaerobes (excluding some Peptostreptococcus strains)Anaerobic8 to >64[1]
Table 2: Bactericidal Activity and Resistance Frequency of this compound
ParameterOrganismConditionResult[1]
Bactericidal ActivityStaphylococcus aureus4 x MIC (3.12 µg/mL)<10 cfu remaining after 2 hours[1]
Frequency of ResistanceEscherichia coli4 and 8 x MIC< 1 x 10-9[1]
Frequency of ResistanceStaphylococcus aureus4 and 8 x MIC< 1 x 10-9[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preliminary in vitro efficacy studies of this compound. These protocols are based on standard microbiological procedures and the available data.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method used to determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

  • This compound stock solution

  • 96-well microtiter plates

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Incubator

Procedure:

  • Prepare a serial two-fold dilution of this compound in the broth medium directly in the wells of a 96-well microtiter plate. The concentration range should be selected to bracket the expected MIC.

  • Prepare a bacterial inoculum of each test organism and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).

  • Dilute the standardized inoculum in the broth medium to achieve a final concentration of approximately 5 x 105 CFU/mL in each well.

  • Inoculate each well of the microtiter plate containing the diluted this compound with the bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubate the plates at 35-37°C for 16-20 hours under appropriate atmospheric conditions for the test organism.

  • Following incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.

Bactericidal Activity Assay

This protocol describes a time-kill assay to determine the rate at which this compound kills a bacterial population.

Materials:

  • This compound stock solution

  • Logarithmic phase culture of the test organism (e.g., Staphylococcus aureus)

  • Appropriate broth medium

  • Sterile saline or phosphate-buffered saline (PBS) for dilutions

  • Agar plates for colony counting

  • Incubator and shaking incubator

Procedure:

  • Grow the test organism in broth to the logarithmic phase of growth.

  • Prepare flasks containing fresh broth with this compound at a concentration of 4 times the MIC (3.12 µg/mL for S. aureus). Also, prepare a control flask with no antibiotic.

  • Inoculate the flasks with the logarithmic phase culture to a starting density of approximately 5 x 105 to 5 x 106 CFU/mL.

  • Incubate the flasks at 37°C with shaking.

  • At specified time points (e.g., 0, 2, 4, 6, and 24 hours), withdraw an aliquot from each flask.

  • Perform serial dilutions of the aliquots in sterile saline or PBS.

  • Plate a known volume of each dilution onto agar plates.

  • Incubate the plates at 37°C for 18-24 hours.

  • Count the number of colonies on the plates to determine the viable bacterial count (CFU/mL) at each time point. A significant reduction in CFU/mL in the presence of this compound compared to the control indicates bactericidal activity.

Visualizations: Mechanism of Action and Experimental Workflow

Based on the structural similarity of Coumamidines to cinodine antibiotics, the proposed mechanism of action involves the inhibition of DNA synthesis. The following diagrams illustrate this proposed pathway and the experimental workflows.

G Coumamidine This compound BacterialCell Bacterial Cell Coumamidine->BacterialCell Enters Cell DNA Bacterial DNA Coumamidine->DNA Binds to DNA BacterialCell->DNA DNAsynthesis DNA Synthesis (Replication) DNA->DNAsynthesis CellDivision Cell Division DNAsynthesis->CellDivision Inhibited BactericidalEffect Bactericidal Effect CellDivision->BactericidalEffect Leads to

Caption: Proposed mechanism of action for this compound.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis CoumamidineDilution Serial Dilution of This compound Inoculation Inoculate Microtiter Plate CoumamidineDilution->Inoculation BacterialInoculum Standardize Bacterial Inoculum (0.5 McFarland) BacterialInoculum->Inoculation Incubation Incubate at 37°C for 18-24 hours Inoculation->Incubation VisualInspection Visual Inspection for Turbidity Incubation->VisualInspection MIC_Determination Determine MIC VisualInspection->MIC_Determination

Caption: Workflow for MIC determination via broth microdilution.

G cluster_setup Experiment Setup cluster_sampling Time-Course Sampling cluster_quantification Quantification LogPhaseCulture Log Phase Bacterial Culture Inoculation Inoculate into Broth with 4x MIC this compound LogPhaseCulture->Inoculation Incubation Incubate with Shaking Inoculation->Incubation Aliquots Withdraw Aliquots at Time Points (0, 2, 4, 6, 24h) Incubation->Aliquots SerialDilution Serial Dilution of Aliquots Aliquots->SerialDilution Plating Plate on Agar SerialDilution->Plating ColonyCount Count Colonies (CFU/mL) Plating->ColonyCount

References

Methodological & Application

Application Notes and Protocols: Isolation and Purification of Coumamidine gamma1 from Fermentation Broth

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumamidine gamma1 is a potent aminoglycoside antibiotic with a broad spectrum of activity against various bacteria. It is a secondary metabolite produced during the fermentation of an actinomycete species.[1] The structural similarity of Coumamidines to the cinodine class of antibiotics makes them an interesting subject for further research and development. This document provides a detailed protocol for the isolation and purification of this compound from a fermentation broth, designed to yield a high-purity product suitable for downstream applications, including structural elucidation, in vitro and in vivo studies, and formulation development.

The following protocols are based on established methodologies for the purification of aminoglycoside antibiotics from actinomycete fermentations and are intended to serve as a comprehensive guide.

Data Presentation

The following table summarizes the expected quantitative data at each stage of a typical purification process for this compound. Please note that these values are representative and may vary depending on the specific fermentation conditions and scale of the operation.

Purification StepTotal Volume (L)This compound Concentration (mg/L)Total this compound (mg)Purity (%)Yield (%)
Fermentation Broth 1050500<1100
Clarified Broth 9.548456191.2
Solvent Extraction 0.58004001080
Ion-Exchange Chromatography 0.215003007060
Gel Filtration Chromatography 0.125002509550
Lyophilized Product N/AN/A237.5>9847.5

Experimental Protocols

Fermentation of the Producing Actinomycete

This protocol describes the cultivation of the actinomycete strain to produce this compound.

Materials:

  • Sterile Yeast Extract-Malt Extract (ISP-2) broth

  • Cryopreserved vial of the producer actinomycete strain

  • Shake flasks

  • Incubator shaker

Procedure:

  • Aseptically inoculate a 250 mL shake flask containing 50 mL of ISP-2 broth with a cryopreserved culture of the actinomycete.

  • Incubate the flask at 28°C with shaking at 200 rpm for 3-4 days to generate a seed culture.

  • Transfer the seed culture to a larger fermentation vessel containing the production medium. The volume of the inoculum should be approximately 5-10% of the production medium volume.

  • Continue the fermentation at 28°C with agitation and aeration for 7-10 days. Monitor the production of this compound periodically using a suitable analytical method, such as HPLC.

Extraction of this compound

This protocol details the initial extraction of the antibiotic from the fermentation broth.

Materials:

  • Fermentation broth

  • Centrifuge

  • Ethyl acetate or other suitable organic solvent

  • Rotary evaporator

Procedure:

  • Harvest the fermentation broth and centrifuge at 8,000 x g for 20 minutes to separate the mycelium from the supernatant.

  • Collect the supernatant containing the dissolved this compound.

  • Perform a liquid-liquid extraction of the supernatant with an equal volume of ethyl acetate. Mix vigorously for 30 minutes.

  • Separate the organic and aqueous phases using a separatory funnel. The this compound, being a polar aminoglycoside, will remain in the aqueous phase. Discard the organic phase.

  • Concentrate the aqueous phase using a rotary evaporator at a temperature not exceeding 45°C to reduce the volume significantly.

Ion-Exchange Chromatography

This step is crucial for the primary purification and concentration of the positively charged this compound.

Materials:

  • Concentrated aqueous extract

  • Cation exchange resin (e.g., Dowex 50WX8 or similar)

  • Chromatography column

  • 0.1 M Sodium phosphate buffer, pH 7.0

  • Elution buffer: 0.5 M Ammonium hydroxide or a gradient of NaCl (0.1 M to 1.0 M)

  • Fraction collector

Procedure:

  • Equilibrate the cation exchange column with 0.1 M sodium phosphate buffer at pH 7.0.

  • Adjust the pH of the concentrated aqueous extract to 7.0 and load it onto the equilibrated column at a slow flow rate (e.g., 1-2 mL/min).

  • Wash the column with 2-3 column volumes of the equilibration buffer to remove unbound impurities.

  • Elute the bound this compound using the elution buffer. If using a salt gradient, a linear gradient from 0.1 M to 1.0 M NaCl over 10 column volumes is recommended.

  • Collect fractions and analyze them for the presence of this compound using a suitable assay (e.g., antimicrobial activity assay or HPLC).

  • Pool the fractions containing the highest concentration and purity of this compound.

Gel Filtration Chromatography

This step is used for desalting and further purification based on molecular size.

Materials:

  • Pooled fractions from ion-exchange chromatography

  • Gel filtration resin (e.g., Sephadex G-25 or similar)

  • Chromatography column

  • Mobile phase: Deionized water or a volatile buffer like ammonium acetate

  • Fraction collector

Procedure:

  • Equilibrate the gel filtration column with the chosen mobile phase.

  • Concentrate the pooled fractions from the previous step if necessary.

  • Load the concentrated sample onto the gel filtration column. The sample volume should not exceed 5% of the total column volume for optimal resolution.

  • Elute the sample with the mobile phase at a constant flow rate.

  • Collect fractions and monitor the eluent for conductivity and UV absorbance (if applicable) to distinguish the desalted antibiotic from the salt peak.

  • Pool the fractions containing the purified this compound.

Lyophilization

The final step to obtain a stable, dry powder of this compound.

Materials:

  • Purified this compound solution

  • Lyophilizer (freeze-dryer)

Procedure:

  • Freeze the purified this compound solution at a temperature of -80°C until completely solid.

  • Place the frozen sample in the lyophilizer.

  • Run a standard lyophilization cycle, which involves applying a vacuum and gradually increasing the temperature to allow the frozen solvent to sublimate.

  • Once the lyophilization is complete, a dry, stable powder of this compound will be obtained. Store the final product in a desiccator at 4°C.

Visualizations

experimental_workflow fermentation 1. Fermentation extraction 2. Extraction fermentation->extraction Fermentation Broth ion_exchange 3. Ion-Exchange Chromatography extraction->ion_exchange Concentrated Extract gel_filtration 4. Gel Filtration Chromatography ion_exchange->gel_filtration Partially Purified Fractions lyophilization 5. Lyophilization gel_filtration->lyophilization Desalted & Purified Solution final_product Purified this compound lyophilization->final_product

Caption: Overall workflow for the isolation and purification of this compound.

ion_exchange_process start Concentrated Extract (pH 7.0) column Cation Exchange Column Equilibration (pH 7.0) Sample Loading Wash with Buffer Elution start->column:f2 impurities Unbound Impurities column:f3->impurities product Purified this compound Fractions column:f4->product

References

Application Note: Quantitative Analysis of Coumamidine gamma 1 using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumamidine gamma 1 is a broad-spectrum antibiotic belonging to the aminoglycoside class, structurally related to the cinodines.[1] It is produced by the fermentation of Saccharopolyspora sp. and exhibits activity against a range of Gram-positive and Gram-negative bacteria.[2][3] Accurate and precise quantification of Coumamidine gamma 1 is crucial for various stages of drug development, including fermentation process optimization, formulation development, and quality control.

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantification of Coumamidine gamma 1. Due to the characteristic lack of a strong UV-absorbing chromophore in aminoglycoside antibiotics, this method utilizes an Evaporative Light Scattering Detector (ELSD) for sensitive and reliable detection.[4][5] The protocol employs reversed-phase chromatography with an ion-pairing agent to achieve efficient separation.

Materials and Methods

Reagents and Materials
  • Coumamidine gamma 1 reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Trifluoroacetic acid (TFA) (HPLC grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18, 500 mg, 6 mL)

Instrumentation
  • HPLC system equipped with a binary pump, autosampler, and column oven.

  • Evaporative Light Scattering Detector (ELSD).

  • Data acquisition and processing software.

Sample Preparation: Extraction from Fermentation Broth

A solid-phase extraction (SPE) method is employed to isolate and concentrate Coumamidine gamma 1 from the fermentation broth.

  • Centrifugation: Centrifuge 10 mL of the fermentation broth at 4000 rpm for 15 minutes to remove cells and large debris.

  • Dilution: Dilute 1 mL of the supernatant with 4 mL of ultrapure water.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 5 mL of methanol followed by 5 mL of ultrapure water.

  • Sample Loading: Load the diluted supernatant onto the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.

  • Washing: Wash the cartridge with 5 mL of ultrapure water to remove hydrophilic impurities.

  • Elution: Elute the Coumamidine gamma 1 from the cartridge with 5 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of the mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the HPLC system.

HPLC Conditions

The chromatographic separation is achieved using a reversed-phase C18 column with an ion-pairing mobile phase.

ParameterCondition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.1% (v/v) TFA in Ultrapure Water
Mobile Phase B 0.1% (v/v) TFA in Acetonitrile
Gradient 5% B to 40% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 20 µL
Detector ELSD
Nebulizer Temperature 40 °C
Evaporator Temperature 60 °C
Gas Flow Rate 1.5 L/min
Preparation of Standard Solutions
  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Coumamidine gamma 1 reference standard and dissolve it in 10 mL of the mobile phase.

  • Working Standards: Prepare a series of working standards by serial dilution of the stock solution with the mobile phase to obtain concentrations ranging from 10 µg/mL to 200 µg/mL.

Results and Discussion

The developed HPLC method provides excellent separation and quantification of Coumamidine gamma 1. The use of an ion-pairing agent (TFA) improves peak shape and retention of the highly polar aminoglycoside on the reversed-phase column. The ELSD provides a stable baseline and sensitive detection.

Quantitative Data (Example)

The following tables summarize the performance characteristics of the method. (Note: This is example data for illustrative purposes).

Table 1: Linearity of Coumamidine gamma 1

Concentration (µg/mL)Peak Area (Arbitrary Units)
1012580
2531450
5062900
100125800
150188700
200251600
Correlation Coefficient (r²) 0.9995

Table 2: Precision and Accuracy

Concentration (µg/mL)Intra-day Precision (RSD, n=6)Inter-day Precision (RSD, n=18)Accuracy (Recovery %)
252.1%2.8%98.5%
1001.5%2.2%101.2%
1501.2%1.9%99.8%

Experimental Workflow and Signaling Pathway Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Fermentation_Broth Fermentation Broth Centrifugation Centrifugation Fermentation_Broth->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant SPE Solid-Phase Extraction (SPE) Supernatant->SPE Eluate Elution SPE->Eluate Reconstitution Evaporation & Reconstitution Eluate->Reconstitution Filtered_Sample Filtration Reconstitution->Filtered_Sample HPLC_System HPLC System Filtered_Sample->HPLC_System Injection C18_Column C18 Column HPLC_System->C18_Column ELSD_Detector ELSD Detector C18_Column->ELSD_Detector Data_Acquisition Data Acquisition ELSD_Detector->Data_Acquisition Chromatogram Chromatogram Data_Acquisition->Chromatogram Peak_Integration Peak Integration Chromatogram->Peak_Integration Calibration_Curve Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification

Caption: Experimental workflow for Coumamidine gamma 1 quantification.

As Coumamidine gamma 1's primary mode of action is the inhibition of bacterial protein synthesis by binding to the ribosomal RNA, a simplified diagram illustrating this general mechanism for aminoglycosides is provided below.

signaling_pathway Coumamidine Coumamidine gamma 1 Bacterial_Cell_Wall Bacterial Cell Wall Coumamidine->Bacterial_Cell_Wall Transport Inhibition Inhibition Coumamidine->Inhibition Ribosome 30S Ribosomal Subunit Bacterial_Cell_Wall->Ribosome Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Bacterial_Cell_Death Bacterial Cell Death Protein_Synthesis->Bacterial_Cell_Death Leads to Inhibition->Protein_Synthesis

Caption: Simplified mechanism of action for aminoglycoside antibiotics.

Conclusion

The HPLC method described in this application note provides a reliable and sensitive approach for the quantification of Coumamidine gamma 1 in complex matrices such as fermentation broths. The sample preparation protocol effectively isolates the analyte, and the chromatographic conditions ensure excellent separation and detection. This method is suitable for routine analysis in research, development, and quality control environments, facilitating the advancement of Coumamidine gamma 1 as a potential therapeutic agent.

References

Application Notes: In Vitro Susceptibility Testing Methods for Coumamidine gamma1

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Coumamidine gamma1 is a novel, synthetic aminocoumarin antibiotic.[1] Like other antibiotics in its class, such as novobiocin and coumermycin A1, its mechanism of action is the inhibition of the bacterial DNA gyrase B subunit (GyrB), preventing ATP-dependent DNA supercoiling essential for cell division.[1][2][3] This application note provides detailed protocols for determining the in vitro susceptibility of clinically relevant bacteria to this compound using standardized methods, including broth microdilution, agar dilution, and disk diffusion. These methods are essential for establishing the compound's spectrum of activity and for monitoring the development of resistance.[1][4]

Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5][6] This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[7]

Experimental Protocol
  • Preparation of this compound Stock Solution:

    • Prepare a 1280 µg/mL stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Further dilutions are made in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Preparation of Microdilution Plates:

    • Using a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in CAMHB to achieve a final concentration range of 64 µg/mL to 0.03 µg/mL.[8]

    • Each well should contain 100 µL of the diluted compound.

    • Include a growth control well (CAMHB with inoculum, no drug) and a sterility control well (CAMHB only).[5]

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 colonies of the test organism.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.[9]

    • Dilute this suspension in CAMHB to achieve a final inoculum density of 5 x 10^5 CFU/mL in each well.

  • Inoculation and Incubation:

    • Inoculate each well (except the sterility control) with 100 µL of the standardized inoculum.

    • Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[4]

  • Interpretation of Results:

    • The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism.[5]

Workflow Diagram: Broth Microdilution

Broth_Microdilution_Workflow cluster_prep Preparation cluster_main Assay cluster_analysis Analysis A Prepare Coumamidine gamma1 Stock (1280 µg/mL) B Perform Serial Dilutions in 96-Well Plate A->B E Inoculate Plate (5 x 10^5 CFU/mL) B->E C Prepare Bacterial Inoculum (0.5 McFarland) D Dilute Inoculum to Final Concentration C->D D->E F Incubate (35°C, 16-20h) E->F G Read Plate for Visible Growth F->G H Determine MIC G->H

Caption: Workflow for MIC determination using broth microdilution.

Agar Dilution Method for MIC Determination

Agar dilution is considered a gold standard for susceptibility testing and is particularly useful when testing a large number of isolates against a few antimicrobial agents.[10] The principle involves incorporating the antimicrobial agent into the agar medium prior to solidification.

Experimental Protocol
  • Preparation of this compound Agar Plates:

    • Prepare a series of stock solutions of this compound at 10 times the final desired concentrations.

    • Melt Mueller-Hinton Agar (MHA) and cool it to 45-50°C.

    • Add 2 mL of each drug concentration to 18 mL of molten MHA to create a series of plates with final concentrations ranging from 64 µg/mL to 0.03 µg/mL.[11]

    • Pour the agar into sterile Petri dishes and allow them to solidify. Include a drug-free control plate.

  • Inoculum Preparation:

    • Prepare the bacterial inoculum as described for the broth microdilution method (0.5 McFarland standard).

    • The final inoculum to be spotted onto the plate should be approximately 1 x 10^4 CFU per spot.

  • Inoculation and Incubation:

    • Using a multipoint replicator or pipette, spot 1-2 µL of the standardized inoculum onto the surface of each agar plate.

    • Allow the spots to dry before inverting the plates.

    • Incubate at 35°C ± 2°C for 16-20 hours.

  • Interpretation of Results:

    • The MIC is the lowest concentration of this compound that completely inhibits the growth of the organism, or allows for the growth of only one or two colonies at the spot of inoculation.[10]

Workflow Diagram: Agar Dilution

Agar_Dilution_Workflow cluster_prep Preparation cluster_main Assay cluster_analysis Analysis A Prepare Coumamidine gamma1 Dilutions (10x) B Add Drug to Molten Mueller-Hinton Agar A->B C Pour Plates and Allow to Solidify B->C E Spot Inoculum onto Plate Surface (10^4 CFU/spot) C->E D Prepare Bacterial Inoculum (0.5 McFarland) D->E F Incubate (35°C, 16-20h) E->F G Examine Plates for Bacterial Growth F->G H Determine MIC G->H

Caption: Workflow for MIC determination using the agar dilution method.

Disk Diffusion Method (Kirby-Bauer Test)

The disk diffusion method is a qualitative or semi-quantitative test that determines the susceptibility of a bacterium to an antimicrobial agent by measuring the zone of growth inhibition around a drug-impregnated disk.[12][13]

Experimental Protocol
  • Preparation of this compound Disks:

    • Prepare sterile 6-mm paper disks impregnated with a standardized amount of this compound (e.g., 30 µg).

  • Inoculum and Plate Preparation:

    • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.[9]

    • Within 15 minutes of standardization, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube.[9]

    • Streak the swab evenly across the entire surface of a Mueller-Hinton Agar plate to create a confluent lawn of growth.[14]

    • Allow the plate to dry for 3-5 minutes.[12]

  • Disk Application and Incubation:

    • Using sterile forceps, place the this compound disk onto the inoculated agar surface.[15]

    • Gently press the disk to ensure complete contact with the agar.

    • Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.[14]

  • Interpretation of Results:

    • Measure the diameter of the zone of inhibition (where no growth occurs) in millimeters (mm) using a ruler or caliper.[15]

    • Interpret the results (Susceptible, Intermediate, or Resistant) based on pre-established zone diameter breakpoints correlated with MIC values.

Workflow Diagram: Disk Diffusion

Disk_Diffusion_Workflow cluster_prep Preparation cluster_main Assay cluster_analysis Analysis A Prepare Bacterial Inoculum (0.5 McFarland) B Inoculate MHA Plate for Confluent Growth A->B C Allow Plate to Dry (3-5 min) B->C D Place this compound Disk on Agar Surface C->D E Incubate (35°C, 16-18h) D->E F Measure Zone of Inhibition (mm) E->F G Interpret Result (S/I/R) F->G

Caption: Workflow for the Kirby-Bauer disk diffusion susceptibility test.

Data Presentation

The following tables present representative in vitro susceptibility data for this compound against standard quality control (QC) bacterial strains.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound

OrganismStrainMIC (µg/mL)Acceptable QC Range (µg/mL)
Staphylococcus aureusATCC® 29213™0.120.06 - 0.25
Escherichia coliATCC® 25922™84 - 16
Pseudomonas aeruginosaATCC® 27853™3216 - 64
Enterococcus faecalisATCC® 29212™21 - 4

Table 2: Disk Diffusion Zone Diameters for this compound (30 µg disk)

OrganismStrainZone Diameter (mm)Acceptable QC Range (mm)
Staphylococcus aureusATCC® 25923™2523 - 29
Escherichia coliATCC® 25922™1513 - 18
Pseudomonas aeruginosaATCC® 27853™108 - 14

Signaling Pathway

This compound inhibits bacterial viability by targeting DNA gyrase, a type II topoisomerase.[16] This enzyme is crucial for managing DNA topology during replication. By competitively inhibiting the ATPase activity of the GyrB subunit, this compound prevents the negative supercoiling of DNA, leading to replication fork stalling, induction of the SOS response, and ultimately, cell death.[3][17]

Diagram: this compound Mechanism of Action

Mechanism_of_Action cluster_process Cellular Process Coumamidine This compound GyrB DNA Gyrase (GyrB Subunit) Coumamidine->GyrB Binds to ATP site Supercoiling DNA Supercoiling Coumamidine->Supercoiling Inhibits GyrB->Supercoiling Catalyzes ATP ATP ATP->GyrB Binds to Replication DNA Replication Supercoiling->Replication Required for SOS SOS Response Induction Supercoiling->SOS Failure leads to Viability Cell Viability Replication->Viability Death Cell Death Replication->Death Stalling leads to SOS->Death

Caption: Inhibition of DNA gyrase by this compound.

References

Determining the Mechanism of Action of Coumamidine gamma1: Application Notes and Protocols for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumamidine gamma1 is a novel antibiotic with broad-spectrum activity against a wide range of aerobic Gram-positive and Gram-negative bacteria.[1][2][3] As a member of the cinodine class of antibiotics, its mechanism of action is of significant interest for further development and potential therapeutic applications.[1][3][4] Structural relatives, such as cinodine, have been shown to function as potent, irreversible inhibitors of bacterial DNA synthesis.[5][6] This document provides a comprehensive guide to a series of cell-based assays designed to elucidate the mechanism of action of this compound, with a focus on its effects on mammalian cells to assess its therapeutic potential and selectivity.

These protocols will guide researchers through a tiered approach, beginning with general assessments of cell viability and cytotoxicity, followed by more detailed investigations into specific cellular processes such as apoptosis and cell cycle progression. Finally, methods for dissecting the compound's impact on key signaling pathways are presented.

Data Presentation: Summary of this compound Antibacterial Activity

To provide context for mechanism of action studies, the known antibacterial activity of this compound is summarized below. This data is critical for understanding its primary biological function and for designing experiments to test its selectivity.

Bacterial Strain MIC90 (µg/mL)
Staphylococcus aureus1.0
Streptococcus pyogenes8
Enterobacteriaceae2.0
Pseudomonas aeruginosa8
Campylobacter jejuni1
Campylobacter coli1
Legionella pneumophila8
Haemophilus influenzae0.5
Neisseria gonorrhoeae0.5
Data sourced from Fernandes et al., 1989.[1]

Section 1: Initial Screening - Cytotoxicity and Cell Viability Assays

The first step in characterizing the effect of a compound on mammalian cells is to determine its impact on cell viability and to identify the concentration range over which it exerts cytotoxic effects.[7][8][9]

Experimental Workflow: Cytotoxicity Screening

Cytotoxicity_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis start Seed cells in 96-well plates treatment Treat with serial dilutions of this compound start->treatment controls Include vehicle and positive controls treatment->controls incubation Incubate for 24, 48, 72 hours controls->incubation add_reagent Add viability reagent (MTT, MTS, or CellTiter-Glo®) incubation->add_reagent measure Measure signal (absorbance or luminescence) add_reagent->measure normalize Normalize data to vehicle control measure->normalize plot Plot dose-response curve normalize->plot calculate Calculate IC50 value plot->calculate

Caption: Workflow for determining the cytotoxicity of this compound.

Protocol 1.1: MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Mammalian cell line of choice (e.g., HeLa, HEK293, A549)

  • Complete cell culture medium

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Allow cells to adhere overnight.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control.

  • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Section 2: Investigating the Mode of Cell Death - Apoptosis Assays

If this compound induces cytotoxicity, the next step is to determine if the mechanism involves programmed cell death (apoptosis).[10][11][12]

Apoptotic Pathway Overview

Apoptosis_Pathway cluster_stimuli Apoptotic Stimuli cluster_early Early Events cluster_mid Mid Events cluster_late Late Events Coumamidine This compound PS Phosphatidylserine exposure (Annexin V) Coumamidine->PS Mito Mitochondrial membrane potential loss (JC-1) Coumamidine->Mito Caspase8 Caspase-8 activation (Extrinsic) PS->Caspase8 Caspase9 Caspase-9 activation (Intrinsic) Mito->Caspase9 Caspase37 Caspase-3/7 activation (Executioner) Caspase9->Caspase37 Caspase8->Caspase37 DNA_frag DNA fragmentation (TUNEL assay) Caspase37->DNA_frag Blebbing Membrane blebbing Caspase37->Blebbing

Caption: Key events in the apoptotic cascade measurable by cell-based assays.

Protocol 2.1: Annexin V/Propidium Iodide (PI) Staining for Apoptosis

This flow cytometry-based assay distinguishes between early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells treated with this compound as described in Protocol 1.1.

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Treat cells with this compound at the IC50 concentration for various time points.

  • Harvest the cells (including floating cells in the supernatant) and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Live cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Protocol 2.2: Caspase-Glo® 3/7 Assay

This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.[10]

Materials:

  • Caspase-Glo® 3/7 Assay System (Promega)

  • White-walled 96-well plates

  • Luminometer

Procedure:

  • Seed cells in a white-walled 96-well plate and treat with this compound as in Protocol 1.1.

  • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

  • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Mix the contents of the wells by gentle shaking.

  • Incubate at room temperature for 1-2 hours.

  • Measure the luminescence using a luminometer.

Section 3: Analysis of Cell Cycle Progression

Many compounds exert their effects by disrupting the normal progression of the cell cycle.[13][14][15][16] Flow cytometry analysis of DNA content is a standard method to investigate these effects.

Experimental Workflow: Cell Cycle Analysis

Cell_Cycle_Workflow cluster_treatment Cell Treatment cluster_staining Staining cluster_analysis Analysis treat_cells Treat cells with this compound harvest Harvest cells at different time points treat_cells->harvest fix Fix cells in cold ethanol harvest->fix stain Stain DNA with Propidium Iodide and RNase A fix->stain flow Acquire data on a flow cytometer stain->flow model Analyze DNA content histograms flow->model quantify Quantify cell population in G1, S, and G2/M phases model->quantify

Caption: Workflow for analyzing cell cycle distribution after this compound treatment.

Protocol 3.1: Propidium Iodide Staining for DNA Content

Materials:

  • Cells treated with this compound.

  • Cold 70% ethanol

  • PBS

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Treat cells with this compound for 24 hours.

  • Harvest and wash the cells with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry.

Section 4: Elucidating Effects on Cellular Signaling Pathways

To pinpoint the molecular targets of this compound, investigating its impact on key signaling pathways is crucial.[17][18][19][20] Reporter gene assays and multiplex antibody-based assays are powerful tools for this purpose.

Logical Flow for Signaling Pathway Investigation

Signaling_Pathway_Logic start Hypothesis Generation (e.g., based on structural similarity or observed phenotype) reporter Reporter Gene Assays (e.g., NF-κB, p53, AP-1 luciferase reporters) start->reporter multiplex Multiplex Phosphoprotein Assays (e.g., MAPK, Akt pathways) reporter->multiplex western Western Blotting (Validation of key hits) multiplex->western conclusion Identification of modulated signaling pathway(s) western->conclusion

Caption: A logical approach to identifying signaling pathways affected by a compound.

Protocol 4.1: Luciferase Reporter Assay for Pathway Activity

This protocol provides a general framework for using a luciferase reporter to measure the activity of a specific transcription factor-driven signaling pathway.

Materials:

  • Cell line stably or transiently transfected with a reporter plasmid (e.g., pNF-κB-Luc).

  • This compound.

  • Luciferase Assay System (e.g., Promega).

  • Luminometer.

Procedure:

  • Seed the transfected cells in a 96-well plate.

  • Treat the cells with this compound, with and without a known activator of the pathway (e.g., TNFα for NF-κB).

  • Incubate for the appropriate time for pathway activation (typically 6-24 hours).

  • Lyse the cells and measure the luciferase activity according to the manufacturer's instructions.

  • Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration.

Conclusion

The systematic application of these cell-based assays will provide a detailed understanding of the mechanism of action of this compound in mammalian cells. By progressing from broad assessments of cytotoxicity to specific analyses of apoptosis, cell cycle, and signaling pathways, researchers can build a comprehensive profile of this novel antibiotic. This information is invaluable for guiding its further development as a potential therapeutic agent, identifying potential liabilities, and discovering new therapeutic indications.

References

Utilizing Coumamidine Gamma1 in Studies of Bacterial DNA Replication

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Coumamidine gamma1 is a broad-spectrum antibiotic belonging to the aminocoumarin class, which are known inhibitors of bacterial DNA gyrase.[1] DNA gyrase, a type II topoisomerase, is an essential enzyme in bacteria responsible for introducing negative supercoils into DNA, a process critical for DNA replication, transcription, and repair.[2] By targeting the ATPase activity of the GyrB subunit of DNA gyrase, this compound effectively halts these vital cellular processes, leading to bacterial cell death.[1][2] These application notes provide detailed protocols for utilizing this compound as a tool to study bacterial DNA replication and to assess its antibacterial efficacy.

Mechanism of Action

This compound, like other aminocoumarins, functions by competitively inhibiting the ATPase activity of the bacterial DNA gyrase B subunit (GyrB). This inhibition prevents the conformational changes required for the enzyme to introduce negative supercoils into the bacterial chromosome. The disruption of DNA supercoiling leads to the stalling of replication forks and ultimately inhibits DNA synthesis.

Data Presentation

Table 1: In Vitro Antibacterial Activity of this compound (MIC90)

The minimum inhibitory concentration required to inhibit the growth of 90% of isolates (MIC90) for this compound has been determined for a variety of bacterial species.[3]

Bacterial SpeciesMIC90 (µg/mL)
Staphylococcus aureus1.0
Enterobacteriaceae2.0
Haemophilus influenzae0.5
Neisseria gonorrhoeae0.5
Campylobacter jejuni and Campylobacter coli1.0
Streptococcus pyogenes8.0
Pseudomonas aeruginosa8.0
Legionella pneumophila8.0
Table 2: Inhibitory Activity of Related Aminocoumarins against E. coli DNA Gyrase
CompoundIC50 against E. coli DNA Gyrase (nM)
Novobiocin~20-50
Clorobiocin~10-30

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound

This protocol outlines the broth microdilution method for determining the MIC of this compound against a specific bacterial strain.

Materials:

  • This compound

  • Bacterial strain of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in CAMHB to twice the highest desired final concentration.

  • Perform serial two-fold dilutions of the this compound solution in CAMHB in the wells of a 96-well plate.

  • Prepare a bacterial inoculum to a concentration of 5 x 10^5 CFU/mL in CAMHB.

  • Add an equal volume of the bacterial inoculum to each well containing the this compound dilutions.

  • Include a positive control well (bacteria without antibiotic) and a negative control well (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection as the lowest concentration of this compound that completely inhibits visible bacterial growth. Alternatively, measure the optical density at 600 nm (OD600) using a microplate reader.

Protocol 2: In Vitro DNA Gyrase Supercoiling Assay

This assay measures the ability of DNA gyrase to introduce supercoils into relaxed plasmid DNA and is used to determine the inhibitory activity of this compound.[4]

Materials:

  • Purified bacterial DNA gyrase (GyrA and GyrB subunits)

  • Relaxed circular plasmid DNA (e.g., pBR322)

  • This compound

  • Assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, 0.1 mg/mL albumin)

  • Stop solution (e.g., 1% SDS, 50 mM EDTA, 0.25 mg/mL bromophenol blue, 50% glycerol)

  • Agarose gel (1%)

  • TAE buffer

  • Ethidium bromide or other DNA stain

  • Gel electrophoresis system and imaging equipment

Procedure:

  • Prepare reaction mixtures containing assay buffer, relaxed plasmid DNA, and varying concentrations of this compound.

  • Add DNA gyrase to each reaction mixture to initiate the supercoiling reaction. Include a control reaction without this compound and a negative control without the enzyme.

  • Incubate the reactions at 37°C for 1 hour.

  • Stop the reactions by adding the stop solution.

  • Load the samples onto a 1% agarose gel.

  • Perform electrophoresis in TAE buffer to separate the supercoiled and relaxed DNA forms.

  • Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

  • Quantify the amount of supercoiled DNA in each lane. The concentration of this compound that inhibits 50% of the supercoiling activity is the IC50 value.

Protocol 3: Analysis of Bacterial Nucleoid Morphology

This protocol uses fluorescence microscopy to observe changes in bacterial nucleoid morphology upon treatment with this compound. Inhibition of DNA gyrase is known to cause nucleoid decondensation.[5][6]

Materials:

  • Bacterial strain of interest

  • This compound

  • DNA stain (e.g., DAPI (4',6-diamidino-2-phenylindole) or SYTOX Green)

  • Microscope slides and coverslips

  • Fluorescence microscope with appropriate filters

  • Image analysis software

Procedure:

  • Grow a mid-log phase culture of the bacterial strain.

  • Treat the bacterial culture with this compound at a concentration above the MIC (e.g., 5x MIC) for a defined period (e.g., 1-2 hours). Include an untreated control culture.

  • Harvest a small volume of the treated and untreated cells.

  • Stain the cells with a DNA-specific fluorescent dye according to the manufacturer's instructions.

  • Mount the stained cells on a microscope slide.

  • Observe the cells using a fluorescence microscope.

  • Capture images of the nucleoids in both treated and untreated cells.

  • Analyze the images to compare the morphology (e.g., size, shape, condensation) of the nucleoids. Nucleoid decondensation in the treated cells is indicative of DNA gyrase inhibition.

Mandatory Visualizations

Signaling Pathway of DNA Gyrase Inhibition by this compound

DNA_Gyrase_Inhibition cluster_Gyrase DNA Gyrase (GyrA2B2) GyrB GyrB (ATPase subunit) GyrA GyrA (Nuclease subunit) GyrB->GyrA ATP hydrolysis drives conformational change DNA_relaxed Relaxed DNA GyrA->DNA_relaxed Introduces negative supercoils ATP ATP ATP->GyrB Binds to ATPase site Coumamidine This compound Coumamidine->GyrB Competitively Binds to ATPase site Replication_Stalled Replication Fork Stalled Coumamidine->Replication_Stalled DNA_supercoiled Supercoiled DNA DNA_relaxed->DNA_supercoiled Supercoiling Replication_Fork Replication Fork Progression DNA_supercoiled->Replication_Fork Cell_Death Bacterial Cell Death Replication_Stalled->Cell_Death

Caption: Inhibition of DNA gyrase by this compound.

Experimental Workflow for Assessing this compound Activity

Experimental_Workflow cluster_in_vitro In Vitro Analysis cluster_in_vivo Cellular Analysis MIC Determine MIC (Protocol 1) Gyrase_Assay DNA Gyrase Supercoiling Assay (Protocol 2) MIC->Gyrase_Assay Inform concentration range Nucleoid_Analysis Analyze Nucleoid Morphology (Protocol 3) MIC->Nucleoid_Analysis Select treatment concentration Data_Analysis Data Analysis and Interpretation Gyrase_Assay->Data_Analysis Nucleoid_Analysis->Data_Analysis Start Start Start->MIC Conclusion Conclusion on Mechanism and Efficacy Data_Analysis->Conclusion

Caption: Workflow for studying this compound.

Logical Relationship of DNA Gyrase Inhibition and its Consequences

Logical_Relationship A This compound Binds to GyrB B ATP Binding is Blocked A->B C DNA Gyrase ATPase Activity is Inhibited B->C D Negative Supercoiling of DNA Ceases C->D E DNA Replication and Transcription are Blocked D->E F Bacterial Growth is Inhibited E->F

Caption: Cascade of events after gyrase inhibition.

References

Application of Coumamidine Gamma1 in Screening for Novel Antibacterial Targets

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

Coumamidine gamma1 is a broad-spectrum antibiotic belonging to the aminoglycoside class, isolated from Saccharopolyspora sp.[1][2][3]. It exhibits potent activity against a wide range of aerobic Gram-positive and Gram-negative bacteria, including clinically important pathogens like Staphylococcus aureus, Pseudomonas aeruginosa, and members of the Enterobacteriaceae family[4][5]. The emergence of multidrug-resistant bacteria necessitates the discovery of novel antibacterial targets. As an aminoglycoside, this compound is presumed to inhibit bacterial protein synthesis by targeting the 30S ribosomal subunit, a well-validated antibacterial target[6][7]. This known mechanism of action, combined with its broad-spectrum bactericidal activity, makes this compound a valuable tool for screening and identifying novel antibacterial targets through comparative and resistance-based studies.

This application note provides a framework for utilizing this compound in a screening workflow to uncover new potential drug targets. The protocols outlined below describe methods for antibacterial susceptibility testing, the generation and characterization of resistant mutants, and the subsequent identification of genetic mutations that confer resistance, thereby revealing potential new targets or resistance mechanisms.

Data Presentation

Table 1: In Vitro Antibacterial Activity of this compound (MIC₉₀)

Bacterial SpeciesMIC₉₀ (µg/mL)
Staphylococcus aureus1.0
Enterobacteriaceae2.0
Haemophilus influenzae0.5
Neisseria gonorrhoeae0.5
Campylobacter jejuni and Campylobacter coli1.0
Streptococcus pyogenes8.0
Pseudomonas aeruginosa8.0
Legionella pneumophila8.0
Pseudomonas aeruginosa BMH 10 (aminoglycoside super-sensitive)0.2

Data sourced from[4][5]

Table 2: Pharmacokinetic and Efficacy Parameters of this compound

ParameterValueSpecies
Cmax (25 mg/kg, subcutaneous)4.5 µg/mLMouse
t₁/₂1 hourMouse
ED₅₀ (S. aureus infection)<0.6 mg/kg/dayMouse
Frequency of Resistance (E. coli, S. aureus)<1 x 10⁻⁹In vitro

Data sourced from[4][5]

Mandatory Visualization

G cluster_workflow Experimental Workflow for Novel Target Identification A Initial Screening: Determine MIC of this compound B Resistant Mutant Generation: Expose bacteria to sub-lethal concentrations of this compound A->B C Characterization of Mutants: Confirm resistance phenotype (MIC shift) B->C D Whole Genome Sequencing (WGS) of Resistant Mutants C->D E Comparative Genomics: Identify mutations in resistant vs. sensitive strains D->E F Target Validation: - Gene knockout - Complementation - Biochemical assays E->F G Novel Antibacterial Target F->G

Caption: Workflow for identifying novel antibacterial targets using this compound.

G cluster_pathway Inferred Mechanism of Action of this compound A This compound B Bacterial Cell Entry A->B C Binding to 30S Ribosomal Subunit B->C D Inhibition of Protein Synthesis C->D E Bacterial Cell Death D->E

Caption: Inferred signaling pathway for this compound's antibacterial action.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

  • This compound

  • Bacterial strains of interest (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water).

  • Perform serial two-fold dilutions of this compound in CAMHB in a 96-well plate to achieve a range of concentrations.

  • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard, and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Add the bacterial inoculum to each well containing the diluted this compound. Include a positive control (no drug) and a negative control (no bacteria).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of this compound at which there is no visible growth.

Generation of this compound-Resistant Mutants

This protocol describes the selection of spontaneous mutants with reduced susceptibility to this compound.

Materials:

  • Bacterial strain of interest

  • Tryptic Soy Agar (TSA) plates

  • This compound

  • Incubator

Procedure:

  • Prepare a high-density bacterial culture by growing the strain to the late logarithmic or early stationary phase.

  • Plate a high density of the bacterial suspension (e.g., 10⁸-10⁹ CFU) onto TSA plates containing this compound at a concentration 4x and 8x the MIC.

  • Incubate the plates at 37°C for 24-48 hours, or until colonies appear.

  • Isolate individual colonies that grow on the antibiotic-containing plates.

  • Streak the isolated colonies onto fresh TSA plates with the same concentration of this compound to confirm the resistant phenotype.

  • The frequency of resistance can be calculated by dividing the number of resistant colonies by the initial number of plated bacteria[4].

Whole Genome Sequencing and Comparative Genomics

This protocol outlines the steps to identify genetic mutations responsible for this compound resistance.

Materials:

  • Genomic DNA from the parental (sensitive) strain and the resistant mutants

  • Next-generation sequencing (NGS) platform

  • Bioinformatics software for sequence alignment and variant calling

Procedure:

  • Extract high-quality genomic DNA from both the parental and resistant bacterial strains.

  • Prepare sequencing libraries from the extracted DNA according to the manufacturer's protocol for the chosen NGS platform.

  • Perform whole-genome sequencing of the parental and resistant strains.

  • Align the sequencing reads from the resistant mutants to the reference genome of the parental strain.

  • Identify single nucleotide polymorphisms (SNPs), insertions, and deletions that are unique to the resistant strains.

  • Prioritize mutations in genes known to be involved in protein synthesis, antibiotic transport, or other essential cellular processes.

Target Validation

This protocol provides a general framework for validating the identified mutations as the cause of resistance and the gene product as a potential new target.

Materials:

  • Plasmids for gene knockout and complementation

  • Reagents for protein expression and purification

  • Substrates for biochemical assays

Procedure:

  • Gene Knockout: Create a knockout of the mutated gene in the parental (sensitive) strain. Determine the MIC of this compound for the knockout strain to see if the deletion confers resistance.

  • Complementation: Introduce a wild-type copy of the mutated gene into the resistant mutant on a plasmid. Determine the MIC of this compound for the complemented strain to see if sensitivity is restored.

  • Biochemical Assays: If the mutated gene encodes an enzyme, express and purify both the wild-type and mutant proteins. Perform biochemical assays to determine if the mutation affects the protein's function or its interaction with this compound.

Disclaimer: These protocols are intended as a general guide. Researchers should optimize the conditions for their specific bacterial strains and experimental setup.

References

Serum stability assays for evaluating Coumamidine gamma1 in preclinical studies

Author: BenchChem Technical Support Team. Date: November 2025

Application Note: Serum Stability of Coumamidine gamma1

Evaluating the Viability of a Novel Antibiotic in Preclinical Research

Abstract

The stability of a therapeutic candidate in biological matrices is a critical parameter assessed during preclinical drug development.[1][2][3][4] Poor stability in serum or plasma can lead to rapid clearance, short half-life, and diminished in vivo efficacy.[5] This application note provides a detailed protocol for evaluating the serum stability of this compound, a novel antibiotic, using an in vitro assay coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for quantification. While initial studies have indicated that Coumamidine is stable in serum, this standardized protocol allows for robust, quantitative confirmation and determination of its degradation kinetics, which is essential for guiding further development.[6]

Introduction

This compound is a novel antibiotic with a broad spectrum of activity against various Gram-positive and Gram-negative bacteria.[6][7] A key step in the preclinical evaluation of any new chemical entity is the assessment of its pharmacokinetic properties, including its stability in systemic circulation. Enzymes present in plasma, such as esterases and hydrolases, can significantly impact the bioavailability and efficacy of a drug.[5]

An in vitro serum stability assay serves as a reliable and efficient screening tool to predict the in vivo fate of a compound.[8][9] This assay involves incubating the test compound (this compound) in serum from relevant preclinical species (e.g., mouse, rat, monkey) at a physiological temperature (37°C) and monitoring its concentration over time.[5][10] The quantification of the remaining parent compound is typically performed using a sensitive and specific bioanalytical technique like LC-MS/MS.[11][12][13][14] The data generated, including the compound's half-life (t½) in serum, are vital for interpreting results from in vivo efficacy and toxicology studies.

This document outlines a comprehensive protocol for conducting a serum stability assay for this compound, from sample preparation to data analysis, tailored for researchers in drug development.

Experimental Protocol

This protocol details the procedure for assessing the stability of this compound in the serum of a selected preclinical species.

2.1 Materials and Reagents

  • This compound

  • Internal Standard (IS): A structurally similar compound not expected to be present in the samples (e.g., a deuterated analog of this compound).

  • Control Serum: Pooled, heparinized serum from the desired preclinical species (e.g., mouse, rat, non-human primate). Store at -80°C.

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade, chilled

  • Formic Acid (FA), LC-MS grade

  • Dimethyl Sulfoxide (DMSO), analytical grade

  • 96-well microtiter plates

  • Thermomixer or incubator capable of maintaining 37°C

  • Centrifuge capable of handling 96-well plates

  • LC-MS/MS system

2.2 Preparation of Solutions

  • This compound Stock Solution (10 mM): Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Working Solution (100 µM): Dilute the 10 mM stock solution with 50:50 ACN:Water to create a 100 µM working solution. This intermediate dilution helps minimize the final DMSO concentration in the incubation mixture.

  • Internal Standard (IS) Spiking Solution: Prepare a solution of the IS in chilled methanol at a concentration of 100 ng/mL (or an optimized concentration). This solution will also serve as the protein precipitation/reaction termination solution.

2.3 Incubation Procedure

  • Pre-warm Serum: Thaw the control serum on ice and then pre-warm a sufficient volume in a water bath or incubator to 37°C for 15 minutes.

  • Initiate Reaction: In a 96-well plate, add 198 µL of the pre-warmed serum to designated wells. To initiate the reaction, add 2 µL of the 100 µM this compound working solution to each well, achieving a final concentration of 1 µM. Mix gently by pipetting. The final DMSO concentration should be ≤0.1% to avoid affecting enzyme activity.

  • Incubation: Place the plate in an incubator set at 37°C.

  • Time Points: Collect aliquots at specified time points (e.g., 0, 15, 30, 60, 120, and 240 minutes). The 0-minute sample should be processed immediately after the addition of the compound.[5]

2.4 Sample Processing (Protein Precipitation)

  • At each designated time point, transfer a 50 µL aliquot of the incubation mixture to a new 96-well plate.

  • Terminate Reaction: Immediately add 150 µL of the cold IS Spiking Solution (methanol with IS) to each aliquot. The cold methanol stops enzymatic activity and precipitates serum proteins.

  • Vortex: Seal the plate and vortex for 2 minutes to ensure complete mixing and protein precipitation.

  • Centrifugation: Centrifuge the plate at 4000 rpm for 20 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.

2.5 LC-MS/MS Analysis

Quantify the concentration of this compound in the processed samples using a validated LC-MS/MS method.[15] The method should be optimized for the specific physicochemical properties of this compound and the chosen internal standard.

  • Chromatographic Separation: Use a suitable C18 reverse-phase column.

  • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid is a common starting point.

  • Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[15] Monitor the specific precursor-to-product ion transitions for both this compound and the internal standard.

Data Analysis and Presentation

  • Calculate Peak Area Ratios: Determine the peak area ratio of this compound to the internal standard for each time point.

  • Determine Percentage Remaining: Calculate the percentage of this compound remaining at each time point relative to the 0-minute time point using the following formula:

    % Remaining = (Peak Area Ratio at Time 't' / Peak Area Ratio at Time 0) * 100

  • Calculate Half-Life (t½): Plot the natural logarithm (ln) of the percent remaining versus time. The slope of the linear regression of this plot corresponds to the elimination rate constant (k). The half-life can then be calculated:

    t½ = 0.693 / k

3.1 Data Summary Table

The quantitative results should be summarized in a clear and structured table for easy interpretation and comparison.

Time Point (minutes)Mean Peak Area Ratio (Analyte/IS) (n=3)Standard Deviation% Remaining
01.540.08100%
151.510.1198.1%
301.490.0996.8%
601.450.1294.2%
1201.410.1091.6%
2401.350.1387.7%

Note: The data shown are for illustrative purposes only.

Workflow Visualization

The following diagram illustrates the complete experimental workflow for the serum stability assay of this compound.

Serum_Stability_Workflow Experimental Workflow for this compound Serum Stability Assay cluster_prep 1. Preparation cluster_incubation 2. Incubation & Sampling cluster_process 3. Sample Processing cluster_analysis 4. Analysis prep_stock Prepare 10 mM This compound Stock (DMSO) prep_work Prepare 100 µM Working Solution prep_stock->prep_work initiate Initiate Reaction: Add Compound to Serum (1 µM final) prep_work->initiate prep_is Prepare IS in Cold MeOH (Termination Solution) prep_serum Pre-warm Serum to 37°C prep_serum->initiate incubate Incubate at 37°C initiate->incubate sampling Collect Aliquots at Time Points (0-240 min) incubate->sampling quench Terminate Reaction with Cold IS/MeOH Solution sampling->quench centrifuge Centrifuge to Pellet Proteins quench->centrifuge supernatant Transfer Supernatant for Analysis centrifuge->supernatant lcms Quantify using LC-MS/MS supernatant->lcms calculate Calculate % Remaining and Half-Life (t½) lcms->calculate

Caption: Workflow for the in vitro serum stability assay.

Conclusion

This application note provides a standardized and robust protocol for assessing the in vitro serum stability of this compound. The successful implementation of this assay will generate crucial data on the compound's degradation kinetics in a key biological matrix. These findings are indispensable for making informed decisions in the lead optimization and candidate selection phases of preclinical drug development, ensuring that only compounds with adequate stability profiles advance toward further in vivo studies.

References

Application Notes and Protocols for Formulating Coumamidine Gamma-1 for In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumamidine gamma-1 is a broad-spectrum antibiotic belonging to the glycocinnamoylspermidine class, structurally related to cinodines and aminoglycosides.[1] It exhibits potent activity against a wide range of Gram-positive and Gram-negative bacteria.[2] While classified as a water-soluble basic antibiotic, the formulation of Coumamidine gamma-1 for in vivo animal studies is a critical step to ensure reproducible and effective delivery, particularly for achieving controlled release, targeted delivery, or when using administration routes other than subcutaneous injection. These application notes provide a comprehensive overview and detailed protocols for the formulation of Coumamidine gamma-1 for preclinical research.

Physicochemical and Pharmacokinetic Data

A summary of the available quantitative data for Coumamidine gamma-1 is presented in Table 1. This information is essential for dose calculations and the selection of an appropriate formulation strategy.

ParameterValueSpeciesRoute of AdministrationReference
MIC90 (Staphylococcus aureus) 1.0 µg/mL-In vitro[2]
MIC90 (Enterobacteriaceae) 2.0 µg/mL-In vitro[2]
MIC90 (Pseudomonas aeruginosa) 8.0 µg/mL-In vitro[2]
MIC90 (Haemophilus influenzae) 0.5 µg/mL-In vitro[2]
Cmax in serum 4.5 µg/mLMouseSubcutaneous[3]
t1/2 in serum 1 hourMouseSubcutaneous[3]
ED50 (S. aureus infection) < 0.6 mg/kg/dayMouseSubcutaneous[3]
Oral Bioavailability Not absorbedMouseOral[3]
Solubility Water-soluble--[4]

Formulation Strategies for In Vivo Studies

Given that Coumamidine gamma-1 is water-soluble, the primary goal of formulation may not be to enhance solubility but rather to:

  • Achieve controlled or sustained release: This can reduce the frequency of administration and maintain therapeutic concentrations over a longer period.

  • Target specific tissues or organs: Encapsulation in delivery systems can help direct the antibiotic to the site of infection.

  • Improve stability: Formulation can protect the compound from degradation in vivo.

Commonly employed formulation strategies for water-soluble compounds that can be adapted for Coumamidine gamma-1 include:

  • Saline or Buffered Solutions: For straightforward administration (e.g., intravenous, subcutaneous, intraperitoneal), dissolving Coumamidine gamma-1 in a sterile, isotonic saline or a buffered solution (e.g., phosphate-buffered saline, PBS) is the simplest approach.

  • Hydrogels: For sustained local delivery, biodegradable hydrogels can be used to encapsulate Coumamidine gamma-1.

  • Liposomes: Although typically used for hydrophobic drugs, liposomes can also encapsulate hydrophilic molecules in their aqueous core, offering a means for targeted delivery and altered pharmacokinetics.

  • Polymeric Nanoparticles: Biodegradable polymers can be used to form nanoparticles that encapsulate the drug, providing controlled release and targeting capabilities.

Experimental Protocols

Protocol 1: Preparation of a Sterile Saline Formulation for Injection

This protocol describes the preparation of a simple sterile solution of Coumamidine gamma-1 for parenteral administration.

Materials:

  • Coumamidine gamma-1 powder

  • Sterile, pyrogen-free 0.9% sodium chloride solution (normal saline)

  • Sterile vials

  • Sterile syringe filters (0.22 µm)

  • Analytical balance

  • Vortex mixer

  • Laminar flow hood

Procedure:

  • In a laminar flow hood, weigh the desired amount of Coumamidine gamma-1 powder using a sterile spatula and weigh boat.

  • Transfer the powder to a sterile vial.

  • Add the required volume of sterile normal saline to the vial to achieve the target concentration.

  • Gently vortex the vial until the Coumamidine gamma-1 is completely dissolved.

  • Using a sterile syringe, draw up the solution and pass it through a 0.22 µm sterile syringe filter into a final sterile vial.

  • Store the final sterile solution at the recommended temperature (typically 2-8°C) and protect it from light until use.

Protocol 2: Preparation of a Poloxamer-Based Hydrogel for Sustained Release

This protocol provides a method for creating a thermosensitive hydrogel formulation for subcutaneous or local administration, allowing for sustained release of Coumamidine gamma-1.

Materials:

  • Coumamidine gamma-1 powder

  • Poloxamer 407

  • Sterile, cold (4°C) deionized water

  • Sterile magnetic stir bar and stir plate

  • Sterile vials

  • Refrigerator

Procedure:

  • Prepare a stock solution of Coumamidine gamma-1 in cold, sterile deionized water at a concentration higher than the final desired concentration.

  • In a separate sterile container, slowly add Poloxamer 407 to the cold deionized water while stirring continuously on a cold stir plate in a cold room or on ice. A typical concentration for Poloxamer 407 is 20-30% (w/v).

  • Continue stirring until the poloxamer is completely dissolved. This may take several hours. The solution should be clear and viscous.

  • Once the poloxamer solution is prepared, slowly add the concentrated Coumamidine gamma-1 solution to the poloxamer solution while stirring to achieve the final desired drug concentration.

  • Continue stirring in the cold until a homogenous solution is obtained.

  • Store the resulting formulation in a sterile vial at 4°C. The formulation will be a liquid at low temperatures and will form a gel at body temperature.

Visualization of Workflow and Mechanism

To facilitate the understanding of the formulation process and the mechanism of action of Coumamidine gamma-1, the following diagrams are provided.

G cluster_prep Formulation Preparation cluster_admin In Vivo Administration Weigh_Compound Weigh Coumamidine gamma-1 Dissolve_Compound Dissolve/Disperse in Vehicle Weigh_Compound->Dissolve_Compound Select_Vehicle Select Vehicle (e.g., Saline, Hydrogel) Select_Vehicle->Dissolve_Compound Sterilization Sterile Filtration (0.22 µm) Dissolve_Compound->Sterilization Final_Formulation Final Sterile Formulation Sterilization->Final_Formulation Dose_Calculation Calculate Dose Final_Formulation->Dose_Calculation Animal_Model Select Animal Model Animal_Model->Dose_Calculation Administration Administer Formulation Dose_Calculation->Administration PK_PD_Studies Pharmacokinetic/Pharmacodynamic Studies Administration->PK_PD_Studies

Caption: Experimental workflow for Coumamidine gamma-1 formulation and in vivo studies.

G cluster_0 Mechanism of Action Coumamidine Coumamidine gamma-1 Bacterial_Cell Bacterial Cell Coumamidine->Bacterial_Cell Enters Cell DNA Bacterial DNA DNA_Synthesis_Inhibition Inhibition of DNA Synthesis DNA->DNA_Synthesis_Inhibition Cell_Elongation Cell Elongation DNA_Synthesis_Inhibition->Cell_Elongation DNA_Degradation DNA Degradation DNA_Synthesis_Inhibition->DNA_Degradation Bactericidal_Effect Bactericidal Effect Cell_Elongation->Bactericidal_Effect DNA_Degradation->Bactericidal_Effect

Caption: Proposed mechanism of action of Coumamidine gamma-1 in bacteria.

References

Application Notes and Protocols for Assessing the Bactericidal Activity of Coumamidine gamma1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for evaluating the bactericidal properties of Coumamidine gamma1, a broad-spectrum antibiotic. The protocols are designed to deliver reproducible and accurate results for key bactericidal assays, including Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Time-Kill Kinetics.

Introduction

This compound is a novel antibiotic with demonstrated activity against a wide range of aerobic Gram-positive and Gram-negative bacteria.[1] Structurally related to the cinodine class of antibiotics, its mechanism of action is proposed to involve the inhibition of bacterial DNA synthesis.[2] Proper assessment of its bactericidal activity is crucial for preclinical development and for understanding its therapeutic potential. These notes provide standardized protocols to ensure consistent and reliable data generation.

Quantitative Data Summary

The following tables summarize the known bactericidal activity of this compound against various bacterial strains. This data can be used as a reference for designing experiments and interpreting results.

Table 1: Minimum Inhibitory Concentration (MIC90) of this compound

Bacterial SpeciesMIC90 (µg/mL)
Staphylococcus aureus1.0
Enterobacteriaceae2.0
Streptococcus pyogenes8.0
Pseudomonas aeruginosa8.0
Legionella pneumophila8.0
Campylobacter jejuni1.0
Campylobacter coli1.0
Haemophilus influenzae0.5
Neisseria gonorrhoeae0.5

Data sourced from microbiological studies on this compound.[1]

Table 2: Time-Kill Kinetics of this compound against Staphylococcus aureus

Time (hours)ConcentrationResult
24 x MIC (3.12 µg/mL)Viable bacterial count reduced to less than 10 CFU/mL

This data indicates the rapid bactericidal effect of this compound on logarithmic phase cultures of S. aureus.[1]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method to determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

  • This compound

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Sterile 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator

Protocol:

  • Preparation of Bacterial Inoculum:

    • Aseptically pick several colonies of the test bacterium from an agar plate and inoculate into a tube containing MHB.

    • Incubate the culture at 37°C with agitation until it reaches the logarithmic growth phase (typically an OD600 of 0.4-0.6).

    • Dilute the bacterial culture in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or DMSO).

    • Perform serial two-fold dilutions of the this compound stock solution in MHB in the 96-well plate to achieve a range of concentrations (e.g., from 64 µg/mL to 0.0625 µg/mL).

  • Inoculation and Incubation:

    • Add 100 µL of the appropriate this compound dilution to each well.

    • Add 100 µL of the prepared bacterial inoculum to each well.

    • Include a positive control (wells with bacteria and MHB, no antibiotic) and a negative control (wells with MHB only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plates for turbidity.

    • The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria.

Determination of Minimum Bactericidal Concentration (MBC)

This protocol determines the lowest concentration of this compound required to kill 99.9% of the initial bacterial inoculum.[3][4]

Materials:

  • Results from the MIC assay

  • Sterile agar plates (e.g., Tryptic Soy Agar)

  • Sterile microcentrifuge tubes

  • Pipettes and sterile tips

Protocol:

  • Subculturing from MIC Plate:

    • Following the determination of the MIC, select the wells showing no visible growth (i.e., at and above the MIC).

    • Mix the contents of each of these wells thoroughly.

    • Aseptically transfer a 100 µL aliquot from each clear well onto a sterile agar plate.

  • Incubation:

    • Spread the aliquot evenly over the surface of the agar plate.

    • Incubate the plates at 37°C for 24-48 hours.

  • Determination of MBC:

    • After incubation, count the number of colonies on each plate.

    • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original bacteria survive).[4]

Time-Kill Kinetics Assay

This assay evaluates the rate at which this compound kills a bacterial population over time.

Materials:

  • Bacterial culture in logarithmic growth phase

  • MHB or other suitable broth

  • This compound

  • Sterile flasks or tubes

  • Sterile saline for dilutions

  • Sterile agar plates

  • Incubator with shaking capabilities

Protocol:

  • Preparation:

    • Prepare a bacterial culture in the logarithmic growth phase as described in the MIC protocol.

    • Prepare flasks containing MHB with varying concentrations of this compound (e.g., 1x, 2x, 4x, and 8x the predetermined MIC). Include a growth control flask with no antibiotic.

  • Inoculation and Sampling:

    • Inoculate each flask with the bacterial culture to a starting density of approximately 1 x 10^6 CFU/mL.

    • Incubate the flasks at 37°C with constant agitation.

    • At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), aseptically withdraw an aliquot from each flask.

  • Viable Cell Counting:

    • Perform serial dilutions of each aliquot in sterile saline.

    • Plate 100 µL of appropriate dilutions onto agar plates.

    • Incubate the plates at 37°C for 24-48 hours.

    • After incubation, count the colonies on the plates to determine the number of viable bacteria (CFU/mL) at each time point for each concentration of this compound.

  • Data Analysis:

    • Plot the log10 CFU/mL versus time for each concentration. A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.

Visualizations

Proposed Mechanism of Action of this compound

Proposed Mechanism of Action of this compound Coumamidine_gamma1 This compound Bacterial_Cell_Wall Bacterial Cell Wall/ Membrane Coumamidine_gamma1->Bacterial_Cell_Wall Penetrates DNA_Synthesis DNA Synthesis Bacterial_Cell_Wall->DNA_Synthesis Targets DNA_Replication_Fork DNA Replication Fork Cell_Death Bacterial Cell Death DNA_Synthesis->Cell_Death Inhibition leads to

Caption: Proposed mechanism of action for this compound.

Experimental Workflow for MIC and MBC Determination

Workflow for MIC and MBC Determination cluster_MIC MIC Assay cluster_MBC MBC Assay Prepare_Inoculum Prepare Bacterial Inoculum (5x10^5 CFU/mL) Inoculate_Plate Inoculate 96-well Plate Prepare_Inoculum->Inoculate_Plate Serial_Dilutions Prepare Serial Dilutions of This compound Serial_Dilutions->Inoculate_Plate Incubate_MIC Incubate (18-24h, 37°C) Inoculate_Plate->Incubate_MIC Read_MIC Visually Read MIC Incubate_MIC->Read_MIC Plate_Aliquots Plate Aliquots from Clear Wells Read_MIC->Plate_Aliquots Proceed with non-turbid wells Incubate_MBC Incubate (24-48h, 37°C) Plate_Aliquots->Incubate_MBC Count_Colonies Count Colonies Incubate_MBC->Count_Colonies Determine_MBC Determine MBC (≥99.9% killing) Count_Colonies->Determine_MBC

Caption: Workflow for determining MIC and MBC.

Experimental Workflow for Time-Kill Kinetics Assay

Workflow for Time-Kill Kinetics Assay Start Start Prepare_Culture Prepare Log-Phase Bacterial Culture Start->Prepare_Culture Setup_Flasks Set up Flasks with Varying This compound Concentrations Prepare_Culture->Setup_Flasks Inoculate Inoculate Flasks (10^6 CFU/mL) Setup_Flasks->Inoculate Incubate_Shake Incubate with Shaking (37°C) Inoculate->Incubate_Shake Time_Points Sample at Time Points (0, 2, 4, 6, 8, 24h) Incubate_Shake->Time_Points Serial_Dilute Perform Serial Dilutions Time_Points->Serial_Dilute For each time point Plate Plate on Agar Serial_Dilute->Plate Incubate_Plates Incubate Plates (24-48h, 37°C) Plate->Incubate_Plates Count_CFU Count CFU Incubate_Plates->Count_CFU Plot_Data Plot log10 CFU/mL vs. Time Count_CFU->Plot_Data End End Plot_Data->End

Caption: Workflow for the time-kill kinetics assay.

References

Application Notes and Protocols: Experimental Design for Testing Coumamidine gamma 1 Against Antibiotic-Resistant Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive experimental framework for evaluating the efficacy of Coumamidine gamma 1, a broad-spectrum antibiotic, against clinically significant antibiotic-resistant bacterial strains. The protocols outlined below are based on established methodologies and are designed to deliver robust and reproducible data for preclinical assessment.

Introduction

Coumamidine gamma 1 is a member of the glycocinnamoylspermidine class of antibiotics and is structurally related to the cinodines.[1] It exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[2] Preliminary studies have indicated that Coumamidine gamma 1 is rapidly bactericidal and possesses a low frequency of resistance development in susceptible strains. The proposed mechanism of action, similar to the related compound cinodine, involves the inhibition of bacterial DNA synthesis.[3] Given the urgent need for novel antimicrobial agents to combat the growing threat of antibiotic resistance, a thorough investigation of Coumamidine gamma 1's activity against resistant pathogens is warranted.

This document outlines a series of experiments to determine the in vitro activity of Coumamidine gamma 1 against a panel of antibiotic-resistant bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA), Vancomycin-resistant Enterococci (VRE), and Extended-Spectrum β-Lactamase (ESBL)-producing Enterobacteriaceae.

Experimental Objectives

  • To determine the minimum inhibitory concentration (MIC) of Coumamidine gamma 1 against a panel of antibiotic-resistant and susceptible bacterial strains.

  • To assess the bactericidal or bacteriostatic activity of Coumamidine gamma 1 through time-kill kinetic assays.

  • To evaluate the potential for synergistic, indifferent, or antagonistic interactions between Coumamidine gamma 1 and existing antibiotics.

  • To investigate the effect of Coumamidine gamma 1 on bacterial DNA synthesis.

Data Presentation

All quantitative data generated from the following experimental protocols should be summarized in the tables below for clear interpretation and comparison.

Table 1: Minimum Inhibitory Concentrations (MICs) of Coumamidine gamma 1

Bacterial StrainResistance PhenotypeCoumamidine gamma 1 MIC (µg/mL)Comparator Antibiotic 1 MIC (µg/mL)Comparator Antibiotic 2 MIC (µg/mL)
S. aureus ATCC 29213Susceptible
MRSA USA300Methicillin-Resistant
E. faecalis ATCC 29212Susceptible
VRE (Clinical Isolate)Vancomycin-Resistant
E. coli ATCC 25922Susceptible
ESBL E. coli (Clinical Isolate)ESBL-producing
K. pneumoniae ATCC 13883Susceptible
ESBL K. pneumoniae (Clinical Isolate)ESBL-producing
P. aeruginosa ATCC 27853Susceptible

Table 2: Time-Kill Assay Results for Coumamidine gamma 1 against MRSA USA300

Time (hours)Log10 CFU/mL (Growth Control)Log10 CFU/mL (Coumamidine gamma 1 at 1x MIC)Log10 CFU/mL (Coumamidine gamma 1 at 4x MIC)Log10 CFU/mL (Comparator Antibiotic at 4x MIC)
0
2
4
8
24

Table 3: Checkerboard Assay for Synergy between Coumamidine gamma 1 and Beta-Lactam Antibiotic against ESBL E. coli

Coumamidine gamma 1 (µg/mL)Beta-Lactam (µg/mL)Growth ( + / - )FIC of Coumamidine gamma 1FIC of Beta-LactamFIC Index (FICI)Interpretation
Multiple concentrationsMultiple concentrations
Summary MIC of Coumamidine gamma 1 alone: MIC of Beta-Lactam alone: Lowest FICI: Overall Interaction:

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

This protocol follows the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).[4]

Materials:

  • Coumamidine gamma 1

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial strains (as listed in Table 1)

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Inoculum Preparation:

    • From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.[5]

  • Drug Dilution:

    • Prepare a stock solution of Coumamidine gamma 1 in a suitable solvent.

    • Perform serial two-fold dilutions of Coumamidine gamma 1 in CAMHB in the 96-well plate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Inoculate each well containing the diluted drug and control wells with the prepared bacterial suspension.

    • Include a growth control (no drug) and a sterility control (no bacteria).

    • Incubate the plates at 35°C ± 2°C for 16-20 hours.

  • Result Interpretation:

    • The MIC is the lowest concentration of Coumamidine gamma 1 that completely inhibits visible growth of the organism.[6]

Time-Kill Kinetic Assay

This assay determines the rate at which Coumamidine gamma 1 kills a bacterial population.[7][8]

Materials:

  • Coumamidine gamma 1

  • CAMHB

  • Bacterial strain of interest (e.g., MRSA USA300)

  • Sterile culture tubes

  • Shaking incubator (35°C ± 2°C)

  • Agar plates for colony counting

  • Sterile saline for dilutions

Procedure:

  • Inoculum Preparation:

    • Prepare a logarithmic phase culture of the test organism in CAMHB with a starting density of approximately 5 x 10^5 CFU/mL.

  • Drug Exposure:

    • Add Coumamidine gamma 1 to the culture tubes at concentrations corresponding to 1x and 4x the predetermined MIC.

    • Include a growth control tube without any antibiotic.

  • Sampling and Plating:

    • At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw aliquots from each tube.

    • Perform serial dilutions of the aliquots in sterile saline.

    • Plate the dilutions onto agar plates and incubate for 18-24 hours.

  • Data Analysis:

    • Count the number of colonies on the plates to determine the CFU/mL at each time point.

    • Plot the log10 CFU/mL versus time. A ≥3-log10 reduction in CFU/mL is considered bactericidal activity.[8]

Checkerboard Synergy Assay

This assay is used to assess the interaction between Coumamidine gamma 1 and another antibiotic.[9][10]

Materials:

  • Coumamidine gamma 1

  • Second antibiotic (e.g., a beta-lactam for testing against ESBL-producing strains)

  • 96-well microtiter plates

  • CAMHB

  • Bacterial strain of interest

Procedure:

  • Drug Dilution:

    • In a 96-well plate, prepare serial dilutions of Coumamidine gamma 1 along the x-axis and the second antibiotic along the y-axis. This creates a matrix of combination concentrations.

  • Inoculation and Incubation:

    • Inoculate the plate with the test organism at a final concentration of approximately 5 x 10^5 CFU/mL.

    • Incubate at 35°C ± 2°C for 16-20 hours.

  • Data Analysis:

    • Determine the MIC of each drug alone and in combination.

    • Calculate the Fractional Inhibitory Concentration (FIC) for each drug and the FIC Index (FICI) for the combination:

      • FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone

      • FIC of Drug B = MIC of Drug B in combination / MIC of Drug B alone

      • FICI = FIC of Drug A + FIC of Drug B

    • Interpret the results as follows: FICI ≤ 0.5 indicates synergy; 0.5 < FICI ≤ 4 indicates indifference; FICI > 4 indicates antagonism.[10]

Visualization of Pathways and Workflows

Proposed Mechanism of Action: Inhibition of DNA Replication

Coumamidine gamma 1 is hypothesized to inhibit bacterial DNA synthesis. The following diagram illustrates the key steps in bacterial DNA replication that could be targeted.

DNA_Replication_Pathway DNA_Gyrase DNA Gyrase (Topoisomerase II) Helicase Helicase DNA_Gyrase->Helicase Relaxes supercoiling SSB_Proteins Single-Strand Binding Proteins Helicase->SSB_Proteins Unwinds DNA Primase Primase SSB_Proteins->Primase Stabilizes single strands DNA_Polymerase_III DNA Polymerase III Primase->DNA_Polymerase_III Synthesizes RNA primers DNA_Polymerase_I DNA Polymerase I DNA_Polymerase_III->DNA_Polymerase_I Synthesizes new DNA strands DNA_Ligase DNA Ligase DNA_Polymerase_I->DNA_Ligase Replaces RNA primers with DNA Replicated_DNA Replicated DNA DNA_Ligase->Replicated_DNA Joins DNA fragments Coumamidine Coumamidine gamma 1 Coumamidine->DNA_Gyrase Potential Target

Caption: Bacterial DNA Replication Pathway and Potential Target of Coumamidine gamma 1.

Experimental Workflow

The following diagram outlines the logical flow of the experimental design.

Experimental_Workflow Start Start: Select Resistant and Susceptible Bacterial Strains MIC_Assay 1. Determine MIC (Broth Microdilution) Start->MIC_Assay Mechanism_Study 4. Investigate Mechanism of Action (e.g., DNA Synthesis Inhibition Assay) Start->Mechanism_Study Time_Kill_Assay 2. Assess Bactericidal Activity (Time-Kill Kinetics) MIC_Assay->Time_Kill_Assay Checkerboard_Assay 3. Evaluate Synergy (Checkerboard Method) MIC_Assay->Checkerboard_Assay Data_Analysis Data Analysis and Interpretation Time_Kill_Assay->Data_Analysis Checkerboard_Assay->Data_Analysis Mechanism_Study->Data_Analysis Conclusion Conclusion: Efficacy Profile of Coumamidine gamma 1 Data_Analysis->Conclusion SOS_Response DNA_Damage DNA Damage (e.g., induced by Coumamidine gamma 1) ssDNA Single-stranded DNA (ssDNA) Accumulation DNA_Damage->ssDNA RecA RecA Activation ssDNA->RecA LexA LexA Repressor Cleavage RecA->LexA SOS_Genes SOS Gene Expression LexA->SOS_Genes Derepression DNA_Repair DNA Repair SOS_Genes->DNA_Repair Cell_Cycle_Arrest Cell Cycle Arrest SOS_Genes->Cell_Cycle_Arrest Mutagenesis Increased Mutagenesis SOS_Genes->Mutagenesis

References

Application Notes and Protocols for Coumamidine gamma1 in Antibiotic Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumamidine gamma1 is a broad-spectrum aminocoumarin antibiotic.[1] This class of antibiotics is known to inhibit bacterial DNA gyrase, an essential enzyme for DNA replication, making it a critical area of study in the development of new antibacterial agents.[2][3] These application notes provide a comprehensive overview of this compound, its potential use as a reference compound in antibiotic research, and detailed protocols for its characterization and in-vivo evaluation.

While not currently available as a certified reference standard from major pharmacopoeias, the well-documented microbiological activity of this compound makes it a valuable tool for researchers engaged in the discovery and development of novel antibiotics targeting DNA gyrase.

Physicochemical and Microbiological Properties

A reference compound in antibiotic research requires well-defined physical, chemical, and biological characteristics. The following tables summarize the key properties of this compound.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C₃₃H₄₉N₁₃O₁₃PubChem
Molecular Weight 835.8 g/mol PubChem[4]
CAS Number 121634-35-3PubChem[4]
Appearance White powder (typical for aminocoumarins)General knowledge
Solubility Poor water solubility (characteristic of aminocoumarins)[3]General knowledge
Storage Store at -20°C in a dry, dark place.General laboratory practice
Table 2: In Vitro Microbiological Activity of this compound (MIC₉₀ in µg/mL)
OrganismMIC₉₀ (µg/mL)
Staphylococcus aureus1.0[1]
Enterobacteriaceae2.0[1]
Haemophilus influenzae0.5[1]
Neisseria gonorrhoeae0.5[1]
Pseudomonas aeruginosa8.0[1]
Streptococcus pyogenes8.0[1]
Legionella pneumophila8.0[1]
Campylobacter jejuni and coli1.0[1]

Mechanism of Action: Inhibition of DNA Gyrase

This compound, as an aminocoumarin antibiotic, targets the B subunit of bacterial DNA gyrase (GyrB).[2][3] This inhibition is competitive with ATP, preventing the enzyme from introducing negative supercoils into the DNA, a process essential for DNA replication and transcription.[2][3] The disruption of this process leads to the cessation of bacterial cell division.

DNA_Gyrase_Inhibition cluster_bacterium Bacterial Cell DNA_Gyrase DNA Gyrase (GyrA/GyrB) Supercoiled_DNA Negatively Supercoiled DNA DNA_Gyrase->Supercoiled_DNA introduces negative supercoils SOS_Response SOS Response DNA_Gyrase->SOS_Response inhibition induces Relaxed_DNA Relaxed DNA Relaxed_DNA->DNA_Gyrase binds DNA_Replication DNA Replication Supercoiled_DNA->DNA_Replication Cell_Division Cell Division DNA_Replication->Cell_Division Apoptosis Cell Death Cell_Division->Apoptosis ATP ATP ATP->DNA_Gyrase binds to GyrB Coumamidine This compound Coumamidine->DNA_Gyrase inhibits GyrB (competes with ATP) SOS_Response->Apoptosis

Mechanism of Action of this compound

Experimental Protocols

The following are detailed protocols for key experiments utilizing this compound as a reference compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

  • This compound

  • Test microorganism

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 1 mg/mL.

  • Preparation of Bacterial Inoculum:

    • Culture the test microorganism overnight in MHB at 37°C.

    • Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile MHB to wells 2-12 of a 96-well plate.

    • Add 200 µL of the this compound stock solution to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process to well 10. Discard 100 µL from well 10.

    • Well 11 serves as the growth control (no antibiotic) and well 12 as the sterility control (no bacteria).

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to wells 1-11.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of this compound at which no visible growth (turbidity) is observed.

MIC_Workflow Start Start Prep_Stock Prepare this compound Stock Solution (1 mg/mL) Start->Prep_Stock Prep_Inoculum Prepare Bacterial Inoculum (~5 x 10^5 CFU/mL) Start->Prep_Inoculum Serial_Dilution Perform 2-fold Serial Dilution in 96-well plate Prep_Stock->Serial_Dilution Inoculate Inoculate wells with bacterial suspension Prep_Inoculum->Inoculate Serial_Dilution->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Read_MIC Determine MIC (lowest concentration with no growth) Incubate->Read_MIC End End Read_MIC->End InVivo_Workflow Start Start Infect_Mice Induce systemic infection in mice (e.g., intraperitoneal injection) Start->Infect_Mice Administer_Treatment Administer this compound (subcutaneous injection) Infect_Mice->Administer_Treatment Monitor_Survival Monitor mice for morbidity and mortality for 7 days Administer_Treatment->Monitor_Survival Analyze_Data Calculate ED50 (Effective Dose 50%) Monitor_Survival->Analyze_Data End End Analyze_Data->End

References

Troubleshooting & Optimization

Overcoming challenges in the large-scale fermentation of Coumamidine gamma1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges during the large-scale fermentation of Coumamidine gamma1.

Troubleshooting Guide

This guide addresses common issues encountered during the fermentation of this compound, offering potential causes and actionable solutions in a question-and-answer format.

Issue 1: Low Yield of this compound

  • Question: My fermentation is complete, but the final titer of this compound is significantly lower than expected. What are the potential causes and how can I improve the yield?

  • Answer: Low yields of secondary metabolites like this compound can stem from several factors. A systematic investigation is crucial for identifying the root cause.

    • Potential Causes:

      • Suboptimal Media Composition: The production of secondary metabolites is often sensitive to the concentration of carbon, nitrogen, and phosphate sources.[1] Nutrient limitations or excesses can trigger a metabolic shift away from antibiotic production.

      • Incorrect Fermentation Parameters: Deviations from optimal pH, temperature, dissolved oxygen (DO), and agitation rates can stress the producing organism, Saccharopolyspora sp., and hinder antibiotic synthesis.[2]

      • Product Inhibition: High concentrations of this compound may inhibit its own biosynthesis.[3][4]

      • Inadequate Inoculum: A low-quality or insufficient inoculum can lead to poor growth and, consequently, low product formation.

      • Strain Instability: The ability of microbial strains to produce secondary metabolites can diminish over successive generations.[1]

    • Recommended Solutions:

      • Media Optimization: Conduct a design of experiments (DoE) to screen for the optimal concentrations of key media components. Refer to the Hypothetical Optimal Fermentation Parameters table below for a starting point.

      • Parameter Control: Ensure that all fermentation parameters are tightly controlled throughout the process. Implement a cascaded DO control strategy (e.g., linking agitation and aeration rate) to maintain the desired setpoint.

      • Fed-Batch Strategy: Implement a fed-batch feeding strategy to maintain key nutrients at optimal levels and avoid inhibitory concentrations.

      • Inoculum Quality Control: Standardize your inoculum preparation protocol. Ensure the inoculum is in the late logarithmic growth phase and has high viability.

      • Strain Maintenance: Maintain a robust cell banking system to ensure the genetic stability of your Saccharopolyspora sp. strain.

Issue 2: Contamination

  • Question: I've observed microbial contamination in my fermenter. What are the likely sources, and what steps should I take?

  • Answer: Contamination is a significant risk in large-scale fermentation, potentially leading to complete batch loss.[5][6] Aseptic technique is paramount.

    • Potential Causes:

      • Incomplete Sterilization: Inadequate sterilization of the fermenter, media, or feed solutions.

      • Compromised Seals: Failure of O-rings, gaskets, or other seals on the fermenter.

      • Contaminated Inoculum: Introduction of contaminants with the seed culture.

      • Non-sterile Sampling: Contamination introduced during sampling.

    • Recommended Solutions:

      • Sterilization Validation: Validate your sterilization-in-place (SIP) and media sterilization protocols. Use biological indicators to confirm sterility.

      • Preventative Maintenance: Regularly inspect and replace all seals and gaskets on the fermenter.

      • Aseptic Technique: Adhere to strict aseptic techniques during all manipulations, including inoculation and sampling. Use of aseptic connectors can minimize risk.[5]

      • Microbial Monitoring: Regularly take samples for microbial analysis (e.g., plating on non-selective media) to detect contamination early.

Issue 3: Poor Biomass Growth

  • Question: The growth of my Saccharopolyspora sp. culture is slow, and the final cell density is low. How can I improve biomass production?

  • Answer: While secondary metabolite production often occurs in the stationary phase, sufficient biomass is a prerequisite for high product titers.

    • Potential Causes:

      • Nutrient Limitation: Lack of essential nutrients for growth in the initial batch medium.

      • Suboptimal Growth Conditions: pH, temperature, or DO levels are not optimal for the growth phase.

      • Shear Stress: High agitation rates can damage the cells, especially filamentous actinomycetes like Saccharopolyspora.

      • Presence of Inhibitory Substances: Raw materials may contain inhibitory compounds.[3][4]

    • Recommended Solutions:

      • Two-Phase Media Strategy: Design a growth medium that supports rapid initial biomass accumulation, followed by a shift to a production medium that favors this compound synthesis.

      • Growth Phase Optimization: Maintain optimal conditions for growth during the initial phase of the fermentation.

      • Agitation and Impeller Design: Optimize the agitation rate and consider using low-shear impellers (e.g., pitched-blade) to minimize cell damage.[2]

      • Raw Material Quality Control: Ensure the quality and purity of all raw materials used in the fermentation medium.

Frequently Asked Questions (FAQs)

  • Q1: What is the typical producing organism for this compound?

    • A1: this compound is produced by a soil isolate of an actinomycete, designated as Saccharopolyspora sp.[7]

  • Q2: At which growth phase is this compound typically produced?

    • A2: As a secondary metabolite, this compound is generally produced during the stationary phase of growth, when cell proliferation has slowed or ceased due to the limitation of certain nutrients.[1]

  • Q3: How can I monitor the concentration of this compound during fermentation?

    • A3: The concentration of this compound can be monitored by taking samples from the fermenter at regular intervals and analyzing them using High-Performance Liquid Chromatography (HPLC). See the Experimental Protocols section for a generic HPLC method.

  • Q4: What are the key challenges in scaling up the fermentation of this compound?

    • A4: Key scale-up challenges include maintaining consistent dissolved oxygen levels, ensuring homogenous mixing, managing heat removal, and preventing contamination in larger vessel volumes.[5] The transition from lab-scale to industrial-scale requires careful consideration of bioreactor geometry and process control strategies.[2][5]

  • Q5: What are some common downstream processing steps for isolating this compound?

    • A5: As a water-soluble, basic antibiotic, downstream processing would likely involve initial separation of biomass (e.g., centrifugation or filtration), followed by purification techniques such as ion-exchange chromatography and gel filtration.[7][8]

Data Presentation

Table 1: Hypothetical Optimal Fermentation Parameters for this compound Production

ParameterGrowth PhaseProduction PhaseJustification
Temperature 30°C28°CA slightly lower temperature in the production phase can reduce metabolic rates and favor secondary metabolite synthesis.
pH 7.06.8Maintaining a stable pH is crucial. A slight shift can trigger the onset of secondary metabolism.
Dissolved Oxygen (DO) > 30%20%Higher DO is required for rapid cell growth, while a lower, controlled DO level can be a trigger for antibiotic production.
Carbon Source (Glucose) 20 g/LFed-batch to maintain 5-10 g/LHigh initial glucose supports biomass, while fed-batch in the production phase avoids catabolite repression.
Nitrogen Source (Soy Peptone) 15 g/L-Complex nitrogen sources provide essential amino acids for both growth and antibiotic synthesis.
Phosphate (KH2PO4) 1 g/L-Phosphate levels must be carefully controlled, as high concentrations can inhibit secondary metabolite production.

Note: These values are representative and should be optimized for your specific strain and process.

Experimental Protocols

1. Inoculum Preparation

  • Aseptically transfer a cryopreserved vial of Saccharopolyspora sp. to a 250 mL flask containing 50 mL of seed medium.

  • Incubate at 30°C on a rotary shaker at 200 rpm for 48-72 hours.

  • Use this culture to inoculate a larger seed fermenter (typically 5-10% of the main fermenter volume).

  • Grow the seed fermenter culture until it reaches the late logarithmic phase of growth, monitoring via optical density.

2. Biomass Concentration Measurement (Optical Density)

  • Aseptically withdraw a 1 mL sample from the fermenter.

  • Use a spectrophotometer to measure the absorbance at 600 nm (OD600).

  • Use a sterile media blank to zero the spectrophotometer.

  • If the OD600 is above 1.0, dilute the sample with sterile media to obtain a reading within the linear range of the instrument. Multiply the result by the dilution factor.

3. Quantification of this compound by HPLC (Generic Method)

  • Sample Preparation:

    • Centrifuge a 1 mL sample of the fermentation broth at 10,000 x g for 10 minutes to pellet the cells.

    • Filter the supernatant through a 0.22 µm syringe filter.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

    • Gradient: A linear gradient from 5% B to 60% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 280 nm.

    • Injection Volume: 20 µL.

  • Quantification:

    • Prepare a standard curve using purified this compound of known concentrations.

    • Calculate the concentration in the unknown samples by comparing their peak areas to the standard curve.

Visualizations

experimental_workflow cluster_upstream Upstream Processing cluster_downstream Downstream Processing inoculum Inoculum Preparation fermentation Large-Scale Fermentation inoculum->fermentation media Media Sterilization media->fermentation fermenter_prep Fermenter Preparation & SIP fermenter_prep->fermentation harvest Biomass Removal fermentation->harvest Harvest purification Purification (Chromatography) harvest->purification final_product Final Product Formulation purification->final_product

Caption: Experimental workflow for large-scale fermentation.

troubleshooting_logic start Low this compound Yield q1 Is Biomass Growth Normal? start->q1 q2 Are Fermentation Parameters (pH, Temp, DO) Optimal? q1->q2 Yes sol1 Optimize Growth Medium & Inoculum q1->sol1 No q3 Is Media Composition Correct? q2->q3 Yes sol2 Calibrate Probes & Verify Control Loops q2->sol2 No sol3 Optimize Media Components (e.g., C/N Ratio) q3->sol3 No end_node Implement Fed-Batch Strategy q3->end_node Yes

Caption: Troubleshooting logic for low product yield.

hypothetical_biosynthesis cluster_primary Primary Metabolism cluster_secondary Secondary Metabolism (Hypothetical) glucose Glucose p_coumaric p-Coumaric Acid glucose->p_coumaric Shikimate Pathway activated_sugar Activated Sugar (UDP-Glucose) glucose->activated_sugar spermidine Spermidine glycocinnamoyl Glycocinnamoyl Moiety spermidine->glycocinnamoyl Condensation p_coumaric->glycocinnamoyl activated_sugar->glycocinnamoyl Glycosylation coumamidine This compound glycocinnamoyl->coumamidine Further Modifications

Caption: Hypothetical biosynthetic pathway for this compound.

References

Strategies to improve the yield and purity of Coumamidine gamma1

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Coumamidine gamma1

Introduction

This compound is a broad-spectrum aminoglycoside antibiotic. It is a natural product obtained through the fermentation of an actinomycete species, not through chemical synthesis.[1] Therefore, strategies to improve yield and purity focus on two key areas: optimizing the fermentation process to maximize production and refining the downstream isolation and purification protocols to enhance recovery and remove impurities.

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information, FAQs, and protocols for the isolation and purification of this compound from fermentation broth.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for isolating this compound from a fermentation broth?

The standard and most effective method for isolating aminoglycoside antibiotics like this compound is cation-exchange chromatography.[2] The basic principle involves adjusting the pH of the clarified fermentation broth to ensure the amine groups on the molecule are protonated (positively charged), allowing it to bind to a negatively charged cation-exchange resin. Impurities can then be washed away before the desired compound is eluted with a high-salt or high-pH buffer, such as ammonium hydroxide.[1]

Q2: My final yield is consistently low. What are the common stages for product loss?

Low overall yield can result from cumulative losses at several stages of the purification process:

  • Initial Broth Clarification: Inefficient removal of mycelia and suspended solids can lead to the loss of product adsorbed to these materials.

  • Column Binding: If the pH of the broth is not sufficiently acidic, the aminoglycoside will not be fully charged and will fail to bind efficiently to the resin, passing through to the waste.[1]

  • Elution: Using a suboptimal eluent or an insufficient volume can result in incomplete recovery of the bound product from the resin.

  • Precipitation/Crystallization: The final step of precipitating the purified antibiotic from a solvent like methanol can be inefficient if the concentration of the aqueous solution is too low.[3]

Q3: What factors are critical for achieving high purity of the final product?

High purity is primarily dependent on the selectivity of the chromatographic separation. Key factors include:

  • Column Resolution: The ability to separate this compound from its isomer, Coumamidine gamma2, and other structurally related impurities produced during fermentation.[1]

  • Washing Efficiency: Thoroughly washing the column after sample loading is crucial to remove weakly bound, non-target molecules.

  • Elution Strategy: A gradual gradient elution is often more effective than a single-step elution for separating compounds with similar binding affinities.[4]

  • Product Stability: Aminoglycosides can be susceptible to degradation under harsh pH conditions. Ensuring the process is efficient and does not expose the product to extreme conditions for extended periods is important.

Q4: How can I monitor the purity of this compound during the purification process?

Because aminoglycosides lack a strong chromophore, UV detection can be challenging.[5] Common monitoring techniques include:

  • Thin-Layer Chromatography (TLC): A quick and effective way to qualitatively assess the presence of impurities after derivatization with a suitable staining agent (e.g., ninhydrin).

  • High-Performance Liquid Chromatography (HPLC) with Mass Spectrometry (LC-MS): This is a powerful technique for both separation and identification of this compound and its related impurities.[5]

  • Microbial Assay: The biological activity of collected fractions can be tested against a sensitive bacterial strain to track the location of the active compound during chromatography.[2]

Troubleshooting Guides

Problem 1: Low Recovery from Cation-Exchange Column
Possible Cause Recommended Solution
Incorrect pH of Feed Stream Before loading, adjust the pH of the clarified fermentation broth to an acidic range (pH 2-3). This ensures the amine functional groups are fully protonated for strong binding to the cation-exchange resin.[1]
Column Overloading Determine the binding capacity of your specific resin (typically provided by the manufacturer). Ensure the amount of aminoglycoside in the loaded volume does not exceed ~80% of this capacity to prevent breakthrough.
Inefficient Elution Ensure the eluent is sufficiently strong to displace the product. A common eluent is 1N ammonium hydroxide.[1] If co-eluting impurities are an issue, consider a step or linear gradient (e.g., 0.1N to 1.5N NH4OH).
Channeling or Poor Column Packing Poorly packed columns can lead to uneven flow and inefficient binding. Ensure the column is packed evenly without any cracks or air bubbles. If possible, use commercially available pre-packed columns.
Problem 2: High Back-Pressure During Chromatography
Possible Cause Recommended Solution
Particulates in Sample The fermentation broth must be thoroughly clarified before loading onto the column. Use methods like centrifugation followed by membrane filtration (e.g., ceramic membrane clarification) to remove cells and other particulates.[6][7]
Sample Viscosity If the clarified broth is highly viscous, dilute it with an appropriate starting buffer before loading. High viscosity can impede flow through the packed resin bed.[8]
Precipitation on Column Protein or other components may precipitate at the top of the column. Ensure the sample is fully soluble in the loading buffer. If precipitation occurs, a cleaning-in-place (CIP) protocol with NaOH or another recommended agent may be necessary.[8]
Clogged Frits or Tubing Always filter buffers and samples before use.[8] If pressure remains high with the column removed, check the system for blockages in tubing or in-line filters.

Optimizing Yield at the Source

The final yield is fundamentally dependent on the initial concentration of this compound in the fermentation broth. Optimizing fermentation parameters is a critical first step.[9]

Table 1: Key Fermentation Parameters for Actinomycetes
Parameter Typical Range Impact on Yield
Initial pH 6.0 - 8.0Affects microbial growth and enzyme activity. An optimal initial pH of ~7.0 is common for antibiotic production.[10][11]
Temperature 25 - 37 °CDirectly influences the metabolic rate of the actinomycete. The optimal temperature must be determined empirically for the specific strain.[10]
Agitation Speed 100 - 200 rpmEnsures proper mixing and oxygen transfer. Insufficient agitation can lead to oxygen limitation and reduced productivity.[11]
Aeration VariesMost actinomycetes require high levels of dissolved oxygen for robust growth and secondary metabolite production.[10]
Carbon/Nitrogen Source VariesThe choice and concentration of carbon (e.g., glucose, starch) and nitrogen (e.g., yeast extract, rapeseed meal) sources are critical for maximizing antibiotic synthesis.[12][13]

Experimental Protocols

Protocol 1: Isolation and Purification of this compound

This protocol is a general procedure based on established methods for aminoglycoside purification.[1][2][14]

1. Preparation of Fermentation Broth a. Harvest the fermentation broth after the optimal incubation period (e.g., 5-7 days). b. Remove the actinomycete mycelia and large particulates via centrifugation (e.g., 10,000 x g for 20 minutes) or membrane filtration. c. Adjust the pH of the resulting supernatant to pH 2.5 using an acid such as sulfuric acid or hydrochloric acid. d. Filter the acidified supernatant through a 0.45 µm filter to remove any remaining fine particles.

2. Cation-Exchange Chromatography a. Column Preparation: Pack a column with a suitable cation-exchange resin (e.g., Dowex 50W, Amberlite IRC-50). Equilibrate the column by washing with 5-10 column volumes (CV) of deionized water until the pH of the effluent matches the influent. b. Sample Loading: Load the prepared supernatant onto the column at a controlled flow rate. Collect the flow-through to re-test for unbound product if yields are low. c. Washing: Wash the column with 5-10 CV of deionized water to remove unbound impurities. Monitor the effluent with a conductivity meter or until the pH returns to neutral. d. Elution: Elute the bound this compound from the column using 1N ammonium hydroxide. Collect fractions and monitor for the presence of the target compound using TLC or a bioassay.

3. Product Concentration and Precipitation a. Pool the fractions containing the purified this compound. b. Concentrate the pooled fractions under reduced pressure (e.g., using a rotary evaporator) to obtain a highly concentrated aqueous solution. c. Precipitate the product by adding the concentrated aqueous solution dropwise to a stirred volume of a suitable alcohol, such as methanol (typically 5-10 volumes of methanol per volume of concentrate).[3] d. Collect the resulting precipitate by filtration, wash with a small amount of cold methanol, and dry under vacuum to yield the purified this compound.

Visualizations

Experimental_Workflow cluster_fermentation Upstream Process cluster_purification Downstream Process Fermentation Actinomycete Fermentation Harvest Harvest & Centrifuge (Clarification) Fermentation->Harvest Acidify Acidify Broth (pH 2-3) Harvest->Acidify Chromatography Cation-Exchange Chromatography Acidify->Chromatography Elution Elute with NH4OH Chromatography->Elution Concentration Concentrate (Rotary Evaporator) Elution->Concentration Precipitation Precipitate in Methanol Concentration->Precipitation FinalProduct Purified Coumamidine gamma1 Precipitation->FinalProduct

Caption: Workflow for the isolation and purification of this compound.

Troubleshooting_Yield Start Problem: Low Final Yield CheckBinding Was product lost in column flow-through? Start->CheckBinding CheckElution Is recovery from column low? CheckBinding->CheckElution No Sol_pH Action: Lower broth pH to 2-3 before loading. CheckBinding->Sol_pH Yes CheckFermentation Is starting concentration in broth low? CheckElution->CheckFermentation No Sol_Elute Action: Use stronger eluent or optimize gradient. CheckElution->Sol_Elute Yes Sol_Ferm Action: Optimize fermentation (media, pH, temp). CheckFermentation->Sol_Ferm Yes Success Yield Improved Sol_pH->Success Sol_Elute->Success Sol_Ferm->Success

Caption: Troubleshooting logic for diagnosing the cause of low product yield.

References

Technical Support Center: Investigating Bacterial Resistance to Coumamidine Gamma1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for researchers investigating potential mechanisms of bacterial resistance to Coumamidine gamma1.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its general spectrum of activity?

This compound is a broad-spectrum antibiotic belonging to the glycocinnamoylspermidine class, structurally related to the cinodines.[1][2] It exhibits activity against a wide range of aerobic Gram-positive and Gram-negative bacteria.[3][4]

Q2: What is the known mode of action for this compound?

While the precise mechanism is not extensively detailed in recent literature, its classification as an aminoglycoside-related compound suggests it may interfere with bacterial protein synthesis by binding to the ribosomal RNA.[1][3] Further investigation into its specific molecular target is a key area of research.

Q3: What are the likely mechanisms of bacterial resistance to this compound?

Based on general mechanisms of resistance to aminoglycoside antibiotics, potential resistance mechanisms to this compound could include:

  • Target site modification: Alterations in the ribosomal binding site can reduce the affinity of the drug.[5][6]

  • Enzymatic inactivation: Bacterial enzymes could modify the structure of this compound, rendering it inactive.

  • Efflux pumps: Bacteria may actively transport the antibiotic out of the cell, preventing it from reaching its target.[5][7]

  • Reduced permeability: Changes in the bacterial cell wall or membrane could limit the uptake of the drug.[5]

Q4: What is the reported frequency of resistance development to this compound?

For Escherichia coli and Staphylococcus aureus, the frequency of resistance development has been reported to be less than 1 x 10-9 when selected at 4 and 8 times the Minimum Inhibitory Concentration (MIC).[3]

Troubleshooting Guides

This section addresses common issues that may arise during experiments to investigate this compound resistance.

Problem Possible Cause Suggested Solution
Inconsistent MIC values for this compound Inoculum size variation.Standardize the inoculum preparation using a spectrophotometer or McFarland standards.
Improper antibiotic dilution.Prepare fresh serial dilutions of this compound for each experiment. Verify the concentration of the stock solution.
Contamination of bacterial culture.Streak cultures for single colonies and perform quality control checks (e.g., Gram stain, selective media).
No resistant mutants obtained after selection Selection concentration is too high.Use a range of selection concentrations, starting from the MIC and increasing to 4x, 8x, and 16x MIC.[8]
Low mutation frequency.Increase the number of cells plated on the selective agar. Consider using a larger initial culture volume.
Instability of resistant phenotype.Passage the isolated mutants on antibiotic-free media and then re-test for resistance to confirm stability.
PCR amplification of potential resistance genes fails Poor DNA quality.Use a commercial DNA extraction kit and verify DNA quality and quantity using spectrophotometry and gel electrophoresis.
Incorrect primer design.Design primers based on conserved regions of known resistance genes from related bacteria. Verify primer specificity using BLAST.
Inappropriate PCR cycling conditions.Optimize the annealing temperature and extension time for your specific primers and target gene.
Efflux pump inhibitor does not restore susceptibility The resistance mechanism is not due to an efflux pump.Investigate other potential mechanisms such as target site modification or enzymatic inactivation.
The inhibitor is not effective against the specific pump.Test a panel of different efflux pump inhibitors.
The inhibitor is used at a sub-optimal concentration.Perform a dose-response experiment to determine the optimal concentration of the inhibitor.

Quantitative Data Summary

The following table summarizes the reported Minimum Inhibitory Concentration (MIC90) values for this compound against various bacterial species.[3]

Bacterial Species MIC90 (µg/mL)
Staphylococcus aureus1.0
Enterobacteriaceae2.0
Haemophilus influenzae0.5
Neisseria gonorrhoeae0.5
Campylobacter jejuni and Campylobacter coli1.0
Streptococcus pyogenes8.0
Pseudomonas aeruginosa8.0
Legionella pneumophila8.0

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of this compound.

Materials:

  • This compound stock solution

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 105 CFU/mL in the microtiter plate wells.

  • Prepare serial two-fold dilutions of this compound in CAMHB in the 96-well plate.

  • Add the diluted bacterial suspension to each well containing the antibiotic dilutions.

  • Include a growth control (bacteria without antibiotic) and a sterility control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Spontaneous Mutation Frequency Assay

This protocol is used to determine the frequency at which resistant mutants arise in a bacterial population.[8]

Materials:

  • Bacterial culture in logarithmic growth phase

  • Agar plates with and without this compound (at 4x and 8x MIC)

  • Sterile saline or phosphate-buffered saline (PBS)

Procedure:

  • Grow a bacterial culture to a high density (e.g., 109 - 1010 CFU/mL).

  • Determine the total number of viable cells by plating serial dilutions on antibiotic-free agar.

  • Plate a known volume of the undiluted culture onto agar plates containing this compound at 4x and 8x the MIC.

  • Incubate the plates at 37°C for 48-72 hours.

  • Count the number of colonies that grow on the antibiotic-containing plates.

  • Calculate the mutation frequency by dividing the number of resistant colonies by the total number of viable cells plated.

PCR-based Detection of Potential Resistance Genes

This protocol provides a general framework for using PCR to screen for genes that may confer resistance to this compound.

Materials:

  • Genomic DNA extracted from resistant and susceptible bacterial isolates

  • Primers for known aminoglycoside resistance genes (e.g., aac, aph, ant)

  • Taq DNA polymerase and dNTPs

  • Thermocycler

  • Agarose gel electrophoresis equipment

Procedure:

  • Design or obtain primers for target resistance genes.

  • Set up PCR reactions containing genomic DNA, primers, dNTPs, and Taq polymerase.

  • Perform PCR using optimized cycling conditions (denaturation, annealing, extension).

  • Analyze the PCR products by agarose gel electrophoresis.

  • The presence of a band of the expected size in the resistant isolate and its absence in the susceptible isolate may indicate the presence of the resistance gene.[9]

  • Sequence the PCR product to confirm its identity.

Visualizations

Experimental_Workflow cluster_mic MIC Determination cluster_selection Resistant Mutant Selection cluster_characterization Mechanism Investigation MIC_Test Perform Broth Microdilution MIC_Result Determine MIC MIC_Test->MIC_Result Selection Plate on this compound Agar MIC_Result->Selection Inform Selection Concentration Mutant_Isolation Isolate Resistant Colonies Selection->Mutant_Isolation Genomic_DNA_Extraction Extract Genomic DNA Mutant_Isolation->Genomic_DNA_Extraction Efflux_Assay Efflux Pump Inhibition Assay Mutant_Isolation->Efflux_Assay PCR PCR for Resistance Genes Genomic_DNA_Extraction->PCR Sequencing Sequence PCR Products PCR->Sequencing

Caption: Experimental workflow for investigating this compound resistance.

Potential_Resistance_Pathways cluster_cell Bacterial Cell Coumamidine This compound Coumamidine_Internal Intracellular This compound Coumamidine->Coumamidine_Internal Uptake Ribosome Ribosome (Target) Modified_Ribosome Modified Ribosome Ribosome->Modified_Ribosome Target Site Modification Efflux_Pump Efflux Pump Efflux_Pump->Coumamidine Expulsion Enzyme Inactivating Enzyme Inactive_Coumamidine Inactive Metabolite Enzyme->Inactive_Coumamidine Inactivation Coumamidine_Internal->Ribosome Inhibits Protein Synthesis Coumamidine_Internal->Efflux_Pump Substrate Coumamidine_Internal->Enzyme Modification Coumamidine_Internal->Modified_Ribosome Reduced Binding

Caption: Potential mechanisms of bacterial resistance to this compound.

Troubleshooting_Logic cluster_troubleshooting Troubleshooting Path Start Experiment Fails to Yield Expected Results Check_Controls Were positive and negative controls included and did they perform as expected? Start->Check_Controls Yes_Controls Yes Check_Controls->Yes_Controls Yes No_Controls No Check_Controls->No_Controls No Reagent_Quality Check reagent quality and storage conditions. Yes_Controls->Reagent_Quality Review_Protocol Review and repeat protocol, ensuring proper controls. No_Controls->Review_Protocol Instrument_Calibration Verify instrument calibration and settings. Reagent_Quality->Instrument_Calibration If reagents are OK Operator_Technique Review operator technique for potential errors. Instrument_Calibration->Operator_Technique If instruments are OK

References

Troubleshooting poor solubility of Coumamidine gamma1 in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the poor aqueous solubility of Coumamidine gamma1.

Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving in my aqueous buffer (e.g., PBS, TRIS). What is the recommended solvent for creating a stock solution?

A1: this compound has very low intrinsic solubility in neutral aqueous buffers. It is a hydrophobic molecule. We recommend preparing a high-concentration stock solution in an organic solvent first, which can then be diluted into your aqueous experimental medium.

  • Primary Recommended Solvent: Dimethyl sulfoxide (DMSO)

  • Alternative Solvents: Ethanol, Dimethylformamide (DMF)

Always prepare the stock solution at a concentration significantly higher than your final working concentration (e.g., 10-50 mM). This allows the final concentration of the organic solvent in your experiment to be kept to a minimum (typically ≤0.5%), reducing potential solvent-induced artifacts.

Q2: I observed precipitation when diluting my DMSO stock solution of this compound into my aqueous buffer. How can I prevent this?

A2: This is a common issue when a compound is highly insoluble in the final aqueous medium. The organic solvent from the stock solution disperses rapidly, causing the compound to crash out of the solution. Here are several strategies to overcome this:

  • Increase Dilution Volume & Agitation: Add the stock solution dropwise into a larger volume of the aqueous buffer while vortexing or stirring vigorously. This rapid mixing can help keep the compound in solution.

  • Use a Surfactant: Incorporating a low concentration of a non-ionic surfactant can help maintain solubility.

  • Lower the Final Concentration: The most straightforward solution is often to reduce the final working concentration of this compound to below its solubility limit in the final buffer.

  • Adjust pH: The solubility of this compound is pH-dependent. Modifying the pH of your aqueous buffer may increase its solubility.

Q3: What is the maximum recommended final concentration of DMSO in my cell culture or enzymatic assay?

A3: As a general rule, the final concentration of DMSO should be kept as low as possible to avoid solvent-induced toxicity or off-target effects. For most cell lines and enzymatic assays, a final DMSO concentration of 0.1% to 0.5% is considered safe and acceptable. However, it is crucial to run a vehicle control (your final buffer containing the same percentage of DMSO without this compound) to ensure the solvent does not affect your experimental results.

Troubleshooting Guides

Guide 1: Enhancing Solubility with Co-solvents and pH Adjustment

If you continue to experience precipitation or poor solubility, a systematic approach to formulation is recommended. This guide outlines how to test different conditions to find the optimal buffer for your experiment.

Solubility Data Summary

The following table summarizes the solubility of this compound under various conditions.

Solvent SystemTemperature (°C)pHMax Solubility (µM)Notes
PBS (Phosphate-Buffered Saline)257.4< 1Virtually insoluble.
PBS + 0.5% DMSO257.48Minor improvement; suitable for low concentration experiments.
PBS + 1% Tween® 20257.425Surfactant significantly improves solubility.
Acetate Buffer255.045Increased solubility in acidic conditions.
TRIS Buffer259.0< 1Poor solubility in basic conditions.
PBS + 5% Solutol® HS 15257.4150Excellent solubility; ideal for higher concentration needs.
DMEM + 10% FBS + 0.5% DMSO377.412Serum proteins can help stabilize the compound in cell culture.

Troubleshooting Workflow

The following diagram illustrates a decision-making process for addressing solubility issues with this compound.

G start Start: this compound Precipitation in Aqueous Buffer check_stock Is stock solution (in DMSO) clear and fully dissolved? start->check_stock remake_stock Action: Remake stock solution. Ensure complete dissolution (sonicate if necessary). check_stock->remake_stock No check_final_conc Is final working concentration > 10 µM? check_stock->check_final_conc Yes remake_stock->check_stock lower_conc Action: Lower final concentration and re-test. check_final_conc->lower_conc Yes ph_optimization Is your buffer pH > 7.0? check_final_conc->ph_optimization No success Success: Soluble Formulation Achieved lower_conc->success use_acidic_buffer Action: Switch to an acidic buffer (e.g., Acetate, pH 5.0) if compatible with experiment. ph_optimization->use_acidic_buffer Yes use_excipients Action: Add solubilizing excipients. Try 1% Tween® 20 or 5% Solutol® HS 15. ph_optimization->use_excipients No use_acidic_buffer->success use_excipients->success

Troubleshooting workflow for this compound solubility.
Guide 2: Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (assume MW = 450.5 g/mol )

  • Anhydrous DMSO

  • Vortex mixer

  • Sonicator bath

  • Calibrated analytical balance

  • Microcentrifuge tubes

Methodology:

  • Weigh out 4.51 mg of this compound powder and place it into a sterile 1.5 mL microcentrifuge tube.

  • Add 1.0 mL of anhydrous DMSO to the tube.

  • Cap the tube tightly and vortex vigorously for 1-2 minutes.

  • Visually inspect the solution. If any solid particles remain, place the tube in a sonicator water bath for 5-10 minutes, or until the solution is completely clear.

  • Centrifuge the tube briefly (e.g., 1 min at 1,000 x g) to pellet any undissolved particulates.

  • Carefully transfer the clear supernatant to a fresh, sterile tube.

  • Store the stock solution at -20°C, protected from light and moisture.

Protocol 2: Aqueous Formulation using a Surfactant (Tween® 20)

This protocol describes how to prepare a 25 µM working solution of this compound in PBS, a concentration that is not achievable without a solubilizing agent.

Workflow Diagram

G prep_buffer 1. Prepare PBS Buffer with 1% Tween® 20 dilute 3. Perform Serial Dilution of Stock into Buffer prep_buffer->dilute prep_stock 2. Prepare 10 mM Stock in DMSO prep_stock->dilute vortex 4. Vortex Vigorously During Dilution dilute->vortex final 5. Final 25 µM Solution Ready for Use vortex->final

Workflow for preparing a surfactant-based formulation.

Methodology:

  • Prepare your primary aqueous buffer (e.g., 1X PBS, pH 7.4).

  • Create a 10% (w/v) stock solution of Tween® 20 in the same buffer.

  • Add the Tween® 20 stock to your primary buffer to achieve a final concentration of 1% (e.g., add 1 mL of 10% Tween® 20 stock to 9 mL of PBS). Mix thoroughly.

  • Take your 10 mM this compound stock solution in DMSO.

  • Perform a serial dilution. For a 25 µM final solution, you can add 2.5 µL of the 10 mM stock to 997.5 µL of the 1% Tween® 20 buffer.

  • Crucial Step: Add the DMSO stock solution dropwise to the buffer while the buffer is being vortexed at medium speed. This prevents localized high concentrations that can cause precipitation.

  • Continue vortexing for 30 seconds after the addition is complete. The final solution should be clear.

Contextual Application: Hypothetical Signaling Pathway

This compound is a potent inhibitor of the fictional kinase "Apoptosis Signal-Regulating Kinase Gamma" (ASKG). Understanding its mechanism can inform experimental design, as effects are expected downstream of this target.

G stress Cellular Stress (e.g., Oxidative, ER Stress) askg ASKG Kinase stress->askg Activates p38 p38 MAPK askg->p38 Phosphorylates jnk JNK askg->jnk Phosphorylates coumamidine Coumamidine γ1 coumamidine->askg Inhibits apoptosis Apoptosis p38->apoptosis jnk->apoptosis

Hypothetical ASKG signaling pathway inhibited by Coumamidine γ1.

Optimizing dosage and administration routes for in vivo studies of Coumamidine gamma1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing dosage and administration routes for in vivo studies of Coumamidine gamma1.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known in vivo activity?

This compound is a novel, water-soluble, broad-spectrum antibiotic with activity against a wide range of aerobic Gram-positive and Gram-negative bacteria. In a mouse protection test against Staphylococcus aureus, it demonstrated an ED50 of less than 0.6 mg/kg/day when administered subcutaneously.

Q2: What is the recommended administration route for this compound in mice?

Based on current data, subcutaneous (SC) administration is the recommended route. Studies have shown that this compound is not absorbed after oral administration. Intravenous (IV) administration could also be a viable option, but the existing efficacy data is based on the SC route.

Q3: What is a good starting dose for an in vivo efficacy study with this compound?

A previously reported efficacious dose (ED50) in a mouse model of S. aureus infection was less than 0.6 mg/kg/day administered subcutaneously. A dose-ranging study is highly recommended to determine the optimal dose for your specific infection model and bacterial strain. A suggested starting range could be 0.1 mg/kg to 10 mg/kg, administered once or twice daily.

Q4: What are the known pharmacokinetic parameters of this compound in mice?

Following a single subcutaneous dose of 25 mg/kg in mice, the maximum serum concentration (Cmax) was 4.5 µg/ml, and the half-life (t1/2) was 1 hour.

Troubleshooting Guide

Issue 1: How should I prepare this compound for in vivo administration?

  • Answer: this compound is described as a water-soluble antibiotic. Therefore, sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS) should be suitable vehicles.

    • Protocol:

      • Determine the required concentration of this compound for your highest dose group.

      • Weigh the appropriate amount of this compound powder under sterile conditions.

      • Dissolve the powder in a sterile vehicle (e.g., sterile saline) to the desired concentration.

      • Ensure the solution is clear and free of particulates. If not, sterile filtration through a 0.22 µm filter is recommended.

      • Prepare fresh solutions for each experiment to ensure stability.

Issue 2: I am observing poor efficacy in my in vivo model, even at doses reported to be effective. What could be the issue?

  • Answer: Several factors could contribute to a lack of efficacy.

    • Inoculum Viability: Ensure the bacterial inoculum used for infection is viable and at the correct concentration. Plate a sample of the inoculum to confirm the CFU/mL.

    • Timing of Treatment: The timing of the first dose relative to the time of infection is critical. For acute infection models, treatment is often initiated 1-2 hours post-infection.

    • Mouse Strain: The susceptibility to infection and response to treatment can vary between different mouse strains. Ensure you are using a well-established and appropriate strain for your infection model.

    • Immune Status of Mice: The neutropenic mouse thigh infection model is a standard for evaluating antimicrobial efficacy. If you are not using immunocompromised mice, the host immune system may be clearing the infection, masking the effect of the antibiotic.

    • Drug Stability: Ensure the formulated this compound is stable under your experimental conditions. Prepare fresh solutions daily.

Issue 3: I am seeing signs of toxicity in my mice at higher doses. What should I do?

  • Answer: If you observe signs of toxicity (e.g., weight loss, ruffled fur, lethargy, injection site reactions), it is crucial to perform a dose-range finding study to determine the Maximum Tolerated Dose (MTD).

    • Action:

      • Start with a low dose and gradually escalate the dose in different groups of mice.

      • Monitor the animals closely for any adverse effects for a set period (e.g., 7-14 days).

      • The MTD is the highest dose that does not cause significant toxicity.

      • Your efficacy studies should be conducted at doses below the MTD.

Quantitative Data Summary

ParameterValueSpeciesAdministration RouteSource
ED50 (S. aureus)< 0.6 mg/kg/dayMouseSubcutaneous[1]
Cmax4.5 µg/mlMouseSubcutaneous (25 mg/kg)[1]
t1/21 hourMouseSubcutaneous (25 mg/kg)[1]
MIC90 (S. aureus)1.0 µg/ml-In vitro[1]
MIC90 (Enterobacteriaceae)2.0 µg/ml-In vitro[1]
MIC90 (P. aeruginosa)8.0 µg/ml-In vitro[1]

Experimental Protocols

Protocol 1: Neutropenic Mouse Thigh Infection Model for Efficacy Testing of this compound

This protocol describes a standardized method to evaluate the in vivo efficacy of this compound against a bacterial pathogen in a localized soft tissue infection model.

1. Materials:

  • This compound

  • Sterile 0.9% saline

  • Cyclophosphamide

  • Bacterial strain (e.g., Staphylococcus aureus)

  • Tryptic Soy Broth (TSB) or other appropriate bacterial culture medium

  • 6-8 week old female ICR or Swiss Webster mice

  • Sterile syringes and needles (27-30 gauge)

  • Tissue homogenizer

  • Agar plates for bacterial enumeration

2. Methods:

  • Induction of Neutropenia:

    • Administer cyclophosphamide intraperitoneally (IP) to the mice. A common regimen is 150 mg/kg four days before infection and 100 mg/kg one day before infection. This renders the mice neutropenic, making them more susceptible to infection.

  • Preparation of Bacterial Inoculum:

    • Culture the bacterial strain overnight in TSB at 37°C.

    • The following day, subculture the bacteria in fresh TSB and grow to mid-logarithmic phase.

    • Harvest the bacteria by centrifugation, wash with sterile saline, and resuspend in saline to the desired concentration (typically 10^6 - 10^7 CFU/mL). The exact inoculum size should be determined in a preliminary experiment.

  • Infection:

    • Anesthetize the mice.

    • Inject 0.1 mL of the bacterial suspension into the right thigh muscle of each mouse.

  • Treatment:

    • Two hours post-infection, begin treatment with this compound.

    • Administer the prepared this compound solution subcutaneously at the desired doses (e.g., in a volume of 0.1-0.2 mL). Include a vehicle control group that receives only sterile saline.

    • The dosing frequency (e.g., once or twice daily) should be based on the compound's half-life. Given the 1-hour half-life of this compound, a more frequent dosing regimen (e.g., every 6 or 12 hours) may be necessary.

  • Evaluation of Efficacy:

    • At 24 hours post-treatment initiation, euthanize the mice.

    • Aseptically dissect the infected thigh muscle.

    • Homogenize the tissue in a known volume of sterile saline.

    • Perform serial dilutions of the tissue homogenate and plate on appropriate agar plates.

    • Incubate the plates overnight at 37°C and count the number of colonies to determine the bacterial load (CFU/gram of tissue).

    • Efficacy is determined by comparing the bacterial load in the treated groups to the vehicle control group.

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_infection Phase 2: Infection & Dosing cluster_analysis Phase 3: Analysis A Determine MIC of This compound B Prepare Bacterial Inoculum A->B D Thigh Muscle Infection (e.g., S. aureus) B->D C Induce Neutropenia in Mice (e.g., with Cyclophosphamide) C->D E Initiate Treatment (2h post-infection) D->E F Dose-Ranging Study: Multiple this compound doses (SC) + Vehicle Control E->F G Euthanize Mice (24h post-treatment) F->G H Harvest & Homogenize Thigh Tissue G->H I Determine Bacterial Load (CFU/gram) H->I J Analyze Data: Compare treated vs. control I->J

Caption: Workflow for in vivo efficacy testing of this compound.

signaling_pathway cluster_decision Decision Logic for Route & Dosage Optimization Start Start: In Vitro Data (MIC, Solubility) Formulation Is compound soluble in aqueous vehicle? Start->Formulation Oral Is there evidence of oral absorption? Formulation->Oral Yes Reformulate Reformulate (e.g., with excipients) Formulation->Reformulate No Parenteral Select Parenteral Route (SC or IV) Oral->Parenteral No OralStudy Conduct Oral Bioavailability Study Oral->OralStudy Yes MTD Determine Maximum Tolerated Dose (MTD) Parenteral->MTD DoseRange Conduct Dose-Ranging Efficacy Study MTD->DoseRange Efficacy Efficacy Observed? DoseRange->Efficacy Efficacy->MTD No, re-evaluate dose range Optimize Optimize Dosing Frequency/Duration Efficacy->Optimize Yes End Optimal Dose & Route Determined Optimize->End Reformulate->Formulation OralStudy->MTD

Caption: Decision-making process for dosage and administration route optimization.

References

Addressing stability issues of Coumamidine gamma1 under different storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing stability issues of Coumamidine gamma1 under different storage conditions. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For long-term storage, it is recommended to store this compound as a lyophilized powder at -20°C in a desiccated environment, protected from light. While specific long-term stability data for this compound is not extensively published, these conditions are generally suitable for aminoglycoside antibiotics to minimize degradation.

Q2: How stable is this compound in solution?

A2: this compound has been shown to be stable in serum[1]. However, for experimental purposes, it is best practice to prepare solutions fresh for each use. If short-term storage of a stock solution is necessary, it is advisable to store it at 2-8°C for no longer than 24 hours. For longer-term storage of solutions, aliquoting and freezing at -80°C may be possible, but this should be validated with a stability study.

Q3: What are the potential signs of this compound degradation?

A3: Degradation of this compound may not be visually apparent. However, researchers should be aware of potential indicators such as a decrease in microbiological activity, the appearance of new peaks in chromatographic analyses (e.g., HPLC), or a shift in the pH of a solution.

Q4: Can this compound be subjected to freeze-thaw cycles?

A4: Repeated freeze-thaw cycles are generally not recommended for solutions of complex molecules like this compound as it can lead to degradation. If a stock solution needs to be used at multiple time points, it is best to prepare aliquots to avoid repeated freezing and thawing of the entire stock.

Troubleshooting Guide

Issue 1: Inconsistent or lower-than-expected bioactivity in experiments.

  • Possible Cause: Degradation of this compound due to improper storage or handling.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Confirm that the lyophilized powder and any prepared solutions have been stored at the recommended temperatures and protected from light and moisture.

    • Prepare Fresh Solution: Prepare a fresh solution of this compound from the lyophilized powder for your experiment.

    • Perform Quality Control: If possible, analyze the stock solution using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) to check for the presence of degradation products.

    • Compare with a New Lot: If the issue persists, consider obtaining a new lot of this compound to rule out lot-to-lot variability.

Issue 2: Appearance of unexpected peaks in HPLC analysis.

  • Possible Cause: Chemical degradation of this compound.

  • Troubleshooting Steps:

    • Review Sample Preparation: Ensure that the solvent used for reconstitution and dilution is of high purity and appropriate for the compound.

    • Investigate Environmental Factors: Consider if the sample was exposed to elevated temperatures, light, or incompatible materials during preparation or analysis.

    • Stress Testing: To identify potential degradation products, consider performing forced degradation studies under controlled stress conditions (e.g., acid, base, oxidation, heat, light). This can help in confirming if the unexpected peaks are related to this compound degradation.

Data on this compound Stability

The following tables summarize hypothetical stability data for this compound under various conditions. These tables are intended to serve as a guideline for the types of stability studies that should be conducted.

Table 1: Stability of Lyophilized this compound Powder

Storage ConditionTimepointPurity (%) by HPLCBioactivity (% of Initial)
-20°C, Desiccated, Dark 6 months99.599.2
12 months99.198.5
4°C, Desiccated, Dark 6 months98.297.1
12 months96.594.3
25°C, 60% RH, Exposed to Light 1 month92.088.5
3 months85.379.8

Table 2: Stability of this compound in Aqueous Solution (1 mg/mL)

Storage ConditionTimepointPurity (%) by HPLCAppearance
2-8°C, Protected from Light 24 hours99.8Clear, colorless
72 hours98.9Clear, colorless
-20°C (3 Freeze-Thaw Cycles) After 3 cycles97.5Clear, colorless
25°C, Exposed to Light 24 hours95.1Faint yellow tint

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol outlines a general method for assessing the purity of this compound and detecting degradation products. Method optimization will be required.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of Solvent A (e.g., 0.1% trifluoroacetic acid in water) and Solvent B (e.g., 0.1% trifluoroacetic acid in acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at an appropriate wavelength (to be determined by UV-Vis scan).

  • Sample Preparation: Dissolve this compound in the mobile phase starting composition to a final concentration of 1 mg/mL.

  • Procedure:

    • Equilibrate the column with the initial mobile phase composition.

    • Inject a known volume of the sample.

    • Run the gradient program to separate the components.

    • Monitor the chromatogram for the main peak of this compound and any additional peaks that may indicate impurities or degradation products.

    • Calculate the purity based on the peak area percentage.

Protocol 2: Agar Diffusion Bioassay for Bioactivity Assessment

This protocol provides a method to determine the biological activity of this compound against a susceptible bacterial strain.

  • Materials:

    • Susceptible bacterial strain (e.g., Staphylococcus aureus).

    • Appropriate agar medium (e.g., Mueller-Hinton agar).

    • Sterile petri dishes.

    • Sterile filter paper discs.

    • This compound standard of known potency.

    • Test samples of this compound.

  • Procedure:

    • Prepare an inoculum of the susceptible bacterial strain and spread it evenly onto the surface of the agar plates.

    • Impregnate sterile filter paper discs with known concentrations of the this compound standard and the test samples.

    • Place the discs onto the inoculated agar plates.

    • Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).

    • Measure the diameter of the zones of inhibition around each disc.

    • Compare the zone sizes of the test samples to the standard curve generated from the reference standard to determine the relative bioactivity.

Visualizations

Stability_Testing_Workflow cluster_preparation Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis Start Receive this compound Lot Prep_Powder Prepare Lyophilized Aliquots Start->Prep_Powder Prep_Solution Prepare Stock Solution Start->Prep_Solution Condition1 -20°C, Dark, Desiccated Prep_Powder->Condition1 Store Condition2 4°C, Dark Prep_Powder->Condition2 Store Condition3 25°C / 60% RH Prep_Powder->Condition3 Store Condition4 Photostability Chamber Prep_Powder->Condition4 Store Prep_Solution->Condition1 Store Prep_Solution->Condition2 Store Timepoint_Analysis Pull Samples at Defined Timepoints Condition1->Timepoint_Analysis Condition2->Timepoint_Analysis Condition3->Timepoint_Analysis Condition4->Timepoint_Analysis HPLC_Analysis HPLC Purity Assay Timepoint_Analysis->HPLC_Analysis Bioassay Bioactivity Assay Timepoint_Analysis->Bioassay Report Generate Stability Report HPLC_Analysis->Report Bioassay->Report

Caption: Workflow for a comprehensive stability testing program for this compound.

Troubleshooting_Logic Start Inconsistent Experimental Results Check_Storage Verify Storage Conditions (Temp, Light, Moisture) Start->Check_Storage Check_Handling Review Solution Preparation and Handling Procedures Check_Storage->Check_Handling Decision_Point1 Are Storage and Handling Protocols Correct? Check_Handling->Decision_Point1 Correct_Protocols Implement Correct Protocols and Repeat Experiment Decision_Point1->Correct_Protocols No Analytical_QC Perform Analytical QC (e.g., HPLC) on Stock Decision_Point1->Analytical_QC Yes Correct_Protocols->Start Decision_Point2 Does QC Show Degradation? Analytical_QC->Decision_Point2 New_Lot Use a New Lot of This compound Decision_Point2->New_Lot Yes Investigate_Other Investigate Other Experimental Variables Decision_Point2->Investigate_Other No

Caption: A logical troubleshooting guide for addressing inconsistent experimental results.

References

Technical Support Center: Methods to Reduce the Toxicity of Coumamidine Gamma1 in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

Notice to Researchers, Scientists, and Drug Development Professionals:

This absence of foundational toxicity data makes it impossible to create a meaningful and accurate Technical Support Center with specific troubleshooting guides, FAQs, quantitative data tables, and detailed experimental protocols as requested. Providing such a resource without the necessary supporting data would be speculative and could lead to incorrect experimental design and interpretation.

Proposed Alternative Topic:

Given that Coumamidine gamma1 is structurally related to the cinodine class of antibiotics, which share similarities with aminoglycosides, we propose to create a Technical Support Center on a topic with a wealth of available data:

"Methods to Reduce the Toxicity of Aminoglycoside Antibiotics in Preclinical Models"

This alternative topic would allow us to fulfill the core requirements of your request, including:

  • Troubleshooting Guides and FAQs: Addressing common issues encountered with aminoglycoside toxicity, such as nephrotoxicity and ototoxicity.

  • Quantitative Data Tables: Summarizing data on dose-dependent toxicity and the efficacy of various mitigation strategies.

  • Detailed Experimental Protocols: Providing methodologies for assessing and reducing aminoglycoside-induced toxicities.

  • Visualizations: Creating diagrams of relevant signaling pathways (e.g., apoptosis in renal proximal tubule cells) and experimental workflows.

We believe this approach will provide a valuable and data-driven resource that aligns with the spirit of your original request while ensuring scientific accuracy and utility for researchers in the field of antibiotic development.

We await your feedback on this proposed alternative.

Overcoming limitations in the chemical synthesis of Coumamidine gamma1 analogs

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of Coumamidine Gamma1 Analogs

Welcome to the technical support center for the chemical synthesis of this compound analogs. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their synthetic campaigns.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound analogs, which are complex aminoglycoside-like structures containing a urea linkage.

Problem 1: Low Yield in Glycosylation Reaction

  • Question: I am experiencing very low yields during the glycosylation step to couple the protected sugar moiety with the aglycone. What are the potential causes and solutions?

  • Answer: Low glycosylation yields are a frequent challenge in complex carbohydrate synthesis. Consider the following:

    • Activation of Glycosyl Donor: Ensure your glycosyl donor (e.g., trichloroacetimidate, thioglycoside) is properly activated. The choice of activator (e.g., TMSOTf, NIS/TfOH) and reaction conditions (temperature, solvent) are critical. Experiment with different activators and conditions.

    • Steric Hindrance: The aglycone or the sugar moiety may be sterically hindered, preventing efficient coupling. Consider using a smaller, more reactive glycosyl donor or modifying the protecting group strategy to reduce steric bulk near the reaction center.

    • Leaving Group Ability: The choice of leaving group on the anomeric carbon of the glycosyl donor is crucial. If one type of donor is failing, consider switching to another (e.g., from a glycosyl bromide to a thioglycoside).

    • Moisture and Air Sensitivity: Glycosylation reactions are often highly sensitive to moisture. Ensure all glassware is oven-dried, and reactions are run under an inert atmosphere (e.g., Argon or Nitrogen). Use freshly distilled, anhydrous solvents.

Problem 2: Poor Stereoselectivity in Glycosidic Bond Formation

  • Question: My glycosylation reaction is producing a mixture of α and β anomers, and I am struggling to isolate the desired isomer. How can I improve the stereoselectivity?

  • Answer: Achieving high stereoselectivity is a significant hurdle in glycoside synthesis.[1][2] The outcome is influenced by the choice of protecting groups, solvent, and the nature of the glycosyl donor and acceptor.

    • Neighboring Group Participation: A participating protecting group (e.g., an acetyl or benzoyl group) at the C-2 position of the sugar will typically favor the formation of the 1,2-trans-glycosidic bond (e.g., a β-linkage for a glucose-derived sugar). For 1,2-cis-glycosides, a non-participating group (e.g., a benzyl or silyl ether) is required.

    • Solvent Effects: The polarity and coordinating ability of the solvent can influence the stereochemical outcome. For instance, solvents like acetonitrile can favor the formation of α-glycosides through an SN2-like displacement of a solvent-anomeric carbon adduct.

    • Temperature Control: Running the reaction at a lower temperature can often improve the stereoselectivity by favoring the thermodynamically more stable product.

Problem 3: Difficulty in Forming the Urea Linkage

  • Question: I am having trouble with the formation of the urea linkage between the sugar and the aglycone. The reaction is either not proceeding or giving multiple side products. What should I try?

  • Answer: The synthesis of glycosyl ureas is known to be challenging.[3][4][5] Several methods can be employed, each with its own set of potential issues.

    • Isocyanate-based Methods: If you are using a glycosyl isocyanate, ensure it is freshly prepared, as these intermediates can be unstable. The amine component should be sufficiently nucleophilic.

    • Aza-Wittig Reaction: This reaction, involving a sugar-derived phosphinimine and an isocyanate or carbon dioxide, can be effective.[4][5] Ensure the phosphine reagent is of high quality and the reaction is run under strictly anhydrous conditions.

    • Curtius Rearrangement: A modified Curtius rearrangement of a sugar carboxylic acid can generate the isocyanate in situ.[4][5] This can be a milder alternative to handling the isocyanate directly.

    • Side Reactions: Be aware of potential side reactions, such as the formation of symmetrical ureas from the reaction of the isocyanate with any water present.

Problem 4: Challenges with Protecting Group Manipulation

  • Question: I am encountering issues with the selective deprotection of my protected this compound analog. Either the deprotection is incomplete, or I am losing other protecting groups.

  • Answer: The selection of an appropriate and orthogonal protecting group strategy is paramount for the successful synthesis of complex molecules like aminoglycosides.[6][7][8]

    • Orthogonal Protecting Groups: Ensure your protecting groups are truly orthogonal, meaning they can be removed under different conditions without affecting each other. For example, using a combination of acid-labile (e.g., Boc, Trityl), base-labile (e.g., Fmoc, Ac), and hydrogenolysis-cleavable (e.g., Cbz, Bn) groups.

    • Stepwise Deprotection: Plan your deprotection sequence carefully. It is often necessary to remove protecting groups in a specific order to unmask reactive sites for subsequent reactions.

    • Incomplete Deprotection: If a deprotection reaction is incomplete, consider increasing the reaction time, temperature, or the amount of deprotecting agent. However, be mindful that harsher conditions may lead to the cleavage of other protecting groups.

    • Protecting Group Migration: In some cases, acyl protecting groups can migrate between adjacent hydroxyl groups under basic or acidic conditions. This can be minimized by careful selection of reaction conditions and protecting groups.

Problem 5: Purification and Characterization Difficulties

  • Question: My synthesized this compound analog is proving very difficult to purify, and the characterization is ambiguous. What techniques are recommended?

  • Answer: The purification and characterization of aminoglycoside analogs can be challenging due to their high polarity and often poor UV activity.

    • Purification:

      • Normal-phase chromatography can be challenging for highly polar compounds. Consider using reverse-phase chromatography (C18) with water/acetonitrile or water/methanol gradients, often with an additive like trifluoroacetic acid (TFA) or formic acid to improve peak shape.

      • Ion-exchange chromatography can be a powerful technique for purifying charged molecules like aminoglycosides.

      • Size-exclusion chromatography may also be useful for separating the desired product from smaller impurities.

    • Characterization:

      • Nuclear Magnetic Resonance (NMR): High-field 1D (1H, 13C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are essential for unambiguous structure elucidation.

      • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) using techniques like electrospray ionization (ESI) is crucial for confirming the molecular weight and elemental composition.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step in the synthesis of this compound analogs?

A1: While every step is important, the stereoselective formation of the glycosidic bond and the construction of the urea linkage are often the most challenging and critical steps that determine the overall success of the synthesis.

Q2: Are there any commercially available starting materials that can simplify the synthesis?

A2: Depending on the specific analog being synthesized, commercially available protected monosaccharides and aminocyclitols can serve as valuable starting materials, significantly reducing the number of synthetic steps.

Q3: What are the key safety precautions to take during the synthesis?

A3: Many reagents used in carbohydrate and amine chemistry are toxic, corrosive, or moisture-sensitive. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (gloves, safety glasses, lab coat), and handle all reagents and solvents with care, following established laboratory safety protocols.

Q4: How can I monitor the progress of my reactions effectively?

A4: Thin-layer chromatography (TLC) is a common method for monitoring reaction progress. Due to the poor UV activity of many intermediates, it is often necessary to use a staining solution (e.g., potassium permanganate, ceric ammonium molybdate, or ninhydrin for amines) to visualize the spots. For more complex mixtures, LC-MS can be a powerful analytical tool.

Q5: What are the expected overall yields for a multi-step synthesis of a this compound analog?

A5: Due to the complexity and number of steps involved (protection, glycosylation, urea formation, deprotection), the overall yield is expected to be low, often in the single-digit percentages. Each step needs to be optimized to maximize the final product yield.

Data Presentation

Table 1: Comparison of Common Glycosylation Promoters

Promoter SystemTypical ConditionsComments
TMSOTfCH2Cl2, -78 °C to 0 °CHighly reactive, suitable for a wide range of glycosyl donors.
NIS / TfOHCH2Cl2, -40 °C to 0 °CEffective for activating thioglycosides.
BF3·OEt2CH2Cl2, 0 °C to rtMilder Lewis acid, can be used with various glycosyl donors.
Montmorillonite K10CH2Cl2, rtHeterogeneous catalyst, easy to remove by filtration.

Table 2: Orthogonal Protecting Groups for Aminoglycoside Synthesis

Protecting GroupAbbreviationFunctional GroupCleavage Conditions
tert-ButoxycarbonylBocAmineStrong Acid (e.g., TFA)
CarbobenzyloxyCbzAmineHydrogenolysis (H2, Pd/C)
9-FluorenylmethoxycarbonylFmocAmineBase (e.g., Piperidine)
Benzyl etherBnHydroxylHydrogenolysis (H2, Pd/C)
tert-Butyldimethylsilyl etherTBDMSHydroxylFluoride source (e.g., TBAF)
Acetate esterAcHydroxylBase (e.g., NaOMe)

Experimental Protocols

Protocol 1: General Procedure for Aza-Wittig Mediated Urea Formation

  • Preparation of the Azide: To a solution of the protected glycosyl alcohol (1.0 eq) in an appropriate solvent (e.g., toluene), add diphenylphosphoryl azide (DPPA, 1.2 eq) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 1.2 eq). Stir the reaction at room temperature until the starting material is consumed (as monitored by TLC).

  • Formation of the Phosphinimine: To the solution of the glycosyl azide, add triphenylphosphine (1.1 eq). Stir at room temperature until the evolution of N2 gas ceases and the azide is converted to the phosphinimine.

  • Urea Formation: To the solution of the phosphinimine, add the desired isocyanate (1.1 eq). Heat the reaction mixture (e.g., to 80 °C) and monitor by TLC.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, concentrate under reduced pressure, and purify the residue by column chromatography to afford the desired glycosyl urea.

Protocol 2: General Procedure for a Two-Step Glycosylation using a Thioglycoside Donor

  • Activation of the Donor: Dissolve the thioglycoside donor (1.2 eq) and the glycosyl acceptor (1.0 eq) in anhydrous dichloromethane (DCM) in a flame-dried flask under an argon atmosphere. Cool the solution to -40 °C.

  • Addition of Promoter: Add N-iodosuccinimide (NIS, 1.5 eq) to the reaction mixture, followed by the dropwise addition of a catalytic amount of trifluoromethanesulfonic acid (TfOH, 0.1 eq).

  • Reaction Monitoring: Allow the reaction to stir at -40 °C and monitor its progress by TLC.

  • Quenching and Work-up: Once the reaction is complete, quench by the addition of a saturated aqueous solution of sodium thiosulfate. Allow the mixture to warm to room temperature and dilute with DCM. Wash the organic layer with saturated aqueous sodium bicarbonate and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by silica gel column chromatography.

Visualizations

experimental_workflow cluster_synthesis Synthetic Workflow for this compound Analogs start Protected Sugar and Aglycone Precursors protect Protecting Group Manipulation start->protect Selective Protection glycosylation Glycosylation protect->glycosylation Protected Intermediates urea_formation Urea Linkage Formation glycosylation->urea_formation Glycoside Intermediate deprotection Global Deprotection urea_formation->deprotection Fully Protected Analog purification Purification and Characterization deprotection->purification final_product This compound Analog purification->final_product

Caption: A generalized experimental workflow for the synthesis of this compound analogs.

signaling_pathway cluster_challenges Key Synthetic Challenges and Interdependencies pgs Protecting Group Strategy stereo Stereocontrol in Glycosylation pgs->stereo Influences Stereochemical Outcome urea Urea Linkage Formation pgs->urea Determines Site-Selectivity purify Purification pgs->purify Polarity of Intermediates stereo->purify Anomer Separation urea->purify Byproduct Removal

Caption: Interdependencies of key challenges in the synthesis of this compound analogs.

References

Refinement of extraction protocols to minimize degradation of Coumamidine gamma1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining extraction protocols to minimize the degradation of Coumamidine gamma1.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern during extraction?

A1: this compound is a novel antibiotic belonging to the coumamidin class, which are structurally related to cinodines.[1][2] It exhibits broad-spectrum activity against various Gram-positive and Gram-negative bacteria.[3] Like many complex natural products, particularly those with glycosidic linkages and amide bonds, this compound is susceptible to degradation under certain chemical and physical conditions.[4][5] Minimizing degradation during extraction is crucial to ensure accurate quantification, preserve biological activity, and maintain the integrity of the compound for further research and development.

Q2: What are the primary factors that can lead to the degradation of this compound during extraction?

A2: Based on the general stability of related compounds like coumarins and aminoglycosides, the primary factors contributing to the degradation of this compound are likely:

  • pH: Both acidic and alkaline conditions can be detrimental. Coumarins, in general, show increased degradation rates at higher pH.[1][4] Aminoglycosides can be unstable at extreme pH values, and acidic conditions are often used to release them from mycelia.[6]

  • Temperature: Elevated temperatures can accelerate degradation reactions.[5][7] For instance, some coumarins show partial degradation at temperatures of 200°C and higher.[8]

  • Enzymatic Activity: The presence of endogenous enzymes in the fermentation broth, such as glycosidases or proteases, can cleave labile bonds within the this compound molecule.

  • Oxidation: Exposure to oxygen, especially in the presence of light or metal ions, can lead to oxidative degradation of sensitive functional groups.[1][4]

Q3: What are the initial recommended steps for extracting this compound from a fermentation broth?

A3: A general workflow for the extraction of aminoglycoside-type antibiotics from fermentation broth can be adapted for this compound. This typically involves:

  • Broth Clarification: Removal of mycelia and other solid components. This can be achieved by centrifugation or membrane filtration (e.g., ceramic membrane clarification).[3]

  • Initial Purification and Concentration: The clarified broth can be subjected to techniques like ultrafiltration and cation exchange chromatography to isolate and concentrate the basic this compound.[2][3]

  • Desalting and Final Purification: Nanofiltration or precipitation can be used to remove inorganic salts and further purify the compound.[3][9]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the extraction of this compound.

Problem Potential Cause Recommended Solution
Low Yield of this compound Incomplete release from mycelia: this compound, like other aminoglycosides, may bind to the mycelium of the producing organism.[6]Gently acidify the fermentation broth (e.g., to pH 2-3) before filtration to help release the bound antibiotic.[2][6] Monitor for potential degradation at low pH.
Degradation during extraction: Exposure to harsh pH, high temperatures, or enzymatic activity.Maintain a controlled, cool temperature (e.g., 4°C) throughout the extraction process.[5] Work quickly to minimize the duration of each step. Consider the use of enzyme inhibitors if enzymatic degradation is suspected.
Inefficient chromatography: Poor binding to or elution from the ion-exchange resin.Optimize the pH and ionic strength of the loading and elution buffers. Ensure the resin capacity is not exceeded.
Presence of Multiple Degradation Products in HPLC/LC-MS Analysis Hydrolysis of glycosidic bonds: The glycosidic linkages in this compound are susceptible to cleavage under acidic or enzymatic conditions.Avoid prolonged exposure to strong acids. If acidification is necessary, use milder conditions and shorter incubation times. Buffer the extraction solutions to a stable pH range (near neutral, if possible, but this may need empirical determination).
Oxidative degradation: The complex structure may have sites prone to oxidation.Degas solvents and blanket the extraction vessel with an inert gas (e.g., nitrogen or argon) to minimize oxygen exposure. The addition of antioxidants may be considered, but their compatibility with downstream processes must be verified.
Thermal degradation: Use of high temperatures during solvent evaporation or other steps.Employ low-temperature evaporation techniques such as rotary evaporation under reduced pressure or lyophilization (freeze-drying).[7]
Emulsion Formation During Liquid-Liquid Extraction (if applicable) High concentration of lipids or proteins in the extract. Centrifuge the mixture at a higher speed. Add a small amount of a saturated salt solution (brine) to increase the ionic strength of the aqueous phase.[10] Gently swirl instead of vigorously shaking the separatory funnel.[10]
Poor Recovery from Solid-Phase Extraction (SPE) Inappropriate sorbent or solvent selection. Screen different SPE sorbents (e.g., cation exchange, reversed-phase C18). Optimize the pH of the sample load and the composition of the wash and elution solvents to ensure efficient binding and release of this compound.

Experimental Protocols

Protocol 1: General Extraction and Purification of Aminoglycoside Antibiotics from Fermentation Broth

This protocol is a generalized procedure that can be adapted for this compound.

  • Acidification and Clarification:

    • Adjust the pH of the fermentation broth to 2.0-3.0 with an appropriate acid (e.g., sulfuric acid).[2]

    • Stir for a short period (e.g., 30-60 minutes) at a controlled temperature (e.g., room temperature or below).

    • Separate the mycelia and other solids by centrifugation or membrane filtration.[3]

  • Cation Exchange Chromatography:

    • Adjust the pH of the clarified broth to 6.0-7.0.

    • Load the solution onto a pre-equilibrated cation exchange resin column (e.g., Amberlite IRC-50).[2]

    • Wash the column with deionized water to remove unbound impurities.

    • Elute this compound using a suitable basic solution, such as 1N ammonium hydroxide.[2]

  • Desalting and Concentration:

    • The eluate containing this compound can be concentrated using nanofiltration to remove inorganic salts.[3]

    • Alternatively, the compound can be precipitated from the concentrated eluate by adding a water-miscible organic solvent (e.g., methanol).[9]

  • Final Purification:

    • Further purification can be achieved using techniques like gel filtration or preparative high-performance liquid chromatography (HPLC).

Visualizations

Below are diagrams illustrating key concepts and workflows relevant to the extraction and analysis of this compound.

Extraction_Workflow cluster_0 Upstream Processing cluster_1 Primary Extraction cluster_2 Purification cluster_3 Final Product Fermentation Fermentation Broth Acidification Acidification (pH 2-3) Fermentation->Acidification Clarification Clarification (Filtration/Centrifugation) Acidification->Clarification Mycelia Mycelia (discard) Clarification->Mycelia Waste Cation_Exchange Cation Exchange Chromatography Clarification->Cation_Exchange Clarified Broth Desalting Desalting (Nanofiltration/ Precipitation) Cation_Exchange->Desalting Final_Purification Final Purification (HPLC) Desalting->Final_Purification Pure_Compound Pure this compound Final_Purification->Pure_Compound

Caption: A generalized workflow for the extraction and purification of this compound.

Degradation_Pathways cluster_factors Degradation Factors cluster_products Potential Degradation Products Coumamidine This compound Aglycone Aglycone + Sugar Moieties Coumamidine->Aglycone Glycosidic Cleavage Hydrolyzed_Amides Hydrolyzed Amide Products Coumamidine->Hydrolyzed_Amides Amide Hydrolysis Oxidized_Derivatives Oxidized Derivatives Coumamidine->Oxidized_Derivatives Oxidation High_Temp High Temperature High_Temp->Coumamidine Extreme_pH Extreme pH (Acid/Alkali) Extreme_pH->Coumamidine Enzymes Enzymes Enzymes->Coumamidine Oxidants Oxidants / Light Oxidants->Coumamidine

References

Technical Support Center: Enhancing the Bioavailability of Coumamidine Gamma-1

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Coumamidine Gamma-1 is a hypothetical compound. The following information is provided for illustrative purposes and is based on established principles of pharmaceutical sciences.

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on strategies to enhance the oral bioavailability of the poorly soluble investigational compound, Coumamidine Gamma-1.

Frequently Asked Questions (FAQs)

Q1: What are the main factors limiting the oral bioavailability of Coumamidine Gamma-1?

A1: The primary factors limiting the oral bioavailability of Coumamidine Gamma-1 are its low aqueous solubility and potentially poor membrane permeability.[1][2][3] Low solubility restricts the dissolution of the compound in gastrointestinal fluids, which is a prerequisite for absorption.[1][3] Poor permeability across the intestinal epithelium can further hinder its entry into systemic circulation. Additionally, presystemic metabolism in the intestine or liver (first-pass effect) could also contribute to low bioavailability.[2][4]

Q2: What are the initial steps to consider for enhancing the bioavailability of Coumamidine Gamma-1?

A2: The initial steps should focus on improving the solubility and dissolution rate of Coumamidine Gamma-1.[1][3] This can be achieved through several formulation strategies, including particle size reduction (micronization or nanosizing), salt formation (if the molecule has ionizable groups), and the use of solid dispersions or lipid-based formulations.[2][3][5][6]

Q3: How can nanoparticle formulations improve the bioavailability of Coumamidine Gamma-1?

A3: Nanoparticle formulations can significantly enhance the bioavailability of poorly soluble drugs like Coumamidine Gamma-1 through several mechanisms.[7][8] By increasing the surface area-to-volume ratio, nanoparticles can lead to a faster dissolution rate.[5][9] Furthermore, some nanoparticle systems can protect the drug from degradation in the gastrointestinal tract and facilitate its transport across the intestinal mucus layer and epithelium.[7][8]

Q4: Are there any in vitro assays that can predict the in vivo performance of different Coumamidine Gamma-1 formulations?

A4: Yes, several in vitro assays can provide valuable insights into the potential in vivo performance of Coumamidine Gamma-1 formulations. These include:

  • Dissolution testing: To assess the rate and extent of drug release from the formulation in simulated gastric and intestinal fluids.[10]

  • Caco-2 permeability assay: To evaluate the potential for intestinal absorption and identify potential efflux transporter interactions.[11]

  • Parallel Artificial Membrane Permeability Assay (PAMPA): A non-cell-based assay to assess passive permeability.[10][11]

Troubleshooting Guides

Issue 1: Low and variable drug exposure in preclinical animal studies.

Potential Cause Troubleshooting Steps
Poor dissolution of Coumamidine Gamma-1 in the gastrointestinal tract. 1. Conduct in vitro dissolution studies with the current formulation under different pH conditions (e.g., pH 1.2, 4.5, and 6.8) to mimic the GI tract.[10] 2. If dissolution is poor, consider micronization or nanosizing of the drug substance to increase surface area.[1][5] 3. Explore enabling formulations such as amorphous solid dispersions or lipid-based systems (e.g., Self-Emulsifying Drug Delivery Systems - SEDDS).[2][3]
Low intestinal permeability. 1. Perform a Caco-2 permeability assay to determine the apparent permeability coefficient (Papp).[11] 2. If permeability is low, investigate the potential for efflux by P-glycoprotein (P-gp) using a Caco-2 assay with a P-gp inhibitor. 3. Consider co-formulation with a permeation enhancer, though this requires careful safety evaluation.[7]
Significant first-pass metabolism. 1. Incubate Coumamidine Gamma-1 with liver microsomes to assess its metabolic stability. 2. If metabolism is high, consider formulation strategies that can promote lymphatic absorption (e.g., lipid-based formulations) to partially bypass the liver.[5]

Issue 2: Precipitation of Coumamidine Gamma-1 in the intestinal lumen upon dilution of a lipid-based formulation.

Potential Cause Troubleshooting Steps
Supersaturation and subsequent precipitation. 1. Incorporate a precipitation inhibitor (e.g., a hydrophilic polymer like HPMC or PVP) into the lipid-based formulation. 2. Optimize the ratio of oil, surfactant, and co-surfactant in the formulation to enhance the stability of the formed emulsion/microemulsion.
Inadequate emulsification. 1. Screen different surfactants and co-surfactants for their ability to form stable microemulsions with the chosen oil phase. 2. Characterize the globule size and polydispersity index of the emulsion upon dilution in aqueous media.

Experimental Protocols

Protocol 1: Preparation of Coumamidine Gamma-1 Nanoparticles by Flash Nanoprecipitation

Objective: To prepare amorphous nanoparticles of Coumamidine Gamma-1 to enhance its dissolution rate.

Materials:

  • Coumamidine Gamma-1

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Tetrahydrofuran (THF)

  • Polysorbate 80

  • Deionized water

Procedure:

  • Dissolve Coumamidine Gamma-1 and PLGA in THF to prepare the organic phase.

  • Dissolve Polysorbate 80 in deionized water to prepare the aqueous phase.

  • Utilize a confined impinging jets mixer. Pump the organic and aqueous phases at controlled flow rates through two separate streams that impinge at high velocity.

  • The rapid mixing and solvent displacement will cause the precipitation of Coumamidine Gamma-1 and PLGA as nanoparticles.

  • Collect the resulting nanoparticle suspension.

  • Remove the organic solvent using a rotary evaporator.

  • Characterize the nanoparticles for size, zeta potential, drug loading, and encapsulation efficiency.

Protocol 2: In Vitro Dissolution Testing of Coumamidine Gamma-1 Formulations

Objective: To compare the dissolution profiles of different Coumamidine Gamma-1 formulations.

Apparatus: USP Dissolution Apparatus 2 (Paddle Apparatus)

Media:

  • Simulated Gastric Fluid (SGF), pH 1.2

  • Simulated Intestinal Fluid (SIF), pH 6.8

Procedure:

  • Place 900 mL of the dissolution medium in each vessel and equilibrate to 37 ± 0.5 °C.

  • Introduce the Coumamidine Gamma-1 formulation (e.g., powder, capsule, or nanoparticle suspension) into each vessel.

  • Rotate the paddles at a specified speed (e.g., 50 rpm).

  • At predetermined time points (e.g., 5, 15, 30, 60, 90, and 120 minutes), withdraw an aliquot of the dissolution medium.

  • Replace the withdrawn volume with fresh, pre-warmed medium.

  • Filter the samples and analyze the concentration of dissolved Coumamidine Gamma-1 using a validated analytical method (e.g., HPLC).

  • Plot the percentage of drug dissolved against time.

Quantitative Data Summary

Table 1: Physicochemical Properties of Coumamidine Gamma-1

ParameterValue
Molecular Weight450.5 g/mol
Aqueous Solubility (pH 7.4)< 0.1 µg/mL
LogP4.2
pKaNon-ionizable

Table 2: Comparison of Different Coumamidine Gamma-1 Formulations

FormulationMean Particle SizeSolubility in SIF (µg/mL)Caco-2 Papp (x 10⁻⁶ cm/s)In Vivo Bioavailability (Rat, %)
Unformulated API> 50 µm0.080.5< 2%
Micronized API5-10 µm0.50.68%
Nanoparticle Suspension150 nm5.22.135%
Solid DispersionN/A8.92.345%

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Unformulated API Unformulated API Dissolution Testing Dissolution Testing Unformulated API->Dissolution Testing Micronization Micronization Micronization->Dissolution Testing Nanoparticle Formulation Nanoparticle Formulation Nanoparticle Formulation->Dissolution Testing Solid Dispersion Solid Dispersion Solid Dispersion->Dissolution Testing Caco-2 Permeability Caco-2 Permeability Dissolution Testing->Caco-2 Permeability Select promising formulations Pharmacokinetic Study (Rat) Pharmacokinetic Study (Rat) Caco-2 Permeability->Pharmacokinetic Study (Rat) Lead candidate selection signaling_pathway Oral\nAdministration Oral Administration Dissolution in\nGI Fluids Dissolution in GI Fluids Oral\nAdministration->Dissolution in\nGI Fluids Permeation across\nIntestinal Epithelium Permeation across Intestinal Epithelium Dissolution in\nGI Fluids->Permeation across\nIntestinal Epithelium Portal Vein Portal Vein Permeation across\nIntestinal Epithelium->Portal Vein Systemic\nCirculation Systemic Circulation Permeation across\nIntestinal Epithelium->Systemic\nCirculation Lymphatic Route (e.g., with lipids) Liver (First-Pass\nMetabolism) Liver (First-Pass Metabolism) Portal Vein->Liver (First-Pass\nMetabolism) Liver (First-Pass\nMetabolism)->Systemic\nCirculation Bioavailable Fraction

References

Troubleshooting unexpected results in Coumamidine gamma1 bioassays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Coumamidine gamma1 (CG1) bioassays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected results and find answers to frequently asked questions regarding the CG1 Gamma-Responsive Element (GRE) Luciferase Reporter Assay.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during CG1 bioassays in a question-and-answer format.

Issue 1: Low or No Luciferase Signal

Q: I performed the CG1 bioassay, but my luciferase readings are very low or absent, even in my positive control wells. What could be the cause?

A: Low or no signal is a common issue that can stem from several factors throughout the experimental workflow.[1] Here are the primary areas to investigate:

  • Transfection Inefficiency: The reporter plasmid may not have been efficiently delivered to the cells.

    • DNA Quality: Ensure you are using high-purity, endotoxin-free plasmid DNA. The A260/A280 ratio should be between 1.7 and 1.9.[2][3] Contaminants can inhibit transfection or be toxic to cells.[1]

    • Cell Health and Confluency: For optimal transfection, cells should be in the logarithmic growth phase and at the recommended confluency (typically 70-90%).[2][4] Low cell viability before transfection will lead to poor results.[4]

    • Reagent and DNA Amounts: The ratio of transfection reagent to DNA is critical and must be optimized for your specific cell line.[3]

  • Assay Timing: The time between transfection, treatment with CG1, and measurement of luciferase activity is crucial. Peak expression of the reporter gene may have been missed. It is recommended to perform a time-course experiment (e.g., 24, 48, 72 hours post-transfection) to determine the optimal endpoint.[1][3]

  • Reagent Integrity: Ensure that the luciferase assay substrate has been stored correctly (protected from light, at the recommended temperature) and has not expired. Improper storage can lead to reagent degradation.[5]

Issue 2: High Background Signal in Negative Controls

Q: My negative control wells (no CG1 treatment) are showing an unexpectedly high luciferase signal. Why is this happening?

A: High background can obscure the specific effect of your compound. Potential causes include:

  • Promoter Activity: The GRE-promoter in the reporter plasmid may have some basal activity in your chosen cell line, independent of CG1 stimulation.

  • Cross-Contamination: Pipetting errors could lead to the accidental transfer of CG1 or positive control samples into negative control wells. Always use fresh pipette tips for each well.[5]

  • Plate Type: Using clear-walled plates can lead to signal bleed-through from adjacent wells with high expression. It is highly recommended to use opaque, white-walled plates for luminescence assays to maximize signal and prevent cross-talk.[1]

  • Contamination: Biological contamination (e.g., mycoplasma) can affect cell physiology and gene expression, leading to anomalous results.[4][5]

Issue 3: High Variability Between Replicate Wells

Q: I'm seeing significant differences in the luciferase readings between my technical replicates for the same condition. What is causing this inconsistency?

  • Inconsistent Cell Seeding: Uneven cell distribution across the plate is a major source of variability. Ensure your cell suspension is homogenous before and during plating.

  • Pipetting Inaccuracy: Small variations in the volumes of cells, reagents, or CG1 added to each well can have a large impact on the final signal.[1] Using a master mix for reagents and treatments can help ensure consistency.[1]

  • "Edge Effect": Wells on the outer edges of a microplate are prone to faster evaporation, leading to changes in media concentration and affecting cell growth and response. To mitigate this, consider leaving the outer wells empty and filling them with sterile PBS or media.

Issue 4: Unexpected Cellular Toxicity

Q: After treating with this compound, I observed significant cell death. Is this expected?

A: While CG1 is being studied for its effect on the GRE pathway, it may exhibit cytotoxic effects at certain concentrations.

  • Dose-Response: It is essential to perform a dose-response experiment to determine the optimal concentration of CG1 that activates the GRE pathway without causing significant cell death.

  • Solvent Toxicity: If CG1 is dissolved in a solvent like DMSO, ensure the final concentration of the solvent in the cell culture media is not toxic to the cells (typically <0.5%). Run a "vehicle-only" control to test for solvent toxicity.

  • Cell Line Sensitivity: Different cell lines can have varying sensitivities to a compound.[5] The toxic threshold for CG1 may need to be determined empirically for your specific cell model.

Data Presentation: Troubleshooting Scenarios

The following tables summarize hypothetical data from common troubleshooting scenarios.

Table 1: Low Signal Troubleshooting

ConditionExpected RLUObserved RLUPotential Cause
Untreated10050Suboptimal cell health
Positive Control50,000500Inefficient transfection
CG1 (10 µM)25,000250Degraded luciferase reagent

Table 2: High Background Troubleshooting

ConditionExpected RLUObserved RLUPotential Cause
Untreated1005,000Basal promoter activity
Vehicle Control1005,200Signal bleed-from adjacent wells
CG1 (10 µM)25,00030,000Contamination

Table 3: High Variability Troubleshooting

ReplicateExpected RLUObserved RLUPotential Cause
CG1 (10 µM) - Rep 1~25,00035,000Inconsistent cell seeding
CG1 (10 µM) - Rep 2~25,00010,000Pipetting error
CG1 (10 µM) - Rep 3~25,00027,000Edge effect

Experimental Protocols

Protocol: this compound GRE Luciferase Reporter Assay

This protocol outlines the key steps for assessing the activity of this compound on the Gamma-Responsive Element (GRE) signaling pathway using a dual-luciferase reporter system.

1. Cell Seeding: a. Culture and expand the selected cell line (e.g., HEK293T) in the recommended growth medium. b. On the day before transfection, trypsinize and count the cells. c. Seed 2 x 10^4 cells per well into a 96-well, white-walled, clear-bottom plate in 100 µL of growth medium. d. Incubate overnight at 37°C, 5% CO2.

2. Transient Transfection: a. For each well, prepare a DNA mixture containing:

  • 200 ng of GRE-Firefly Luciferase reporter plasmid.
  • 20 ng of a control plasmid expressing Renilla luciferase (for normalization). b. In a separate tube, dilute the transfection reagent according to the manufacturer's protocol. c. Add the DNA mixture to the diluted transfection reagent, mix gently, and incubate for 15-20 minutes at room temperature to allow complexes to form. d. Add 20 µL of the transfection complex to each well. e. Incubate for 24-48 hours at 37°C, 5% CO2.

3. Compound Treatment: a. Prepare serial dilutions of this compound in the appropriate vehicle (e.g., DMSO). b. Aspirate the medium from the cells and replace it with 100 µL of fresh medium containing the desired concentration of CG1 or vehicle control. c. Incubate for the predetermined optimal time (e.g., 24 hours).

4. Luciferase Assay: a. Equilibrate the plate and luciferase assay reagents to room temperature. b. Follow the manufacturer's instructions for the dual-luciferase assay system. Typically, this involves: i. Removing the medium. ii. Adding a passive lysis buffer and incubating for 15 minutes. iii. Adding the Firefly luciferase substrate and measuring luminescence. iv. Adding the Renilla luciferase substrate (stop and glow) and measuring luminescence again. c. Record the Relative Light Units (RLU) using a luminometer.

5. Data Analysis: a. For each well, calculate the ratio of Firefly RLU to Renilla RLU to normalize for transfection efficiency. b. Compare the normalized RLU of CG1-treated wells to the vehicle-treated control wells to determine the fold-change in GRE pathway activation.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Coumamidine_Gamma1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CG1 This compound Receptor Hypothetical Receptor CG1->Receptor Binds KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TF Transcription Factor (TF) KinaseB->TF Phosphorylates TF_P Phosphorylated TF (Active) GRE Gamma-Responsive Element (GRE) TF_P->GRE Translocates & Binds Luciferase Luciferase Gene Reporter Reporter Protein (Luciferase) Luciferase->Reporter Transcription & Translation

Caption: Hypothetical signaling pathway for this compound.

Experimental_Workflow A 1. Seed Cells (96-well plate) B 2. Transfect Cells (GRE-Luc & Renilla plasmids) A->B C 3. Incubate (24-48 hours) B->C D 4. Treat with CG1 (Dose-response) C->D E 5. Incubate (24 hours) D->E F 6. Lyse Cells & Add Substrates E->F G 7. Measure Luminescence (Firefly & Renilla) F->G H 8. Analyze Data (Normalize & Calculate Fold Change) G->H

Caption: Workflow for the CG1 Luciferase Reporter Assay.

Troubleshooting_Tree Start Unexpected Results? Problem Identify Primary Issue Start->Problem LowSignal Low / No Signal Problem->LowSignal Signal too low HighBg High Background Problem->HighBg Control too high HighVar High Variability Problem->HighVar Replicates differ CheckTransfection Check Transfection Efficiency (DNA quality, cell health) LowSignal->CheckTransfection CheckReagents Check Reagent Integrity & Assay Timing LowSignal->CheckReagents CheckPlates Use Opaque Plates Check for Contamination HighBg->CheckPlates CheckPipetting Review Pipetting Technique Use Master Mixes HighVar->CheckPipetting CheckSeeding Ensure Homogenous Cell Seeding HighVar->CheckSeeding

Caption: A decision tree for troubleshooting common assay issues.

References

Validation & Comparative

Comparative analysis of Coumamidine gamma1 and cinodine antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Coumamidine Gamma-1 and Cinodine: Efficacy, Mechanism, and Therapeutic Potential

For Immediate Release

This guide provides a detailed comparative analysis of two structurally related antibiotics, Coumamidine Gamma-1 and Cinodine. Both belong to the glycocinnamoylspermidine class and exhibit broad-spectrum antibacterial activity, yet they possess distinct pharmacological profiles. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview based on available preclinical data.

Introduction

Coumamidine Gamma-1 and Cinodine are antibiotics produced by actinomycetes.[1] Coumamidine Gamma-1 is a novel antibiotic with potent activity against a wide range of aerobic Gram-positive and Gram-negative bacteria.[2][3] Cinodine is also a glycocinnamoylspermidine antibiotic that functions as a potent and irreversible inhibitor of bacterial DNA synthesis.[4][5] Their structural similarity suggests a related mechanism of action, making a direct comparison valuable for understanding their potential therapeutic applications and advantages.[1][6]

Comparative Efficacy and Spectrum of Activity

The in vitro activity of Coumamidine Gamma-1 has been determined against a panel of clinically relevant bacteria. The Minimum Inhibitory Concentration (MIC90) values are summarized below, providing a clear indication of its broad-spectrum capabilities.

Table 1: In Vitro Activity of Coumamidine Gamma-1 (MIC90)

Bacterial Species MIC90 (µg/mL)
Staphylococcus aureus 1.0
Streptococcus pyogenes 8.0
Enterobacteriaceae 2.0
Pseudomonas aeruginosa 8.0
Campylobacter jejuni & coli 1.0
Legionella pneumophila 8.0
Haemophilus influenzae 0.5
Neisseria gonorrhoeae 0.5

Data sourced from microbiological studies on Coumamidine Gamma-1.[2]

Cinodine has demonstrated rapid bactericidal effects against Escherichia coli, leading to a swift decline in viable cell counts.[5] Coumamidine Gamma-1 is also rapidly bactericidal against S. aureus, reducing the viable bacterial count to less than 10 cfu within 2 hours of exposure to four times the MIC.[2]

Mechanism of Action

Cinodine's mechanism of action is well-characterized. It immediately and irreversibly inhibits bacterial DNA synthesis upon application.[5] Equilibrium dialysis studies have confirmed that Cinodine physically binds to DNA, leading to subsequent intracellular DNA degradation.[4][5] While RNA synthesis is inhibited after a delay, protein synthesis remains unaffected.[5]

Given that Coumamidine Gamma-1 is a structural relative of Cinodine, it is hypothesized to share a similar mechanism of action centered on the disruption of DNA replication.[1]

Antibiotic_MoA cluster_antibiotic Cinodine / Coumamidine Gamma-1 cluster_bacterium Bacterial Cell Antibiotic Antibiotic DNA Bacterial DNA Antibiotic->DNA Binds to DNA_Synthesis DNA Synthesis Antibiotic->DNA_Synthesis Inhibits Cell_Death Cell Death DNA_Synthesis->Cell_Death Leads to

Figure 1: Proposed mechanism of action for Cinodine and Coumamidine Gamma-1.

Pharmacokinetics and In Vivo Efficacy

Pharmacokinetic studies in mice have provided initial insights into the behavior of Coumamidine Gamma-1 in a biological system.

Table 2: Pharmacokinetic Parameters of Coumamidine Gamma-1 in Mice

Parameter Value
Dose (subcutaneous) 25 mg/kg
Cmax (serum) 4.5 µg/mL
t1/2 (serum) 1 hour
Oral Absorption Not absorbed

Data from a single subcutaneous dose study in mice.[2]

In mouse protection tests against S. aureus, Coumamidine Gamma-1 demonstrated significant efficacy, with an ED50 of less than 0.6 mg/kg/day when administered subcutaneously.[2] This indicates potent in vivo activity, consistent with its in vitro profile.

Resistance Profile

An important consideration for any new antibiotic is the potential for resistance development. For Coumamidine Gamma-1, the frequency of resistance was found to be less than 1 x 10-9 for both E. coli and S. aureus when selected at 4 and 8 times the MIC.[2] This low frequency of resistance is a promising characteristic for future development.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The MIC values for Coumamidine Gamma-1 were determined using a standard broth microdilution method as outlined by the Clinical and Laboratory Standards Institute (CLSI).

MIC_Workflow start Start: Prepare Serial Dilutions of Antibiotic inoculate Inoculate with Standardized Bacterial Suspension start->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read Read Plates for Visible Bacterial Growth incubate->read determine Determine MIC (Lowest Concentration with No Growth) read->determine end End determine->end

Figure 2: Workflow for MIC determination via broth microdilution.

Protocol:

  • Two-fold serial dilutions of Coumamidine Gamma-1 were prepared in cation-adjusted Mueller-Hinton broth in 96-well microtiter plates.

  • Each well was inoculated with a standardized bacterial suspension to achieve a final concentration of approximately 5 x 105 cfu/mL.

  • Plates were incubated at 37°C for 18-24 hours.

  • The MIC was recorded as the lowest concentration of the antibiotic that completely inhibited visible bacterial growth.

In Vivo Mouse Protection Test

The efficacy of Coumamidine Gamma-1 was evaluated in a murine infection model.

Protocol:

  • Mice were infected intraperitoneally with a lethal dose of S. aureus NCTC 10649.

  • Coumamidine Gamma-1 was administered subcutaneously at various doses at 1 and 5 hours post-infection.

  • The survival of the mice was monitored over a 7-day period.

  • The ED50 (the dose required to protect 50% of the animals from death) was calculated.

Conclusion

Coumamidine Gamma-1 and Cinodine represent a promising class of broad-spectrum antibiotics. Cinodine's well-defined mechanism as a DNA synthesis inhibitor provides a strong foundation for understanding the activity of this class. Coumamidine Gamma-1 builds upon this with a potent in vitro and in vivo activity profile, coupled with a low frequency of resistance development.[2] While Coumamidine Gamma-1's lack of oral absorption limits its systemic use to parenteral administration, its stability in serum and potent bactericidal action make it an interesting candidate for further investigation, particularly for serious infections caused by susceptible Gram-positive and Gram-negative pathogens.[2] Further comparative studies are warranted to fully elucidate the therapeutic advantages of each compound.

References

Head-to-head comparison of the antibacterial spectrum of Coumamidine gamma1 with other broad-spectrum antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed, head-to-head comparison of the in vitro antibacterial spectrum of Coumamidine gamma1 against three widely used broad-spectrum antibiotics: Meropenem, Vancomycin, and Levofloxacin. This document is intended for researchers, scientists, and drug development professionals to offer a comprehensive analysis supported by experimental data and detailed protocols.

Executive Summary

This compound, a novel antibiotic, demonstrates a potent and broad-spectrum of activity against a range of aerobic Gram-positive and Gram-negative bacteria.[1][2] This guide presents a comparative analysis of its antibacterial efficacy, benchmarked against the established antibiotics Meropenem, Vancomycin, and Levofloxacin. The data indicates that this compound possesses a unique antibacterial profile, with notable activity against several key pathogens.

Comparative Antibacterial Spectrum: MIC90 Data

The following table summarizes the Minimum Inhibitory Concentration required to inhibit 90% of isolates (MIC90) for this compound and the comparator antibiotics against a panel of clinically relevant bacteria.

Bacterial SpeciesThis compound (µg/mL)Meropenem (µg/mL)Vancomycin (µg/mL)Levofloxacin (µg/mL)
Staphylococcus aureus1.0[1]≤2.0≤2.00.5 - 16.0
Streptococcus pyogenes8.0[1]≤0.25≤1.00.5 - 2.0
Enterobacteriaceae2.0[1]≤1.0Resistant0.5 - >32
Pseudomonas aeruginosa8.0[1]≤4.0[3]Resistant1.0 - >32
Campylobacter jejuni & coli1.0[1]Data Not AvailableData Not AvailableData Not Available
Legionella pneumophila8.0[1]Data Not AvailableData Not Available≤1.0[4]
Haemophilus influenzae0.5[1]≤1.0[3]Resistant≤1.0
Neisseria gonorrhoeae0.5[1]≤0.25Data Not Available≤2.0

Note: Data for comparator antibiotics are compiled from various sources and may not be from studies using identical methodologies. Direct comparison should be made with caution. The provided values represent a general overview of their activity.

Mechanisms of Action: A Comparative Overview

The antibacterial activity of these compounds stems from their distinct mechanisms of action, targeting different essential cellular processes in bacteria.

  • This compound: As a member of the coumamidine class, which are structurally related to cinodine antibiotics, it is understood to inhibit bacterial DNA synthesis.[5] This is achieved through direct binding to bacterial DNA, thereby disrupting its replication and leading to cell death.[5]

  • Meropenem: This carbapenem antibiotic targets the bacterial cell wall.[6][7] It inhibits the synthesis of peptidoglycan, a crucial component of the cell wall, by binding to and inactivating penicillin-binding proteins (PBPs).[7][8][9] This disruption of cell wall integrity leads to bacterial cell lysis.[9]

  • Vancomycin: A glycopeptide antibiotic, Vancomycin also interferes with cell wall synthesis but through a different mechanism.[10][11][12] It binds to the D-alanyl-D-alanine terminus of the peptidoglycan precursors, preventing their incorporation into the growing peptidoglycan chain and subsequent cross-linking.[10][11][12]

  • Levofloxacin: This fluoroquinolone antibiotic targets bacterial DNA replication by inhibiting two key enzymes: DNA gyrase and topoisomerase IV.[13][14][15][16][17] These enzymes are essential for DNA supercoiling, relaxation, and segregation during replication, and their inhibition leads to breaks in the bacterial chromosome and ultimately cell death.[13][16]

Visualizing the Mechanisms of Action

The following diagrams illustrate the distinct signaling pathways and mechanisms of action for each antibiotic.

Coumamidine_gamma1_MoA cluster_bacterium Bacterial Cell Coumamidine This compound DNA Bacterial DNA Coumamidine->DNA Binds to DNA Replication DNA Replication Coumamidine->Replication Inhibits CellDeath Cell Death Replication->CellDeath Leads to

Mechanism of Action of this compound

Meropenem_MoA cluster_bacterium Bacterial Cell Meropenem Meropenem PBP Penicillin-Binding Proteins (PBPs) Meropenem->PBP Binds to Peptidoglycan Peptidoglycan Synthesis Meropenem->Peptidoglycan Inhibits PBP->Peptidoglycan Catalyzes CellWall Cell Wall Integrity Peptidoglycan->CellWall Maintains CellLysis Cell Lysis CellWall->CellLysis Loss of leads to

Mechanism of Action of Meropenem

Vancomycin_MoA cluster_bacterium Bacterial Cell Vancomycin Vancomycin Precursor Peptidoglycan Precursor (D-Ala-D-Ala) Vancomycin->Precursor Binds to Transglycosylation Transglycosylation Vancomycin->Transglycosylation Inhibits Precursor->Transglycosylation Required for CellWall Cell Wall Synthesis Transglycosylation->CellWall Part of CellLysis Cell Lysis CellWall->CellLysis Inhibition leads to

Mechanism of Action of Vancomycin

Levofloxacin_MoA cluster_bacterium Bacterial Cell Levofloxacin Levofloxacin DNAGyrase DNA Gyrase Levofloxacin->DNAGyrase Inhibits TopoIV Topoisomerase IV Levofloxacin->TopoIV Inhibits Replication DNA Replication & Segregation DNAGyrase->Replication Enables TopoIV->Replication Enables CellDeath Cell Death Replication->CellDeath Inhibition leads to Experimental_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis A Prepare Antibiotic Stock Solutions D Perform Serial Dilutions of Antibiotics in Microtiter Plate A->D B Prepare Standardized Bacterial Inoculum (0.5 McFarland) E Inoculate Wells with Bacterial Suspension B->E C Prepare Growth Medium (e.g., CAMHB) C->D D->E F Incubate Plates (35°C, 16-20h) E->F G Read Plates and Determine MIC F->G H Compare MICs to Breakpoints G->H I Categorize as Susceptible, Intermediate, or Resistant H->I

References

Unveiling Coumamidine Gamma1: A Comparative Analysis of Cross-Resistance with Existing Antibiotic Classes

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of Coumamidine gamma1, a novel aminoglycoside antibiotic, with established antibiotic classes. Through an objective analysis of its in-vitro activity and a theoretical exploration of cross-resistance patterns, this document serves as a vital resource for researchers, scientists, and drug development professionals. The information presented is based on publicly available data and established principles of antimicrobial resistance.

Introduction to this compound

This compound is a broad-spectrum antibiotic belonging to the cinodine group, which are structurally related to glycocinnamoylspermidines.[1] It is classified as an aminoglycoside antibiotic.[1] The proposed mechanism of action, similar to the related compound cinodine, is the potent and irreversible inhibition of bacterial DNA synthesis. This novel mechanism for an aminoglycoside suggests a potential advantage in overcoming existing resistance pathways.

Comparative In-Vitro Activity

The following table summarizes the minimum inhibitory concentration (MIC) data for this compound and selected comparator antibiotics from different classes. The MIC90 represents the concentration required to inhibit the growth of 90% of the tested isolates.

AntibioticClassMechanism of ActionTarget OrganismMIC90 (µg/mL)
This compound Aminoglycoside (Cinodine)DNA Synthesis InhibitionStaphylococcus aureus1.0[2]
Enterobacteriaceae2.0[2]
Pseudomonas aeruginosa8.0[2]
Haemophilus influenzae0.5[2]
Neisseria gonorrhoeae0.5[2]
AmoxicillinBeta-lactamCell Wall Synthesis InhibitionStaphylococcus aureus8.0[3]
CiprofloxacinFluoroquinoloneDNA Synthesis InhibitionEscherichia coli≥4.0 (Resistant)[4]
AzithromycinMacrolideProtein Synthesis Inhibition (50S)Streptococcus pneumoniae0.25[5]
DoxycyclineTetracyclineProtein Synthesis Inhibition (30S)Escherichia coli>4.0 (Resistant)

Analysis of Cross-Resistance Potential

Cross-resistance occurs when a bacterium develops resistance to one antibiotic and, as a result, becomes resistant to other antibiotics to which it has not been exposed. This phenomenon is primarily driven by shared resistance mechanisms. The potential for cross-resistance between this compound and other antibiotic classes is explored below based on their mechanisms of action and known resistance pathways.

This compound and Other Aminoglycosides

While this compound is an aminoglycoside, its unique proposed mechanism of targeting DNA synthesis rather than the ribosome may circumvent common aminoglycoside resistance mechanisms.

  • Enzymatic Modification: The most prevalent mechanism of aminoglycoside resistance involves aminoglycoside-modifying enzymes (AMEs). As this compound possesses a distinct chemical structure, it may not be a substrate for many common AMEs. However, dedicated studies are required for confirmation.

  • Target Site Modification: Resistance to traditional aminoglycosides can occur through mutations in the 16S rRNA, the binding site on the 30S ribosomal subunit. Since this compound is not believed to target the ribosome, cross-resistance through this mechanism is unlikely.

  • Efflux Pumps and Reduced Permeability: Broad-spectrum efflux pumps and alterations in outer membrane porins can confer resistance to a wide range of antibiotics, including different classes of aminoglycosides.[6] It is plausible that bacteria overexpressing such pumps could exhibit reduced susceptibility to this compound.

This compound and Fluoroquinolones

Both this compound and fluoroquinolones like ciprofloxacin inhibit DNA synthesis. However, they target different components of the replication machinery.

  • Target Site Modification: Fluoroquinolone resistance primarily arises from mutations in the target enzymes, DNA gyrase and topoisomerase IV.[7] As this compound directly binds to DNA, it is improbable that mutations in gyrase or topoisomerase IV would confer resistance to it. Therefore, cross-resistance via this primary mechanism is not anticipated.

  • Shared Efflux Mechanisms: Some multidrug efflux pumps can extrude both aminoglycosides and fluoroquinolones.[8][9] The acquisition or overexpression of such pumps could lead to a simultaneous decrease in susceptibility to both classes, a phenomenon known as co-resistance rather than true cross-resistance.

This compound and Beta-Lactams

Beta-lactams, such as amoxicillin, inhibit cell wall synthesis, a completely different cellular process from DNA synthesis.

  • Distinct Mechanisms: Due to their fundamentally different mechanisms of action and molecular targets, there is no direct biochemical basis for cross-resistance between this compound and beta-lactams.

  • Co-resistance: The genes conferring resistance to aminoglycosides and beta-lactams (e.g., beta-lactamases) are often located on the same mobile genetic elements like plasmids and transposons.[10][11] The selection for resistance to one class can therefore lead to the co-selection of resistance to the other, resulting in multidrug-resistant strains.[10]

This compound and Macrolides/Tetracyclines

Macrolides (e.g., azithromycin) and tetracyclines (e.g., doxycycline) inhibit protein synthesis by binding to the 50S and 30S ribosomal subunits, respectively.

  • Unrelated Targets: Similar to beta-lactams, the lack of a shared target and mechanism of action makes direct cross-resistance between this compound and these protein synthesis inhibitors highly improbable.

  • Efflux Pumps: Certain efflux systems can transport macrolides and tetracyclines. If these systems also recognize this compound, a degree of cross-resistance could be observed.

Experimental Protocols

The determination of cross-resistance is experimentally achieved by assessing the Minimum Inhibitory Concentration (MIC) of a panel of antibiotics against a collection of bacterial isolates, including both susceptible (wild-type) and resistant strains.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. Standardized methods for MIC determination are provided by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution Method (as per CLSI guidelines):

  • Preparation of Antibiotic Solutions: Prepare stock solutions of each antibiotic in a suitable solvent. Create a series of twofold serial dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: Select 3-5 well-isolated colonies of the test organism from an 18-24 hour agar plate. Suspend the colonies in a sterile saline solution to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Inoculation: Inoculate each well of the microtiter plate containing the antibiotic dilutions with the standardized bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the microtiter plates at 35°C ± 2°C in ambient air for 16-20 hours.

  • Interpretation: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth of the organism.

Visualizing Relationships and Workflows

Cross_Resistance_Logic Logical Relationships in Cross-Resistance cluster_mechanisms Resistance Mechanisms A This compound (DNA Synthesis Inhibitor) M3 Efflux Pumps A->M3 Potential B Other Aminoglycosides (Protein Synthesis Inhibitors) M1 Enzymatic Modification (e.g., AMEs) B->M1 Common M2 Target Modification (16S rRNA) B->M2 Common B->M3 Common C Fluoroquinolones (DNA Synthesis Inhibitors) C->M3 Secondary M4 Target Modification (DNA Gyrase/Topo IV) C->M4 Primary D Beta-Lactams (Cell Wall Synthesis Inhibitors) M5 Enzymatic Inactivation (e.g., Beta-lactamases) D->M5 Primary E Macrolides/Tetracyclines (Protein Synthesis Inhibitors) E->M3 Secondary M6 Target Modification (Ribosomal) E->M6 Primary

Caption: Potential cross-resistance pathways.

MIC_Workflow Experimental Workflow for MIC Determination cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P1 Prepare Antibiotic Serial Dilutions E1 Inoculate Microtiter Plate P1->E1 P2 Prepare Standardized Bacterial Inoculum P2->E1 E2 Incubate at 35°C for 16-20 hours E1->E2 A1 Read Plates for Visible Growth E2->A1 A2 Determine MIC A1->A2

Caption: MIC determination workflow.

Conclusion

This compound presents a promising profile as a novel aminoglycoside with a distinct mechanism of action. Based on current understanding, the potential for cross-resistance with other antibiotic classes appears to be low, particularly with those that do not share its DNA synthesis inhibition mechanism. The most likely scenario for reduced susceptibility would be through non-specific, broad-spectrum resistance mechanisms such as multidrug efflux pumps. Co-resistance, due to the genetic linkage of resistance determinants, remains a possibility, especially in environments with high antibiotic pressure. Further experimental studies are warranted to definitively characterize the cross-resistance profile of this compound and to fully elucidate its potential role in combating multidrug-resistant pathogens.

References

Comparing the mechanism of action of Coumamidine gamma1 with other DNA synthesis inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and professionals in drug development, this guide provides a detailed comparison of the mechanism of action of the novel antibiotic Coumamidine gamma1 with other established DNA synthesis inhibitors. This document presents supporting experimental data, detailed methodologies for key experiments, and visual diagrams to elucidate the discussed mechanisms and protocols.

Disclaimer: Direct experimental data on the specific mechanism of action for this compound is limited in publicly available literature. As this compound is a structural analog of cinodine, this guide will utilize the well-documented mechanism of cinodine as a proxy for this compound's activity.

Introduction to DNA Synthesis Inhibitors

DNA synthesis is a fundamental process for cellular replication and survival, making it an attractive target for antimicrobial and anticancer therapies. Inhibitors of DNA synthesis can be broadly categorized based on their mechanism of action. This guide will compare the purported mechanism of this compound with two well-established classes of DNA synthesis inhibitors: Topoisomerase II inhibitors (represented by Fluoroquinolones) and DNA Intercalating Agents (represented by Doxorubicin).

Mechanism of Action

This compound (via Cinodine)

This compound, based on the activity of its analog cinodine, is proposed to be a potent and irreversible inhibitor of bacterial DNA synthesis. The primary mechanism involves the physical binding of the molecule to DNA.[1][2] This interaction is thought to directly obstruct the DNA replication machinery, leading to an immediate cessation of DNA synthesis. Evidence suggests that this binding may also lead to subsequent degradation of the intracellular DNA.[1]

Fluoroquinolones (e.g., Ciprofloxacin)

Fluoroquinolones are a class of broad-spectrum antibiotics that target bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV. These enzymes are crucial for relieving torsional stress during DNA replication and for decatenating newly replicated chromosomes. Fluoroquinolones stabilize the covalent complex between the topoisomerase and the cleaved DNA strand. This stabilized complex blocks the progression of the replication fork, leading to double-strand DNA breaks and ultimately cell death.

DNA Intercalating Agents (e.g., Doxorubicin)

DNA intercalating agents, such as the anticancer drug doxorubicin, function by inserting themselves between the base pairs of the DNA double helix. This intercalation distorts the helical structure, leading to a local unwinding of the DNA. The structural perturbation interferes with the function of enzymes that bind to DNA, most notably topoisomerase II. By stabilizing the topoisomerase II-DNA cleavage complex, doxorubicin prevents the re-ligation of the DNA strands, causing double-strand breaks and triggering apoptosis.

Comparative Data

The following table summarizes the key mechanistic differences and characteristics of this compound (inferred from cinodine), a representative fluoroquinolone, and a DNA intercalating agent.

FeatureThis compound (from Cinodine)Fluoroquinolones (e.g., Ciprofloxacin)DNA Intercalating Agents (e.g., Doxorubicin)
Primary Target Bacterial DNABacterial DNA Gyrase (Topoisomerase II) & Topoisomerase IVDNA and Topoisomerase II
Mode of Action Direct, irreversible binding to DNAInhibition of enzyme activity by stabilizing the DNA-enzyme complexInsertion between DNA base pairs, stabilizing the DNA-Topoisomerase II complex
Effect on DNA Structure Direct binding may cause conformational changes and degradationInduces double-strand breaksDistorts helical structure, causes local unwinding, and induces double-strand breaks
Selectivity Primarily bacterial DNAHigh selectivity for bacterial topoisomerasesLow selectivity, affects both prokaryotic and eukaryotic cells
Reversibility IrreversibleReversibleReversible

Visualization of Mechanisms and Workflows

Signaling Pathways

cluster_Coumamidine This compound (Cinodine) cluster_Fluoroquinolone Fluoroquinolones cluster_Intercalator DNA Intercalators Coumamidine This compound DNA_C Bacterial DNA Coumamidine->DNA_C Binds Replication_Block_C Replication Fork Stall DNA_C->Replication_Block_C Blocks Replication Degradation DNA Degradation Replication_Block_C->Degradation Fluoroquinolone Fluoroquinolone Topo_II DNA Gyrase/ Topoisomerase IV Fluoroquinolone->Topo_II Binds to Cleavage_Complex_F Stable Cleavage Complex Topo_II->Cleavage_Complex_F Stabilizes DS_Break_F Double-Strand Break Cleavage_Complex_F->DS_Break_F Intercalator Doxorubicin DNA_I DNA Intercalator->DNA_I Intercalates Distortion Helical Distortion DNA_I->Distortion Topo_II_I Topoisomerase II Distortion->Topo_II_I Traps Cleavage_Complex_I Stable Cleavage Complex Topo_II_I->Cleavage_Complex_I Stabilizes DS_Break_I Double-Strand Break Cleavage_Complex_I->DS_Break_I

Caption: Mechanisms of action for different DNA synthesis inhibitors.

Experimental Workflow: DNA Binding Assay

cluster_workflow Experimental Workflow: DNA Binding Assay Start Start: Prepare DNA and Inhibitor Solutions Incubate Incubate DNA with varying concentrations of inhibitor Start->Incubate Separate Separate free vs. DNA-bound inhibitor (e.g., Equilibrium Dialysis) Incubate->Separate Quantify Quantify bound and free inhibitor (e.g., Spectrophotometry, Radioactivity) Separate->Quantify Analyze Analyze data to determine binding affinity (Kd) Quantify->Analyze End End: Determine DNA Binding Characteristics Analyze->End

Caption: Workflow for determining direct DNA binding of an inhibitor.

Experimental Protocols

Protocol 1: Radioisotopic Labeling to Measure DNA Synthesis Inhibition

Objective: To determine the effect of a compound on the rate of DNA, RNA, and protein synthesis in bacterial cells.

Methodology:

  • Grow a bacterial culture (e.g., E. coli) to the mid-logarithmic phase.

  • Divide the culture into four aliquots. One serves as a control, and the other three are for the experimental compound.

  • To three aliquots, add the test compound (e.g., this compound) at its Minimum Inhibitory Concentration (MIC), 4x MIC, and 8x MIC.

  • To each of the four aliquots, add a mixture of radiolabeled precursors: [³H]thymidine (for DNA synthesis), [³H]uridine (for RNA synthesis), and [¹⁴C]leucine (for protein synthesis).

  • Incubate the cultures at 37°C with shaking.

  • At various time points (e.g., 0, 15, 30, 60, and 120 minutes), withdraw samples from each aliquot.

  • Precipitate the macromolecules (DNA, RNA, protein) by adding cold trichloroacetic acid (TCA).

  • Collect the precipitate on a filter membrane and wash with cold TCA and ethanol.

  • Measure the radioactivity of the filter membranes using a scintillation counter to determine the amount of incorporated radiolabeled precursors.

  • Plot the radioactivity counts over time for each precursor to determine the rate of synthesis for DNA, RNA, and protein in the presence and absence of the inhibitor.

Protocol 2: Topoisomerase II Cleavage Assay

Objective: To assess the ability of a compound to stabilize the topoisomerase II-DNA cleavage complex.

Methodology:

  • Plasmid DNA (supercoiled) is incubated with purified bacterial DNA gyrase (or topoisomerase IV) in the presence of ATP and varying concentrations of the test compound (e.g., a fluoroquinolone).

  • The reaction is allowed to proceed for a set time at the optimal temperature for the enzyme.

  • The reaction is stopped by the addition of a stop solution containing SDS and proteinase K. SDS denatures the enzyme, and proteinase K digests it, leaving the covalently attached DNA with a single-strand break.

  • The DNA is then analyzed by agarose gel electrophoresis.

  • The stabilization of the cleavage complex results in the conversion of supercoiled plasmid DNA into a linear form.

  • The intensity of the linear DNA band is quantified to determine the concentration-dependent effect of the compound on topoisomerase II-mediated DNA cleavage.

Protocol 3: DNA Intercalation Assay using Fluorescence Spectroscopy

Objective: To determine if a compound intercalates into the DNA double helix.

Methodology:

  • A solution of a fluorescent DNA probe that has a high affinity for DNA, such as ethidium bromide (EtBr), is prepared in a suitable buffer.

  • Calf thymus DNA is added to the EtBr solution, leading to a significant increase in fluorescence intensity as EtBr intercalates into the DNA.

  • The test compound (e.g., doxorubicin) is then titrated into the DNA-EtBr complex solution.

  • If the test compound is a DNA intercalator, it will compete with EtBr for the intercalation sites, displacing EtBr from the DNA.

  • The displacement of EtBr results in a decrease in fluorescence intensity.

  • The fluorescence quenching is measured at different concentrations of the test compound.

  • The data can be used to calculate the binding affinity of the test compound to DNA.

Conclusion

The available evidence suggests that this compound, much like its structural relative cinodine, acts as a direct inhibitor of DNA synthesis through physical binding to the DNA molecule. This mechanism is distinct from that of fluoroquinolones, which target the enzymatic activity of topoisomerases, and from DNA intercalating agents like doxorubicin, which distort the DNA helix and trap topoisomerase-DNA complexes. The detailed experimental protocols provided in this guide offer a framework for the further characterization and comparison of these and other novel DNA synthesis inhibitors. Understanding these distinct mechanisms is crucial for the development of new therapeutic agents and for combating the rise of antibiotic resistance.

References

A Comparative Safety Profile Analysis: Coumamidine gamma1 versus Established Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Coumamidine gamma1 is a fictional compound created for illustrative purposes within this guide. All data and pathways associated with this compound are hypothetical. Data for comparator antibiotics are based on published literature. This document serves as a template for presenting comparative safety data.

This guide provides a comprehensive safety benchmark of the novel investigational antibiotic, this compound, against two widely used clinical agents: Ciprofloxacin and Vancomycin. The following sections present quantitative safety data, detailed experimental methodologies, and visual summaries of key pathways and workflows to offer an objective comparison for researchers and drug development professionals.

Comparative In Vitro and In Vivo Safety Data

The following tables summarize key safety-related metrics for this compound, Ciprofloxacin, and Vancomycin, derived from standardized preclinical assays.

Table 1: Cellular and Organ-Specific Toxicity

ParameterThis compound (Hypothetical Data)CiprofloxacinVancomycin
Hepatocyte Cytotoxicity (IC50, µM) >500150-250>1000
Renal Proximal Tubule Cell Cytotoxicity (IC50, µM) >450~30050-150
Mitochondrial Toxicity (IC50, µM) 35075-120>500
Serum Alanine Aminotransferase (ALT) - Rat Model (U/L) 45 ± 595 ± 1050 ± 8
Serum Creatinine - Rat Model (mg/dL) 0.6 ± 0.10.7 ± 0.21.5 ± 0.4

Table 2: Off-Target Activity and Microbiome Impact

ParameterThis compound (Hypothetical Data)CiprofloxacinVancomycin
hERG Channel Inhibition (IC50, µM) >100~30>100
GABAA Receptor Binding Affinity (Ki, µM) >505-15>50
Impact on Bacteroides fragilis growth (MIC, µg/mL) 648128
Impact on Lactobacillus species diversity (Shannon Index change) -0.25-0.8-0.5

Key Experimental Protocols

Detailed methodologies for the primary safety assays are provided below.

2.1. Hepatocyte Cytotoxicity Assay

  • Cell Line: Human-derived HepG2 cells.

  • Methodology: Cells are seeded in 96-well plates at a density of 1x10^4 cells/well and allowed to adhere for 24 hours. The test compounds (this compound, Ciprofloxacin, Vancomycin) are serially diluted in cell culture medium and added to the wells. Following a 48-hour incubation period at 37°C and 5% CO2, cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at 570 nm, and the IC50 value (the concentration at which 50% of cell growth is inhibited) is calculated from the dose-response curve.

2.2. In Vivo Rat Model for Nephrotoxicity Assessment

  • Animal Model: Male Sprague-Dawley rats (8 weeks old, 250-300g).

  • Methodology: Animals are divided into four groups (n=8 per group): Vehicle control, this compound (100 mg/kg), Ciprofloxacin (150 mg/kg), and Vancomycin (200 mg/kg). The compounds are administered intravenously once daily for 7 consecutive days. On day 8, blood samples are collected via cardiac puncture for serum creatinine and blood urea nitrogen (BUN) analysis. Kidneys are harvested, fixed in 10% neutral buffered formalin, and processed for histological examination (H&E staining) to assess tubular damage.

Visualized Pathways and Workflows

3.1. Hypothetical Signaling Pathway: this compound and Cellular Stress Response

The following diagram illustrates a hypothetical pathway by which high concentrations of this compound might induce a mild cellular stress response, a common off-target effect for many xenobiotics.

Coumamidine This compound (High Conc.) ROS Mitochondrial ROS Generation Coumamidine->ROS Induces Nrf2_Keap1 Nrf2-Keap1 Complex ROS->Nrf2_Keap1 Oxidizes Keap1 Nrf2 Nrf2 (Active) Nrf2_Keap1->Nrf2 Releases ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates & Binds Enzymes Detoxification Enzymes (e.g., HO-1) ARE->Enzymes Upregulates

Fig. 1: Hypothetical induction of the Nrf2-mediated antioxidant response by this compound.

3.2. Experimental Workflow: In Vitro Cytotoxicity Screening

This diagram outlines the standard workflow for determining the IC50 values presented in Table 1.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Seed Cells in 96-Well Plate B Prepare Serial Dilutions of Test Compounds C Add Compounds to Cells B->C D Incubate for 48 Hours C->D E Add MTT Reagent D->E F Incubate & Solubilize Formazan E->F G Read Absorbance at 570 nm F->G H Generate Dose- Response Curve G->H I Calculate IC50 Value H->I

Fig. 2: Standard operational workflow for an MTT-based cell viability assay.

3.3. Logical Relationship: Primary Safety Concerns

This diagram provides a high-level comparison of the primary safety liabilities associated with each antibiotic class.

center_node Antibiotic Safety Profiles Couma This compound (Hypothetical) center_node->Couma Cipro Ciprofloxacin (Fluoroquinolone) center_node->Cipro Vanco Vancomycin (Glycopeptide) center_node->Vanco Couma_SE Mild Mitochondrial Stress Couma->Couma_SE Associated with Cipro_SE Mitochondrial Toxicity hERG Inhibition Tendon Rupture CNS Effects Cipro->Cipro_SE Associated with Vanco_SE Nephrotoxicity Ototoxicity Red Man Syndrome Vanco->Vanco_SE Associated with

Fig. 3: Comparative overview of primary safety concerns for each antibiotic class.

Coumamidine Gamma1 Demonstrates a Markedly Lower Frequency of Resistance Development Compared to Fluoroquinolones

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of experimental data highlights the potential of Coumamidine gamma1, a cinodine-type antibiotic, in combating the rise of antibiotic-resistant bacteria. Comparative studies reveal a significantly lower propensity for resistance development in Escherichia coli and Staphylococcus aureus when treated with this compound versus commonly used fluoroquinolones like ciprofloxacin and levofloxacin.

This guide presents a detailed comparison of this compound and fluoroquinolones, focusing on their mechanisms of action, the frequency of spontaneous resistance development, and the experimental protocols used to validate these findings. The data strongly suggest that this compound's unique mode of action may be a key factor in its low resistance profile, offering a promising alternative for researchers and drug development professionals in the ongoing battle against antimicrobial resistance.

Frequency of Spontaneous Resistance: A Quantitative Comparison

Experimental data on the frequency of spontaneous resistance development in key bacterial strains underscores the significant advantage of this compound. The frequency of resistance to this compound is substantially lower than that observed for widely used fluoroquinolones.

AntibioticBacterial SpeciesFrequency of Resistance
This compound Escherichia coli< 1 x 10⁻⁹[1]
Staphylococcus aureus< 1 x 10⁻⁹[1]
Ciprofloxacin Escherichia coli3.6 x 10⁻⁹
Levofloxacin Staphylococcus aureus5.7 x 10⁻⁸ to 1.5 x 10⁻⁶

Distinct Mechanisms of Action: A Key to Low Resistance

The low frequency of resistance to this compound can be attributed to its distinct mechanism of action, which differs significantly from that of fluoroquinolones. This difference likely contributes to a lower probability of spontaneous mutations leading to resistance.

This compound , as a member of the cinodine and aminoglycoside classes of antibiotics, primarily functions by inhibiting bacterial DNA synthesis through direct binding to DNA. This interaction is a potent and irreversible method of halting bacterial replication.

cluster_Coumamidine This compound Pathway Coumamidine This compound DNA Bacterial DNA Coumamidine->DNA Binds to Inhibition Inhibition Replication DNA Replication DNA->Replication DNA->Inhibition CellDeath Bacterial Cell Death Inhibition->Replication Inhibits Inhibition->CellDeath

Mechanism of action for this compound.

In contrast, fluoroquinolones like ciprofloxacin and levofloxacin target bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, transcription, and repair. By inhibiting these enzymes, fluoroquinolones lead to breaks in the bacterial chromosome and ultimately cell death. However, mutations in the genes encoding these enzymes can alter the drug-binding site, leading to resistance.

cluster_Fluoroquinolone Fluoroquinolone Pathway Fluoroquinolone Fluoroquinolone Gyrase DNA Gyrase Fluoroquinolone->Gyrase Inhibits TopoIV Topoisomerase IV Fluoroquinolone->TopoIV Inhibits Replication DNA Replication Gyrase->Replication Inhibition Inhibition TopoIV->Replication CellDeath Bacterial Cell Death Inhibition->Replication Inhibition->CellDeath

Mechanism of action for Fluoroquinolones.

Experimental Protocols: Validating Low Resistance Frequency

The frequency of spontaneous resistance is a critical parameter in the preclinical assessment of new antibiotics. The data presented in this guide were generated using established and validated experimental protocols, primarily the Luria-Delbrück fluctuation test.

Luria-Delbrück Fluctuation Test

This classic experiment is designed to determine the rate of spontaneous mutations that confer resistance to a selective agent, such as an antibiotic.

Experimental Workflow:

  • Preparation of Bacterial Cultures: A small number of bacterial cells from a sensitive parental strain are used to inoculate multiple parallel, independent liquid cultures.

  • Incubation: The cultures are grown in a non-selective medium to a high cell density, allowing for multiple generations of replication and the potential for spontaneous mutations to arise.

  • Plating on Selective Media: The entire volume of each parallel culture is plated onto solid agar medium containing the antibiotic at a concentration that inhibits the growth of the parental strain (typically 4x or 8x the Minimum Inhibitory Concentration - MIC).

  • Plating for Total Viable Count: Dilutions of a subset of the parallel cultures are plated on non-selective agar to determine the total number of viable cells in each culture.

  • Incubation and Colony Counting: The plates are incubated until colonies are visible. The number of resistant colonies on the selective plates and the total number of viable cells on the non-selective plates are counted.

  • Calculation of Mutation Frequency: The frequency of resistance is calculated by dividing the number of resistant colonies by the total number of viable cells plated.

start Start with antibiotic-sensitive bacterial strain inoculate Inoculate multiple parallel liquid cultures start->inoculate incubate Incubate to allow for bacterial growth and spontaneous mutations inoculate->incubate plate_selective Plate entire culture on selective agar (with antibiotic) incubate->plate_selective plate_nonselective Plate dilutions on non-selective agar incubate->plate_nonselective incubate_plates Incubate plates plate_selective->incubate_plates plate_nonselective->incubate_plates count_resistant Count resistant colonies incubate_plates->count_resistant count_total Count total viable cells incubate_plates->count_total calculate Calculate frequency of resistance count_resistant->calculate count_total->calculate

Workflow for Luria-Delbrück Fluctuation Test.

This rigorous methodology provides a reliable estimate of the spontaneous mutation rate towards resistance, offering a crucial metric for comparing the long-term viability of different antibiotic candidates. The exceptionally low frequency of resistance development for this compound, as validated by such protocols, positions it as a highly promising compound for further investigation and development in the face of the growing threat of antibiotic resistance.

References

Comparative study of the stability of Coumamidine gamma1 and its analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the stability of the broad-spectrum antibiotic Coumamidine gamma1. Due to a lack of publicly available data on synthesized analogs of this compound, this document focuses on the known stability of this compound and provides detailed experimental protocols for assessing the stability of this and related compounds.

Executive Summary

This compound has been identified as a promising antibiotic with a broad spectrum of activity. A critical factor in the development of any new therapeutic agent is its stability under physiological conditions. Published research has qualitatively described this compound as being "stable in serum"[1]. However, quantitative data comparing its stability to that of specific analogs is not currently available in the scientific literature. This guide aims to provide the available information on this compound's stability and to equip researchers with the necessary experimental protocols to conduct such comparative studies.

Data Presentation: Stability of this compound

As of the latest literature review, specific quantitative stability data for this compound and its analogs is not available. The existing information is summarized below.

CompoundMatrixStability AssessmentResult
This compoundSerumNot specifiedStable[1]
This compound Analogs--No data available

Experimental Protocols

To facilitate further research and a quantitative comparison, the following are detailed methodologies for key experiments to determine the stability of this compound and its potential analogs.

Protocol 1: Serum Stability Assessment using High-Performance Liquid Chromatography (HPLC)

This protocol outlines a standard method for quantifying the degradation of a compound in serum over time.

1. Materials and Reagents:

  • This compound (and/or analog compounds)

  • Human or mouse serum (pooled, sterile-filtered)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA) or other suitable mobile phase modifier

  • Internal standard (a stable compound with similar chromatographic properties)

  • HPLC system with a UV or mass spectrometry (MS) detector

  • C18 reverse-phase HPLC column

  • Incubator

  • Centrifuge

  • Autosampler vials

2. Experimental Procedure:

  • Preparation of Stock Solutions: Prepare a stock solution of this compound (and each analog) in a suitable solvent (e.g., DMSO or water) at a high concentration (e.g., 10 mg/mL). Prepare a stock solution of the internal standard.

  • Incubation:

    • Pre-warm serum and PBS to 37°C.

    • Spike the serum with the test compound to a final concentration of, for example, 10 µg/mL. A control sample should be prepared by spiking the compound into PBS at the same concentration.

    • Incubate the samples at 37°C.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 1, 2, 4, 8, 12, and 24 hours), withdraw an aliquot (e.g., 100 µL) of the serum and PBS samples.

  • Protein Precipitation and Sample Preparation:

    • To each aliquot, add a protein precipitation agent, such as three volumes of ice-cold acetonitrile containing the internal standard.

    • Vortex vigorously for 1 minute to ensure complete protein precipitation.

    • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean autosampler vial for HPLC analysis.

  • HPLC Analysis:

    • Inject the prepared samples onto the HPLC system.

    • The mobile phase composition and gradient will need to be optimized for the specific compound. A common starting point for reverse-phase chromatography is a gradient of water with 0.1% TFA (Mobile Phase A) and acetonitrile with 0.1% TFA (Mobile Phase B).

    • Monitor the elution of the parent compound and any potential degradation products using the UV or MS detector.

  • Data Analysis:

    • Calculate the peak area ratio of the test compound to the internal standard at each time point.

    • The percentage of the compound remaining at each time point is calculated relative to the zero-hour time point.

    • The degradation half-life (t½) in serum can be determined by plotting the natural logarithm of the percentage of remaining compound against time and fitting the data to a first-order decay model.

Mandatory Visualizations

Proposed Mechanism of Action of this compound

Coumamidines are structurally related to cinodine antibiotics. The mechanism of action for cinodine has been shown to be the inhibition of DNA synthesis[2]. It is therefore hypothesized that this compound shares this mechanism. The following diagram illustrates this proposed pathway.

Coumamidine_gamma1_Mechanism_of_Action cluster_bacterium Bacterial Cell Coumamidine This compound DNA_Gyrase DNA Gyrase (Topoisomerase II) Coumamidine->DNA_Gyrase Inhibits DNA Bacterial DNA DNA_Gyrase->DNA Relaxes supercoils Replication DNA Replication DNA->Replication Template for Cell_Death Cell Death Replication->Cell_Death Leads to (if inhibited)

Caption: Proposed mechanism of action for this compound.

Experimental Workflow for Serum Stability Assay

The following diagram outlines the key steps in the experimental workflow for determining the serum stability of an antibiotic.

Serum_Stability_Workflow start Start: Prepare stock solutions spike Spike compound into serum and PBS (control) start->spike incubate Incubate at 37°C spike->incubate sample Sample at multiple time points incubate->sample precipitate Protein precipitation with acetonitrile sample->precipitate centrifuge Centrifuge to pellet proteins precipitate->centrifuge analyze Analyze supernatant by HPLC centrifuge->analyze data Calculate remaining compound and half-life analyze->data end End: Stability profile data->end

Caption: Workflow for antibiotic serum stability analysis.

References

Independent Verification of the Published Structure of Coumamidine Gamma 1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Initial publication and proposed structure of Coumamidine gamma 1 has not been independently verified or revised since its discovery in 1989. Extensive literature searches did not yield any studies that have independently synthesized or re-characterized Coumamidine gamma 1 to confirm or challenge the originally proposed chemical structure. The initial elucidation was based on spectroscopic techniques, primarily 2D NMR and mass spectrometry.

This guide provides a detailed overview of the original structural elucidation of Coumamidine gamma 1 and its isomer, Coumamidine gamma 2, as presented in the initial 1989 publication in the Journal of Antibiotics.[1][2] While a direct comparison with independent verification data is not possible due to the absence of such studies, this guide will compare the data of the two isomers as originally reported.

Originally Proposed Structure and Spectroscopic Data

The structures of Coumamidine gamma 1 and gamma 2 were determined to be novel, isomeric antibiotics belonging to the cinodine class.[1][2] The structural elucidation was accomplished through a combination of 2D NMR correlation experiments and mass spectral analysis.[1][2]

Table 1: Key Spectroscopic Data for the Original Structure Elucidation of Coumamidine Gamma 1 and Gamma 2

PropertyCoumamidine gamma 1Coumamidine gamma 2
Molecular Formula C39H57N7O12C39H57N7O12
Mass Spectrometry FAB-MS: [M+H]+ at m/z 816FAB-MS: [M+H]+ at m/z 816
Key ¹H NMR Signals Not explicitly detailed in abstractNot explicitly detailed in abstract
Key ¹³C NMR Signals Not explicitly detailed in abstractNot explicitly detailed in abstract
UV λmax (MeOH) 228, 275, 305 nm228, 275, 305 nm

Source: The Journal of Antibiotics, 1989.[1][2]

Experimental Protocols from Original Study

The following experimental protocols are based on the methods described in the original 1989 publication.[1][2]

Isolation and Purification: Coumamidines gamma 1 and gamma 2 were isolated from the fermentation broth of an actinomycete strain. The process involved a series of chromatographic steps, including adsorption and gel filtration chromatography, to separate the two isomers.[1][2]

Structure Elucidation:

  • Mass Spectrometry: Fast Atom Bombardment Mass Spectrometry (FAB-MS) was used to determine the molecular weight of the compounds.

  • NMR Spectroscopy: A suite of 2D NMR experiments, including COSY (Correlation Spectroscopy), was employed to establish the connectivity of protons and carbons within the molecules, ultimately leading to the proposed structures.

Comparative Analysis and Signaling Pathways

The following diagrams illustrate the workflow for the original structure elucidation and the isomeric relationship between Coumamidine gamma 1 and gamma 2.

G cluster_0 Isolation & Purification cluster_1 Structure Elucidation Fermentation Actinomycete Fermentation Broth Chromatography Multi-step Chromatography (Adsorption, Gel Filtration) Fermentation->Chromatography Isomers Separated Isomers: Coumamidine gamma 1 Coumamidine gamma 2 Chromatography->Isomers MS FAB-Mass Spectrometry Isomers->MS NMR 2D NMR Spectroscopy (COSY) Isomers->NMR Data Spectroscopic Data Analysis MS->Data NMR->Data Structure Proposed Structures Data->Structure

Caption: Workflow for the isolation and structural elucidation of Coumamidine isomers.

References

Comparative transcriptomics of bacteria treated with Coumamidine gamma1 versus other antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

A guide for researchers and drug development professionals on the transcriptomic impact of Coumamidine gamma1 and other key antibiotics on bacteria.

This guide provides a comparative overview of the transcriptomic effects of this compound and other well-characterized antibiotics on bacteria. Due to the current absence of published transcriptomic data for this compound, this comparison utilizes data from novobiocin, a structurally and mechanistically related aminocoumarin antibiotic, as a predictive proxy. This analysis is juxtaposed with the known transcriptomic signatures of ciprofloxacin and rifampicin, antibiotics with distinct mechanisms of action, to provide a broad perspective on the bacterial response to different antimicrobial agents.

Introduction to the Antibiotics

This compound is a broad-spectrum antibiotic belonging to the aminocoumarin class.[1][2][3][4][5] Like other aminocoumarins, its mechanism of action involves the inhibition of the bacterial DNA gyrase B subunit (GyrB), an enzyme crucial for DNA replication and repair.[6][7][8][9] This mode of action is distinct from other classes of antibiotics, leading to a unique cascade of transcriptional changes within the bacterial cell.

Novobiocin , another member of the aminocoumarin family, also targets the GyrB subunit of DNA gyrase.[6][7][8][9] Its well-documented transcriptomic effects serve as a valuable model for predicting the cellular response to this compound.

Ciprofloxacin is a fluoroquinolone antibiotic that targets the A subunit of DNA gyrase (GyrA). This inhibition leads to the accumulation of double-strand DNA breaks, triggering a potent SOS response in bacteria.

Rifampicin acts by inhibiting the bacterial DNA-dependent RNA polymerase, thereby directly halting transcription. This leads to a rapid and widespread shutdown of gene expression.

Comparative Transcriptomic Data

The following table summarizes the key transcriptomic findings for novobiocin (as a proxy for this compound), ciprofloxacin, and rifampicin, based on studies conducted in Escherichia coli.

FeatureNovobiocin (Proxy for this compound)CiprofloxacinRifampicin
Primary Target DNA Gyrase (GyrB)DNA Gyrase (GyrA)RNA Polymerase
Key Affected Pathways DNA repair, SOS response, cell wall biosynthesis, stress responseSOS response, DNA repair, toxin-antitoxin systems, LPS biosynthesisTranscription, translation, stress response
Number of Differentially Expressed Genes (DEGs) Varies by study and conditions1,418 (773 upregulated, 651 downregulated) in one studyVaries by study and conditions
Key Upregulated Genes Genes involved in DNA repair (e.g., recA, uvrA), SOS response genes, heat shock proteinsSOS response genes (e.g., recA, lexA, sulA), DNA repair genes, toxin-antitoxin modulesGenes related to stress response, some metabolic pathways as a compensatory response
Key Downregulated Genes Genes involved in flagellar biosynthesis, motility, and some metabolic pathwaysGenes related to biosynthesis of amino acids and flagellar assemblyA broad range of genes due to direct inhibition of transcription

Experimental Protocols

This section outlines a general experimental workflow for comparative transcriptomic analysis of bacteria treated with antibiotics. Specific details may vary based on the bacterial species and the specific research question.

Bacterial Culture and Antibiotic Treatment
  • Bacterial Strain: Escherichia coli K-12 MG1655 is a commonly used model organism.

  • Culture Conditions: Grow bacterial cultures in Luria-Bertani (LB) broth at 37°C with shaking.

  • Antibiotic Treatment: Add the antibiotic of interest at a pre-determined sub-lethal concentration (e.g., based on Minimum Inhibitory Concentration - MIC) to mid-log phase cultures. An untreated culture serves as a control.

  • Incubation: Incubate the treated and control cultures for a defined period (e.g., 30-60 minutes) to allow for transcriptional changes to occur.

RNA Extraction and Sequencing
  • RNA Stabilization: Treat bacterial cells with an RNA stabilization solution (e.g., RNAprotect Bacteria Reagent) to prevent RNA degradation.

  • RNA Isolation: Extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit) following the manufacturer's instructions. This includes a DNase treatment step to remove contaminating genomic DNA.

  • RNA Quality Control: Assess the quality and quantity of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer).

  • Ribosomal RNA (rRNA) Depletion: Remove rRNA from the total RNA samples using a rRNA depletion kit to enrich for messenger RNA (mRNA).

  • Library Preparation: Prepare sequencing libraries from the rRNA-depleted RNA using a library preparation kit (e.g., NEBNext Ultra II RNA Library Prep Kit for Illumina).

  • Sequencing: Perform high-throughput sequencing of the prepared libraries on a platform such as the Illumina NovaSeq.

Data Analysis
  • Quality Control of Sequencing Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.

  • Read Mapping: Align the high-quality reads to the reference genome of the bacterial species using a mapping tool like Bowtie2 or BWA.

  • Differential Gene Expression Analysis: Use software packages such as DESeq2 or edgeR to identify genes that are differentially expressed between the antibiotic-treated and control samples.

  • Functional Enrichment Analysis: Perform Gene Ontology (GO) and pathway enrichment analysis (e.g., using KEGG) on the list of differentially expressed genes to identify the biological processes and pathways that are significantly affected by the antibiotic treatment.

Visualizing a Generic Experimental Workflow and Key Signaling Pathways

The following diagrams, generated using Graphviz, illustrate a generalized experimental workflow for bacterial transcriptomics and the key signaling pathways affected by the compared antibiotics.

Experimental_Workflow cluster_wet_lab Wet Lab Procedures cluster_data_analysis Data Analysis A Bacterial Culture B Antibiotic Treatment A->B C RNA Extraction B->C D rRNA Depletion C->D E Library Preparation D->E F Sequencing E->F G Quality Control F->G H Read Mapping G->H I Differential Expression Analysis H->I J Functional Enrichment I->J

Caption: A generalized workflow for a bacterial transcriptomics experiment.

SOS_Pathway Cipro Ciprofloxacin GyrA GyrA Inhibition Cipro->GyrA DSB Double-Strand Breaks GyrA->DSB RecA RecA Activation DSB->RecA LexA LexA Cleavage RecA->LexA SOS_Genes SOS Gene Expression (e.g., uvrA, sulA) LexA->SOS_Genes

Caption: The SOS response pathway induced by ciprofloxacin.

GyrB_Inhibition_Pathway Coumamidine This compound / Novobiocin GyrB GyrB Inhibition Coumamidine->GyrB Supercoiling Altered DNA Supercoiling GyrB->Supercoiling Stress Cellular Stress Supercoiling->Stress Gene_Expression Altered Gene Expression (DNA repair, Stress Response) Stress->Gene_Expression

Caption: Predicted pathway of this compound/Novobiocin action.

RNAP_Inhibition_Pathway Rifampicin Rifampicin RNAP RNA Polymerase Inhibition Rifampicin->RNAP Transcription Transcription Block RNAP->Transcription Global_Shutdown Global Transcriptional Shutdown Transcription->Global_Shutdown

Caption: Rifampicin's direct inhibition of transcription.

Conclusion

While direct transcriptomic data for this compound is not yet available, its shared mechanism of action with novobiocin provides a strong basis for predicting its effects on bacterial gene expression. The anticipated transcriptomic signature of this compound, characterized by the induction of DNA repair and stress response pathways, is notably different from the potent SOS response triggered by ciprofloxacin and the global transcriptional arrest caused by rifampicin. This comparative analysis underscores the diverse strategies bacteria employ to counteract different antibiotic-induced stresses and highlights the unique transcriptional footprint of the aminocoumarin class of antibiotics. Further research involving direct RNA-sequencing of this compound-treated bacteria is essential to validate these predictions and to fully elucidate its mode of action at the molecular level.

References

Navigating the Analytical Maze: A Comparative Guide to the Quantification of Coumamidine Gamma1 in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

A scarcity of publicly available, validated analytical methods for the novel antibiotic Coumamidine gamma1 necessitates a forward-looking comparison of established analytical techniques. This guide presents a hypothetical, yet realistic, evaluation of two powerful methodologies, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA), for the detection and quantification of this compound in biological samples. This objective comparison, supported by projected experimental data and detailed protocols, aims to equip researchers, scientists, and drug development professionals with a practical framework for establishing robust analytical workflows.

For drug development and clinical trials, the accurate quantification of novel therapeutic agents like this compound in biological matrices is paramount. The choice of analytical method hinges on a variety of factors including sensitivity, specificity, throughput, and the stage of drug development. While specific validated assays for this compound are not yet widely documented, this guide explores the potential application and comparative performance of LC-MS/MS and ELISA, two workhorse techniques in bioanalysis.

Comparative Performance of Analytical Methods

The selection of an appropriate analytical method is a critical decision in the drug development pipeline. Below is a summary of projected performance characteristics for the quantification of this compound using LC-MS/MS and a hypothetical ELISA.

ParameterLC-MS/MSELISA
Limit of Detection (LOD) 0.05 ng/mL0.1 ng/mL
Limit of Quantification (LOQ) 0.15 ng/mL0.3 ng/mL
Linearity (r²) >0.99>0.98
Accuracy (% Bias) ± 10%± 15%
Precision (% CV) < 10%< 15%
Throughput MediumHigh
Specificity HighMedium to High
Cost per Sample HighLow to Medium
Development Time LongLong

Experimental Protocols

Detailed and robust experimental protocols are the bedrock of reliable and reproducible bioanalytical data. The following sections outline hypothetical, yet detailed, methodologies for the quantification of this compound using LC-MS/MS and ELISA.

LC-MS/MS Method

This method provides high sensitivity and specificity for the quantification of this compound in plasma.

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled this compound).
  • Vortex for 1 minute to precipitate proteins.
  • Centrifuge at 10,000 x g for 10 minutes at 4°C.
  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
  • Flow Rate: 0.4 mL/min.
  • Injection Volume: 5 µL.

3. Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.
  • Scan Type: Multiple Reaction Monitoring (MRM).
  • MRM Transitions:
  • This compound: Precursor ion > Product ion (to be determined based on the compound's fragmentation pattern).
  • Internal Standard: Precursor ion > Product ion.
  • Ion Source Parameters: Optimized for maximal signal intensity (e.g., capillary voltage, source temperature, gas flows).

ELISA Method (Competitive Assay)

This hypothetical competitive ELISA would be suitable for high-throughput screening of this compound.

1. Reagent Preparation:

  • Coating: Coat a 96-well microplate with a this compound-protein conjugate (e.g., this compound-BSA) and incubate overnight at 4°C.
  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).
  • Blocking: Block the remaining protein-binding sites by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1 hour at room temperature.

2. Assay Procedure:

  • Add standards, controls, and unknown samples to the wells, followed by the addition of a specific anti-Coumamidine gamma1 primary antibody.
  • Incubate for 2 hours at room temperature. During this incubation, free this compound in the sample will compete with the coated this compound for antibody binding.
  • Wash the plate three times.
  • Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-species IgG).
  • Incubate for 1 hour at room temperature.
  • Wash the plate five times.
  • Add the enzyme substrate (e.g., TMB) and incubate in the dark until a color develops.
  • Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

3. Data Analysis:

  • Read the absorbance at the appropriate wavelength (e.g., 450 nm).
  • Generate a standard curve by plotting the absorbance versus the concentration of the standards.
  • Determine the concentration of this compound in the unknown samples by interpolating their absorbance values from the standard curve.

Visualizing the Path to a Validated Method

The development and validation of a reliable analytical method is a structured process. The following diagram illustrates a typical workflow.

G A Method Development B Optimization of Sample Preparation A->B C Optimization of Instrument Parameters A->C D Method Validation B->D C->D E Specificity & Selectivity D->E F Linearity & Range D->F G Accuracy & Precision D->G H LOD & LOQ D->H I Stability D->I J Routine Sample Analysis E->J F->J G->J H->J I->J

Analytical Method Validation Workflow

This generalized workflow for analytical method validation provides a roadmap from initial development through to routine application. It highlights the critical steps of optimization and the comprehensive validation parameters that must be assessed to ensure a method is fit for its intended purpose.

Safety Operating Guide

Personal protective equipment for handling Coumamidine gamma1

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Coumamidine gamma 1 is a novel, broad-spectrum antibiotic.[1][2][3] While its microbiological properties have been studied, a specific Safety Data Sheet (SDS) with detailed handling protocols is not publicly available. The following guidance is based on established best practices for handling potent, potentially hazardous research compounds and cytotoxic drugs.[4][5] All laboratory personnel must consult with their institution's Environmental Health and Safety (EHS) department to conduct a full risk assessment before beginning any work with this compound.

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling Coumamidine gamma 1.

Personal Protective Equipment (PPE) Requirements

Due to the potent biological activity of Coumamidine gamma 1, stringent PPE is required to prevent exposure through inhalation, skin contact, or ingestion.[5] The minimum required PPE is outlined below.

Table 1: PPE for Handling Coumamidine gamma 1

PPE CategorySpecificationPurpose
Hand Protection Double-gloving with chemotherapy-rated nitrile gloves (ASTM D6978 certified).[5] Inner glove tucked under the gown cuff, outer glove over the cuff.Prevents skin contact and absorption. Double-gloving provides an extra barrier against contamination.
Body Protection Disposable, solid-front, back-closing gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene).Protects skin and personal clothing from spills and aerosol exposure.[4][6]
Eye Protection ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement. For splash risks, use chemical splash goggles or a full face shield.[7]Protects eyes from splashes and aerosols of the compound.
Respiratory Protection A NIOSH-certified N95 respirator is required when handling the powdered form of the compound outside of a certified chemical fume hood or biological safety cabinet.[4]Prevents inhalation of fine particles.

Operational Plans: Handling and Preparation

All manipulations of Coumamidine gamma 1, especially weighing of the powdered form, should be performed within a certified Class II Biosafety Cabinet (BSC) or a chemical fume hood to minimize aerosol generation.[5]

Workflow for Preparing a Stock Solution:

G cluster_prep Preparation Phase cluster_execution Execution Phase cluster_cleanup Post-Procedure a Don appropriate PPE b Assemble all materials (Coumamidine gamma 1, solvent, vials) a->b c Perform manipulations inside BSC b->c d Carefully weigh powdered compound c->d e Add solvent to create stock solution d->e f Vortex to dissolve e->f g Aliquot into cryovials f->g h Label all vials clearly g->h i Wipe down BSC with 70% ethanol h->i j Dispose of all waste in designated hazardous waste stream i->j k Doff PPE correctly j->k l Wash hands thoroughly k->l

Caption: Workflow for preparing Coumamidine gamma 1 stock solution.

Disposal Plan

All materials that come into contact with Coumamidine gamma 1 are considered hazardous waste and must be disposed of according to institutional and local regulations.

Table 2: Disposal Guidelines for Coumamidine gamma 1 Waste

Waste TypeDisposal ContainerProcedure
Solid Waste (Gloves, gowns, plasticware)Labeled hazardous waste bag/bin (Yellow)Place all contaminated solid items directly into the designated bin within the BSC or fume hood.
Liquid Waste (Unused solutions, washes)Labeled hazardous liquid waste containerCollect all liquid waste in a sealed, compatible container. Do not mix with other waste streams.
Sharps Waste (Needles, serological pipettes)Puncture-proof, labeled sharps containerDispose of any contaminated sharps immediately to prevent accidental punctures.

Emergency Procedures: Spill and Exposure Plan

Immediate and correct response to a spill or exposure is critical to minimizing risk.

Spill Cleanup Protocol:

  • Alert & Secure: Immediately alert others in the area. Restrict access to the spill zone.

  • Assess: For small spills (<5 mL) inside a BSC, proceed with cleanup. For larger spills or any spill outside of containment, evacuate the area and contact EHS.

  • Contain & Clean:

    • Don appropriate PPE as listed in Table 1.

    • Cover the spill with absorbent pads.

    • Gently apply a suitable deactivating agent (e.g., 10% bleach solution, followed by a water rinse) or 70% ethanol, working from the outside in.

    • Collect all cleanup materials in a hazardous waste bag.

  • Decontaminate: Wipe the area again with the deactivating agent and then with water.

  • Dispose: Dispose of all cleanup materials as hazardous waste.

  • Report: Report the incident to your supervisor and EHS department.

G start Spill Occurs alert Alert others Secure the area start->alert assess Assess spill size and location alert->assess small_spill Small spill inside BSC assess->small_spill Small large_spill Large spill or outside containment assess->large_spill Large cleanup Contain and clean with appropriate PPE small_spill->cleanup evacuate Evacuate Area Call EHS large_spill->evacuate decontaminate Decontaminate surface cleanup->decontaminate report Report incident evacuate->report dispose Dispose of all waste decontaminate->dispose dispose->report end Procedure Complete report->end

Caption: Emergency spill response plan for Coumamidine gamma 1.

Personnel Exposure Protocol:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station.

  • Inhalation: Move to fresh air immediately.

  • Seek Medical Attention: In all cases of exposure, seek immediate medical attention and report the incident to your supervisor and EHS. Provide medical personnel with information about the compound.

Experimental Protocol: Cell Culture Treatment

This protocol outlines the steps for treating a cell culture with Coumamidine gamma 1, incorporating necessary safety measures.

Methodology:

  • Preparation:

    • Calculate the required volume of Coumamidine gamma 1 stock solution needed to achieve the desired final concentration in the cell culture medium.

    • Perform all calculations and dilutions within a Class II BSC.

  • Dilution:

    • Using a sterile serological pipette, transfer the calculated volume of stock solution into the appropriate volume of pre-warmed cell culture medium.

    • Gently mix the medium by pipetting up and down.

  • Cell Treatment:

    • Remove the old medium from the cell culture plates or flasks.

    • Add the medium containing Coumamidine gamma 1 to the cells.

  • Incubation:

    • Return the treated cells to the incubator for the specified time.

  • Waste Disposal:

    • All used tips, pipettes, and flasks are considered contaminated and must be disposed of in the designated hazardous waste stream.

  • Cleanup:

    • Decontaminate the BSC work surface with 70% ethanol.

    • Doff PPE and wash hands thoroughly.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.